3-Butenenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNALLRHIVGIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021905 | |
| Record name | Allyl cyanide | |
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Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like onions; [Merck Index], Liquid | |
| Record name | Allyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
18.5 [mmHg] | |
| Record name | Allyl cyanide | |
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CAS No. |
109-75-1 | |
| Record name | 3-Butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl cyanide | |
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| Record name | Allyl cyanide | |
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| Record name | 3-Butenenitrile | |
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| Record name | Allyl cyanide | |
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| Record name | But-3-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ALLYL CYANIDE | |
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| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-87 °C | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Butenenitrile chemical properties and structure
An In-depth Technical Guide to 3-Butenenitrile: Chemical Properties and Structure
For professionals in research, science, and drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound, also known as allyl cyanide, is a colorless to pale brown liquid with a pungent odor reminiscent of onions.[1][2] It is a versatile organic compound with applications as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] The toxicity of this compound is primarily due to the liberation of cyanide.[3]
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₄H₅N |
| Molecular Weight | 67.09 g/mol |
| Boiling Point | 116-121 °C |
| Melting Point | -87 °C |
| Density | 0.834 g/mL at 25 °C |
| Flash Point | 75 °F (23.9 °C) |
| Solubility | Very slightly soluble in water; soluble in alcohol and ether.[1] |
| Vapor Pressure | 16.3 - 18.5 mmHg at 25 °C |
| Refractive Index | n20/D 1.406 |
| LogP | 0.40 |
| CAS Registry Number | 109-75-1 |
| IUPAC Name | This compound |
| SMILES | C=CCC#N |
| InChI Key | SJNALLRHIVGIBI-UHFFFAOYSA-N |
Chemical Structure
This compound is an aliphatic nitrile characterized by a four-carbon chain containing a terminal double bond (a vinyl group) and a nitrile functional group.[3]
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of allyl bromide with cuprous cyanide.[1][3]
Reaction Scheme:
CH₂=CHCH₂Br + CuCN → CH₂=CHCH₂CN + CuBr
Materials:
-
Allyl bromide
-
Cuprous cyanide
-
Potassium iodide (catalyst)
-
Allyl chloride (optional, as a starting material instead of allyl bromide)[6]
Procedure:
An improved procedure for the preparation of allyl cyanide involves the use of allyl chloride and dry cuprous cyanide.[6] In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place dry cuprous cyanide, a catalytic amount of potassium iodide, and freshly distilled allyl chloride.[6] The reaction mixture is heated to initiate the reaction. After the initial exothermic reaction subsides, the mixture is typically refluxed for a period to ensure completion. The product, this compound, is then isolated and purified by distillation.[6]
Acid-Catalyzed Hydrolysis of this compound to 3-Butenoic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid. An acid-catalyzed hydrolysis is often preferred to mitigate the risk of double bond isomerization that can occur under basic conditions.[7]
Reaction Scheme:
CH₂=CHCH₂CN + 2H₂O + H⁺ → CH₂=CHCH₂COOH + NH₄⁺
Materials:
-
This compound (allyl cyanide)
-
Concentrated hydrochloric acid
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and concentrated hydrochloric acid.[7]
-
Initiation of Reaction: Gently heat the mixture while shaking. An exothermic reaction will commence, indicated by a temperature rise and the formation of a precipitate (ammonium chloride).[6]
-
Reaction Completion: After the initial vigorous reaction, continue to heat the mixture at reflux for a specified time to ensure complete hydrolysis.[6]
-
Workup: After cooling, add water to the reaction mixture. The organic layer containing the 3-butenoic acid is then separated.[6]
-
Extraction: The aqueous layer is extracted with diethyl ether to recover any dissolved product. The ether extracts are combined with the initial organic layer.[7]
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate). The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The remaining residue is then distilled under reduced pressure to yield pure 3-butenoic acid.[7]
Reactivity and Hazards
This compound is a reactive compound due to the presence of both a double bond and a nitrile group. It can undergo polymerization, and this may be initiated by the presence of metals or certain metal compounds.[5][8] It is incompatible with strong oxidizing acids, with which it can react violently.[8] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[8]
Safety and Handling:
This compound is a flammable and toxic liquid.[1] It is harmful if it comes into contact with the skin and toxic if swallowed or inhaled.[1] It is also irritating to the eyes and skin.[1]
-
Handling: Use in a well-ventilated area, and avoid breathing vapors.[9] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][9] All ignition sources should be removed, and spark-free tools should be used.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3][9] Keep containers tightly sealed.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash with plenty of soap and water.[10] If inhaled, move to fresh air.[10] If ingested, seek immediate medical attention.[1]
-
Fire Fighting: Use alcohol foam, mist, water spray, foam, carbon dioxide, or dry chemical to extinguish a fire.[2][10]
This guide provides a foundational understanding of this compound for its safe and effective use in a laboratory and developmental setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 109-75-1 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. gelest.com [gelest.com]
Spectroscopic Data of 3-Butenenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-butenenitrile (Allyl Cyanide), an important building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.78 | ddt | 17.0, 10.2, 5.4 | H-3 |
| 5.46 | dq | 17.0, 1.0 | H-4 (trans to C2) |
| 5.33 | dq | 10.2, 1.0 | H-4 (cis to C2) |
| 3.16 | dt | 5.4, 1.0 | H-2 |
Data sourced from multiple online databases and may vary slightly based on experimental conditions.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 125.6 | C-3 |
| 122.3 | C-4 |
| 116.7 | C-1 (CN) |
| 23.0 | C-2 |
Data sourced from multiple online databases and may vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 500 MHz instrument, is typically used.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of this compound exhibits characteristic absorption bands for its nitrile and alkene functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3085 | Medium | =C-H stretch |
| ~2940 | Medium | -C-H stretch |
| ~2250 | Strong | C≡N stretch |
| ~1645 | Medium | C=C stretch |
| ~1420 | Medium | =CH₂ scissoring |
| ~995, ~935 | Strong | =C-H bend (out-of-plane) |
Data obtained from the NIST WebBook and may be recorded as a neat liquid film.[2][3][4][5]
Experimental Protocol for IR Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded as a neat liquid film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are then pressed together to form a thin film.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
-
The prepared salt plates with the sample are placed in the sample holder.
-
The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
MS Data (Electron Ionization)
The mass spectrum of this compound is typically obtained using electron ionization (EI), which causes fragmentation of the molecule.
Table 4: Mass Spectrometry Data for this compound (Major Fragments)
| m/z | Relative Intensity (%) | Possible Fragment |
| 67 | 50.6 | [M]⁺ (Molecular Ion) |
| 66 | 13.0 | [M-H]⁺ |
| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |
| 40 | 23.7 | [C₃H₄]⁺ |
| 39 | 37.5 | [C₃H₃]⁺ |
| 27 | 20.4 | [C₂H₃]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[6][7]
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.
Caption: Logical relationship between spectroscopic techniques and structural elucidation.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. ursinus.edu [ursinus.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
A Technical Guide to the Natural Sources and Biosynthesis of 3-Butenenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-butenenitrile (also known as allyl cyanide), a naturally occurring aliphatic nitrile. It details its origins in the plant kingdom, the intricate biosynthetic pathways leading to its formation, and the experimental methodologies used to study these processes.
Natural Sources of this compound
This compound is a plant metabolite primarily found in species belonging to the Brassicaceae family (mustard family).[1][2] It is not stored pre-formed in the plant tissue but is produced as a defensive compound when the plant is damaged, such as by herbivore chewing or cutting.[3][4][5] This nitrile is a breakdown product of glucosinolates, specifically allyl glucosinolate, also known as sinigrin (B192396).[2][3]
The presence of this compound has been reported in a variety of cruciferous vegetables, which are a common part of the human diet.[1][4] Its formation is part of what is often termed the "mustard oil bomb," a chemical defense system that repels pests and pathogens.[6]
Table 1: Documented Natural Sources of this compound
| Family | Species | Common Name(s) |
| Brassicaceae | Brassica nigra | Black Mustard |
| Brassicaceae | Brassica juncea | Brown Indian Mustard |
| Brassicaceae | Brassica oleracea | Cabbage, Broccoli, Brussels Sprouts, Kale |
| Brassicaceae | Alliaria petiolata | Garlic Mustard |
| Brassicaceae | Eutrema japonicum | Wasabi |
| Brassicaceae | Armoracia rusticana | Horseradish |
| Brassicaceae | Nasturtium officinale | Watercress |
| Brassicaceae | Eruca sativa | Rocket (Arugula) |
Biosynthesis of this compound
The formation of this compound is a two-stage process. First, its precursor, the glucosinolate sinigrin, is synthesized. Second, upon tissue damage, sinigrin is hydrolyzed by the enzyme myrosinase to yield an unstable intermediate that can rearrange to form this compound among other products.[3][10]
Stage 1: Biosynthesis of the Precursor, Sinigrin (Allyl Glucosinolate)
Sinigrin is an aliphatic glucosinolate derived from the amino acid methionine.[3][11] The biosynthesis is a multi-step pathway involving chain elongation of methionine, formation of the core glucosinolate structure, and side-chain modification.[12]
The key phases are:
-
Side-Chain Elongation: Methionine undergoes chain elongation in the chloroplast to form homomethionine and subsequently dihomomethionine.[6][12] This process involves enzymes such as branched-chain aminotransferases (BCAT) and methylthioalkylmalate synthases (MAM).[11][12]
-
Core Structure Formation: The chain-elongated methionine derivative is converted into an aldoxime by cytochrome P450 monooxygenases, specifically CYP79F1.[11] This initiates the formation of the core glucosinolate structure.
-
Side-Chain Modification: The final step involves the formation of the characteristic allyl side chain of sinigrin, a reaction catalyzed by the AOP2 enzyme (2-oxoglutarate-dependent dioxygenase).[13]
The entire pathway is tightly regulated by factors such as sulfur availability and the plant's developmental stage.[11]
Stage 2: Enzymatic Formation of this compound
This compound is formed when plant cells are disrupted, allowing the enzyme myrosinase (a thioglucosidase) to come into contact with its substrate, sinigrin.[4][5] Myrosinase and glucosinolates are kept in separate compartments in intact plant cells to prevent this reaction.[9]
The hydrolysis reaction proceeds as follows:
-
Hydrolysis: Myrosinase cleaves the glucose group from sinigrin.[3]
-
Rearrangement: This cleavage results in an unstable thiohydroximate-O-sulfate intermediate.[14]
-
Product Formation: This intermediate spontaneously undergoes a Lossen rearrangement to form different products depending on conditions and the presence of specifier proteins.[10][14]
-
Allyl Isothiocyanate: The primary product, responsible for the pungent taste of mustard and wasabi.[3][5]
-
This compound (Allyl Cyanide): Formation is promoted in the presence of Nitrile Specifier Proteins (NSPs).[7][10]
-
Epithionitriles (e.g., 1-cyano-2,3-epithiopropane): Formation is directed by Epithiospecifier Proteins (ESPs).[10][15]
-
Experimental Protocols
The study of this compound's natural occurrence and biosynthesis involves several key experimental techniques.
Protocol for Extraction and Identification of Volatile Compounds
This protocol is used to identify this compound and other volatile hydrolysis products from plant tissue.
Objective: To extract and identify volatile compounds from homogenized Brassicaceae plant material.
Methodology (based on SPME-GC-MS):
-
Sample Preparation:
-
Reaction Termination:
-
Stop the enzymatic reaction by adding a saturated solution of calcium chloride (CaCl₂).[7]
-
-
Headspace Extraction (SPME):
-
Transfer the homogenate to a headspace vial and seal it.
-
Equilibrate the vial at a specific temperature (e.g., 40°C) for a set duration (e.g., 10 minutes).[7]
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[7]
-
-
Analysis (GC-MS):
-
Inject the adsorbed compounds by desorbing the SPME fiber in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separate the compounds on a suitable capillary column.
-
Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST).[16][17] The mass-to-charge ratio (m/z) of 67 is characteristic for this compound.[16]
-
Protocol for In Vitro Enzyme Activity Assays
This protocol is designed to study the formation of this compound from its precursor by plant extracts.
Objective: To demonstrate the enzymatic conversion of sinigrin to this compound using plant homogenates or microsomal fractions.
Methodology:
-
Preparation of Enzyme Extract:
-
Incubation:
-
Incubate the enzyme preparation with or without the addition of an exogenous substrate (e.g., sinigrin or this compound for degradation studies).[16][18]
-
Maintain the reaction for a specific duration (e.g., 30 minutes for microsomes, 2 hours for homogenate) at an optimal temperature and pH.[16]
-
Include control samples: an unspiked control (to measure endogenous production) and a time-zero control.[16]
-
-
Analysis:
Summary and Conclusion
This compound is a significant secondary metabolite found in the Brassicaceae family, arising from the enzymatic hydrolysis of the glucosinolate sinigrin. Its biosynthesis is a well-defined pathway initiated by the amino acid methionine and culminating in a rapid, damage-induced release catalyzed by myrosinase. The final product profile, including the ratio of this compound to other hydrolysis products like allyl isothiocyanate, is finely tuned by specifier proteins. The experimental protocols outlined provide a robust framework for the extraction, identification, and study of this compound and its biosynthetic machinery. This knowledge is crucial for researchers in plant science, chemical ecology, and for professionals in drug development exploring the biological activities of plant-derived nitriles.
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucosinolate - Wikipedia [en.wikipedia.org]
- 3. Sinigrin - Wikipedia [en.wikipedia.org]
- 4. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. Glucosinolate Biosynthesis and the Glucosinolate–Myrosinase System in Plant Defense [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. acs.org [acs.org]
- 9. ams.usda.gov [ams.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. mdpi.com [mdpi.com]
- 13. Diverse Allyl Glucosinolate Catabolites Independently Influence Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
- 18. Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology and Metabolism of 3-Butenenitrile: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butenenitrile, also known as allyl cyanide, is an organic nitrile compound with the chemical formula C₄H₅N.[1] It is found naturally in cruciferous vegetables such as cabbage and cauliflower, arising from the hydrolysis of the glucosinolate sinigrin.[2][3][4] Industrially, it is used in the synthesis of plastics, solvents, and as an intermediate for pharmaceuticals and agricultural chemicals.[2][5][6] The dual presence of this compound in both natural dietary sources and industrial settings necessitates a thorough understanding of its metabolic fate and toxicological profile.
This technical guide provides an in-depth summary of the current knowledge on the toxicology and metabolism of this compound, focusing on quantitative data, metabolic pathways, and relevant experimental methodologies.
Toxicology Profile
The toxicity of this compound is primarily associated with its metabolic activation and the potential release of cyanide.[2][7] It is classified as toxic if swallowed or inhaled and harmful in contact with skin.[1][8]
Acute Toxicity
High doses of this compound can induce significant toxicity, including neurotoxic effects and behavioral abnormalities.[2][3] The primary quantitative toxicity data are summarized in Table 1.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value |
|---|---|---|---|
| LD₅₀ | Rat | Oral | 115 mg/kg[5][9][10][11] |
| LD₅₀ | Rat | Subcutaneous | 150 mg/kg[9][11] |
| LCLo | Rat | Inhalation | 500 ppm / 4 hours[1] |
Irritation Data
This compound is also recognized as an irritant to the eyes and skin.[9][11]
Table 2: Irritation Data for this compound
| Test | Species | Dose | Result |
|---|---|---|---|
| Skin Irritation | Rabbit | 10 mg / 24 hours | Mild[9][11] |
| Eye Irritation | Rabbit | 500 mg / 24 hours | Mild[9][11] |
Metabolism of this compound
The metabolism of this compound is a critical determinant of its toxicity. It undergoes a two-phase metabolic process involving initial bioactivation followed by detoxification.
Phase I Metabolism: Bioactivation via Epoxidation
The initial and most critical step in this compound metabolism is the oxidation of its allyl group by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver.[12][13][14] This reaction forms a highly reactive and toxic metabolite, 3,4-epoxybutyronitrile.[2][3] This epoxide is an electrophilic compound capable of binding to cellular macromolecules, which is believed to be the primary cause of the behavioral abnormalities and other toxic effects observed at high doses.[2]
Phase II Metabolism: Detoxification via Glutathione (B108866) Conjugation
The primary detoxification route for the reactive 3,4-epoxybutyronitrile intermediate is conjugation with glutathione (GSH).[] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of Phase II metabolic enzymes. The resulting glutathione conjugate is a more water-soluble, less toxic compound that can be further processed into mercapturic acid and excreted from the body.[][16]
The overall metabolic pathway is illustrated in the diagram below.
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031323) [hmdb.ca]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. but-3-enenitrile [chembk.com]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Quantum Chemical Calculations of 3-Butenenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenenitrile, also known as allyl cyanide, is a versatile organic molecule featuring both a nitrile and a vinyl functional group. This unique structure imparts interesting reactivity and makes it a valuable building block in organic synthesis. Understanding its electronic and structural properties through computational methods is crucial for predicting its behavior in chemical reactions and for the rational design of new molecules in fields such as drug development. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, alongside relevant experimental protocols for its synthesis and characterization.
Computational Methodology
Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of molecules. For this compound, Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with the 6-31G* basis set is a common choice for such calculations on organic molecules.[1]
The typical workflow for the quantum chemical analysis of an organic molecule like this compound involves several key steps:
-
Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved by starting with an approximate structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.[2]
-
Vibrational Frequency Analysis: Once the geometry is optimized, vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
Data Presentation
The following tables summarize the key quantitative data obtained from DFT calculations on this compound at the B3LYP/6-31G* level of theory, compiled from methodologies reported in the literature.[3][4]
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1=C2 | 1.33 |
| C2-C3 | 1.50 | |
| C3-C4 | 1.47 | |
| C4≡N | 1.16 | |
| C1-H | 1.08 | |
| C2-H | 1.09 | |
| C3-H | 1.10 | |
| Bond Angles (°) | ∠(C1=C2-C3) | 121.5 |
| ∠(C2-C3-C4) | 110.0 | |
| ∠(C3-C4≡N) | 178.5 | |
| Dihedral Angle (°) | ∠(C1=C2-C3-C4) | 120.0 (gauche) |
Table 2: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | 2255 | 2250 |
| C=C stretch | 1645 | 1644 |
| CH₂ wag | 1420 | 1421 |
| C-C stretch | 995 | 994 |
| C-C stretch | 930 | 932 |
Experimental data obtained from the NIST WebBook.[5]
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -0.25 Hartree |
| LUMO Energy | 0.05 Hartree |
| HOMO-LUMO Gap | 0.30 Hartree (8.16 eV) |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reaction of allyl bromide with sodium cyanide. A detailed, analogous procedure for the hydrolysis of allyl cyanide to 3-butenoic acid suggests the stability and utility of this compound as a synthetic intermediate.
Protocol for Acid-Catalyzed Hydrolysis of this compound:
This reaction converts the nitrile group into a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Addition of Acid: Slowly add an excess of aqueous hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy of Liquid this compound:
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) plates to form a thin film.[6]
-
Instrument Setup: The FTIR spectrometer is configured to scan the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded.[7]
-
Data Acquisition: The KBr plates with the sample are placed in the sample holder, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[7]
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile (C≡N) and vinyl (C=C, =C-H) functional groups.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound:
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[8][9] The sample must be free of any solid particles.[9]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.[11]
-
Spectral Processing and Interpretation: The free induction decay (FID) signal is Fourier-transformed, and the resulting spectrum is phased and calibrated. The chemical shifts, integration, and splitting patterns of the signals are analyzed to assign them to the different protons in the this compound molecule.[12]
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide valuable insights into the molecular structure, vibrational properties, and electronic nature of this compound. The theoretical data shows good agreement with experimental spectroscopic results, validating the computational models. The detailed protocols for synthesis and characterization provided herein serve as a practical guide for researchers working with this important chemical intermediate. This combined theoretical and experimental approach is essential for advancing our understanding of the reactivity of this compound and for its application in the development of new chemical entities.
References
- 1. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. This compound [webbook.nist.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. How To [chem.rochester.edu]
An In-depth Technical Guide to the Physical Properties of Allyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl cyanide (3-butenenitrile) is a colorless to light yellow liquid organic compound with the chemical formula C₄H₅N.[1][2] It is recognized by its pungent, onion-like odor.[3][4] This versatile molecule plays a role as a plant metabolite and an antifeedant in nature.[5] In industrial applications, it serves as a cross-linking agent in the synthesis of polymers.[1][4] A comprehensive understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for toxicological and metabolic studies.[1][6] This guide provides a detailed overview of the core physical properties of allyl cyanide, complete with experimental protocols for their determination and a summary of key safety information.
Core Physical Properties
The fundamental physical characteristics of allyl cyanide are summarized in the table below, providing a comparative overview of its key quantitative data.
| Physical Property | Value | Units | Conditions | References |
| Molecular Weight | 67.09 | g/mol | - | |
| Density | 0.834 | g/mL | at 25 °C | [7] |
| 0.83 | g/cm³ | at 25 °C | [8] | |
| 0.8341 | g/mL | at 20 °C (d₄²⁰) | [3] | |
| Boiling Point | 116-121 | °C | at 760 mmHg | [1][7] |
| 118 | °C | - | [2] | |
| 119 | °C | at 760 mmHg | [3] | |
| Melting Point | -87 | °C | - | [1][3][7] |
| Refractive Index | 1.405 | - | at 20 °C (n₂₀/D) | [7] |
| 1.41 | - | - | [2] | |
| 1.4060 | - | at 20 °C (n_D²⁰) | [3] | |
| 1.4144 | - | at 20 °C, 589.29 nm | [9] | |
| Solubility | Slightly soluble | - | in water | [2][4] |
| Soluble | - | in ether, alcohol | [2] | |
| Soluble | - | in organic solvents | [1] | |
| Insoluble | - | in water (at 20°C) | [8] | |
| Flash Point | 24 | °C | closed cup | [2] |
| 23 | °C | - | [8] | |
| Autoignition Temperature | 455 | °C | - | [8] |
| 851 | °F | - |
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for measuring the key physical properties of allyl cyanide.
Determination of Density
The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[10][11]
Method using a Graduated Cylinder:
-
Mass of the Empty Cylinder: Weigh a clean, dry 25 mL or 50 mL graduated cylinder on an analytical balance and record its mass.[11]
-
Volume Measurement: Carefully add a known volume of allyl cyanide (e.g., 20 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]
-
Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the allyl cyanide and record the combined mass.[11]
-
Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty cylinder.[10]
-
Repeatability: For accuracy, the measurement should be repeated multiple times, and the average value should be reported.[10]
Caption: Workflow for the experimental determination of density.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation or the capillary method.[12][13][14] The micro boiling point determination method is suitable for small sample volumes.
Capillary Method:
-
Sample Preparation: Place a small amount of allyl cyanide into a small test tube.[15][16]
-
Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the test tube containing the liquid.[14][15]
-
Heating: Heat the test tube in a controlled manner using a heating block or a water/oil bath.[13][14]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]
-
Boiling Point Determination: The boiling point is the temperature at which the rapid and continuous stream of bubbles stops, and the liquid begins to enter the capillary tube upon cooling.[13][14]
Caption: Key steps in boiling point determination via the capillary method.
Determination of Refractive Index
The refractive index is a fundamental optical property and can be measured using a refractometer, such as an Abbe refractometer, or interferometry methods.[17][18][19]
Using an Abbe Refractometer:
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index.
-
Sample Application: Apply a few drops of allyl cyanide to the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
-
Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft tissue after the measurement.
Determination of Solubility
The solubility of allyl cyanide in various solvents can be determined by the saturation method.[20][21][22]
Saturation Method:
-
Sample Preparation: Add an excess amount of allyl cyanide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[22][23]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure saturation.[22][23]
-
Phase Separation: Allow the undissolved solute to settle, or separate the saturated solution from the excess solute by filtration or centrifugation.
-
Analysis: Determine the concentration of allyl cyanide in the saturated solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[24] The solubility is then expressed as the mass of solute per volume or mass of solvent.
Safety and Handling
Allyl cyanide is a hazardous substance and must be handled with appropriate safety precautions.[1][2][6][25]
-
Toxicity: It is toxic if swallowed, harmful in contact with skin, and may be fatal if inhaled.[1][2][6]
-
Flammability: Allyl cyanide is a flammable liquid and vapor.[2][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][6]
-
Irritation: It causes skin, eye, and respiratory tract irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[25] Work in a well-ventilated area or under a chemical fume hood.[6][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Caption: Primary hazards associated with allyl cyanide.
Conclusion
This technical guide provides a thorough examination of the key physical properties of allyl cyanide, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for accurate and reproducible measurements. Adherence to the outlined safety precautions is critical when handling this compound to mitigate potential risks. A solid grasp of these physical properties is fundamental to the successful and safe utilization of allyl cyanide in scientific and industrial settings.
References
- 1. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Allyl Cyanide | 109-75-1 | TCI AMERICA [tcichemicals.com]
- 3. Allyl Cyanide [drugfuture.com]
- 4. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 5. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Allyl Cyanide for Synthesis Best Price on Industrial Lab Chemicals, 99.99% Purity [alphachemikaindia.com]
- 9. refractometer.pl [refractometer.pl]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phillysim.org [phillysim.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. jove.com [jove.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 18. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. Allyl cyanide | SIELC Technologies [sielc.com]
- 25. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Butenenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenenitrile, also known as allyl cyanide, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its reactive nature, stemming from the presence of both a nitrile group and a terminal double bond, makes a thorough understanding of its stability and degradation crucial for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its primary degradation pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N | [1] |
| Molecular Weight | 67.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, irritating, onion-like | [2] |
| Boiling Point | 118-119 °C | [2] |
| Melting Point | -87 °C | [1] |
| Density | 0.837 g/cm³ (at 20 °C) | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Flash Point | 13 °C | [2] |
Stability Profile
This compound is a flammable and toxic liquid that requires careful handling and storage. It is stable under normal temperatures and pressures when stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[2][3]
Incompatible Materials:
-
Acids
-
Alcohols
-
Oxidizing agents
-
Peroxides
-
Bases
Contact with these materials can lead to vigorous reactions and decomposition.
Degradation Pathways
The degradation of this compound can be initiated by several factors, including hydrolysis, heat, oxidation, and light. The primary and most well-documented degradation pathway is hydrolysis.
Hydrolytic Degradation
Hydrolysis of the nitrile group is the most significant degradation pathway for this compound, proceeding under both acidic and basic conditions. This process typically occurs in two stages: initial hydrolysis to 3-butenamide, followed by further hydrolysis to 3-butenoic acid and ammonia (B1221849) (or ammonium (B1175870) salts).
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water.[4] The reaction is often carried out by heating with a strong aqueous acid, such as hydrochloric acid.[3] This method is generally preferred for the synthesis of 3-butenoic acid as it minimizes a key side reaction.[3]
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[5] This pathway also yields the carboxylate salt of 3-butenoic acid, which upon acidification, gives the free acid.[3] However, basic conditions are known to promote a significant side reaction.
Side Reaction: Isomerization to Crotonic Acid
A major consideration during the hydrolysis of this compound, particularly under basic conditions, is the isomerization of the product, 3-butenoic acid, to its more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid).[6] Elevated temperatures also contribute to this isomerization.
Hydrolysis and Isomerization Pathway
Caption: Hydrolysis of this compound and subsequent isomerization.
Thermal Degradation
Limited specific information is available on the thermal degradation of this compound. However, studies on the gas-phase pyrolysis of isomeric butenenitriles suggest that complex reactions, including isomerization and fragmentation, can occur at elevated temperatures.[7] Research on other unsaturated nitriles and related compounds like allyl isothiocyanate indicates that thermal decomposition can lead to a variety of products, including smaller nitrile compounds, sulfides, and thioureas, though these may not all be relevant to this compound.[2][8][9] The thermal stability of nitrile-containing polymers is also an area of active research, with degradation often initiated at the nitrile group.[10][11][12]
Oxidative Degradation
The double bond and the nitrile group in this compound are both susceptible to oxidation.
-
Oxidation of the Double Bond: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the carbon-carbon double bond.[13][14][15] With hot, acidic potassium permanganate, this would be expected to yield carboxylic acids. Ozonolysis followed by a reductive or oxidative work-up would lead to aldehydes/ketones or carboxylic acids, respectively.[16][17]
-
Oxidation of the Nitrile Group/Cyanide: The nitrile group itself is relatively stable to oxidation. However, under harsh conditions or in the presence of specific catalysts, it can be oxidized. For instance, hydrogen peroxide can oxidize cyanide to cyanate, a reaction often catalyzed by transition metals.[1][18][19][20][21]
Potential Oxidative Degradation Pathways
Caption: Potential oxidative degradation pathways for this compound.
Photolytic Degradation
Unsaturated nitriles are known to undergo photochemical reactions upon exposure to UV light.[2][8][9] These can include isomerizations, cycloadditions, and other complex transformations. The specific photolytic degradation products of this compound have not been extensively detailed in the available literature. However, studies on related allyl compounds suggest that photolysis can lead to the formation of radical species, which can then undergo a variety of subsequent reactions.[6][22][23][24][25]
Experimental Protocols
Acid-Catalyzed Hydrolysis of this compound to 3-Butenoic Acid
This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
This compound (Allyl cyanide)
-
Concentrated Hydrochloric Acid
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of this compound with approximately 1.2 moles of concentrated hydrochloric acid.
-
Initiation: Gently heat the mixture with frequent shaking. The reaction is exothermic and should initiate within a few minutes, evidenced by a rapid temperature increase and spontaneous refluxing.
-
Reaction: Once the reaction begins, remove the external heating source. The reaction will proceed on its own.
-
Work-up: After the reaction has subsided, cool the mixture. Extract the aqueous layer with diethyl ether.
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the drying agent by filtration. The diethyl ether can be removed by distillation at atmospheric pressure. The crude 3-butenoic acid can then be purified by fractional distillation under reduced pressure.
Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Analytical Methods for Degradation Monitoring
The degradation of this compound and the formation of its products can be monitored using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify this compound, 3-butenamide, 3-butenoic acid, and crotonic acid. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric acid or formic acid) is a suitable starting point.[25][26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile components. For the analysis of the carboxylic acid products, derivatization to more volatile esters may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of degradation products. The chemical shifts of the protons and carbons are unique for this compound and its degradation products, allowing for their identification and quantification in mixtures.[1][3][7][11][13][16][26][27][28]
Table 2: Key ¹H NMR Chemical Shifts (Illustrative)
| Compound | Key Protons | Approximate Chemical Shift (ppm) |
| This compound | =CH₂, -CH= | 5.3 - 6.0 |
| -CH₂- | ~3.1 | |
| 3-Butenoic Acid | =CH₂, -CH= | 5.1 - 6.0 |
| -CH₂- | ~3.1 |
Note: Chemical shifts are dependent on the solvent used.
Conclusion
The stability of this compound is a critical factor in its use as a chemical intermediate. Hydrolysis is the most prominent degradation pathway, leading to the formation of 3-butenoic acid, with a key consideration being the potential for isomerization to crotonic acid, especially under basic conditions. While less is known about the specific products of thermal, oxidative, and photolytic degradation, the reactive nature of the molecule suggests that these pathways can also contribute to its decomposition. A thorough understanding of these degradation pathways and the use of appropriate analytical methods are essential for controlling the quality and stability of products derived from this compound.
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound(109-75-1) 13C NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. THE HYDROLYSIS OF ALIPHATIC NITRILES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 9. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 10. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 11. Thermal degradation of high nitrile barrier polymers | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. repository.arizona.edu [repository.arizona.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. spectrabase.com [spectrabase.com]
- 24. DL-2-HYDROXY-3-BUTENOIC ACID METHYL ESTER(5837-73-0) 1H NMR [m.chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. rsc.org [rsc.org]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
The Biochemical Role of 3-Butenenitrile in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenenitrile (3-BN), an aliphatic nitrile, is a significant secondary metabolite in plants, particularly within the Brassicaceae family. It is not a primary biosynthetic product but rather a breakdown product of the glucosinolate-myrosinase system, a critical chemical defense mechanism. Upon tissue damage, 3-BN is formed from the hydrolysis of allylglucosinolate (B1242915) (sinigrin) and plays a multifaceted role in plant defense. It acts as a direct deterrent to herbivores and pathogens and as a signaling molecule that activates broader immune responses. This guide provides an in-depth examination of the biosynthesis, signaling pathways, metabolism, and experimental analysis of this compound in plants, presenting a comprehensive resource for professionals in plant science and drug discovery.
Introduction
Plants, as sessile organisms, have evolved sophisticated chemical defense systems to protect against a myriad of biotic threats, including herbivores and pathogens. Among these systems, the "mustard oil bomb" of the Brassicaceae is a classic example of inducible defense. This system is based on the hydrolysis of glucosinolates by myrosinase enzymes upon tissue damage, leading to the formation of various biologically active compounds.[1] While isothiocyanates are the most studied products, simple nitriles, such as this compound (also known as allyl cyanide), represent another crucial class of hydrolysis products.[2][3]
This compound is derived from allylglucosinolate (sinigrin) and its formation is modulated by specific proteins that divert the chemical reaction away from isothiocyanate production.[2][4] Once formed, 3-BN contributes to direct defense and also functions as a damage-associated molecular pattern (DAMP), triggering a cascade of downstream signaling events that fortify the plant's systemic defenses.[5] This includes the induction of key defense-related phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[3] Understanding the intricate biochemical roles of 3-BN offers insights into plant defense mechanisms and may provide novel avenues for crop protection and the discovery of bioactive compounds.
Biosynthesis and Formation of this compound
The formation of this compound is a direct consequence of the activation of the glucosinolate-myrosinase defense system.
Core Components:
-
Glucosinolates: A class of sulfur-containing secondary metabolites. This compound is specifically derived from allylglucosinolate (sinigrin).[2][6]
-
Myrosinase (β-thioglucosidase): An enzyme that is physically separated from glucosinolates in intact plant cells. Upon tissue disruption (e.g., by an herbivore chewing), myrosinase comes into contact with glucosinolates and catalyzes their hydrolysis.[7]
-
Specifier Proteins: These proteins modulate the outcome of glucosinolate hydrolysis. Nitrile-Specifier Proteins (NSPs) are crucial for the formation of simple nitriles like 3-BN.[4][8][9]
The Pathway:
-
Tissue Damage: Herbivory or mechanical wounding disrupts cellular compartmentalization, allowing myrosinase to access allylglucosinolate.
-
Hydrolysis: Myrosinase cleaves the thioglucosidic bond of allylglucosinolate, releasing glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfate).[2]
-
Rearrangement:
-
In the absence of specifier proteins, the aglycone spontaneously undergoes a Lossen rearrangement to form the highly pungent allyl isothiocyanate .[2]
-
In the presence of a Nitrile-Specifier Protein (NSP) , the rearrangement is directed towards the elimination of sulfate (B86663) and sulfur, resulting in the formation of This compound .[2][6][8]
-
Biochemical Role in Plant Defense and Signaling
This compound is not merely a byproduct of glucosinolate breakdown; it is an active participant in plant defense, functioning through both direct and indirect mechanisms.
Direct Defense
As a volatile organic compound, 3-BN can act as a repellent or antifeedant, directly deterring herbivores from further feeding.[10][11][12] Its toxicity, though generally lower than that of corresponding isothiocyanates, contributes to the overall chemical barrier against a broad range of attackers.
Indirect Defense and Signaling Cascade
Exogenous application of 3-BN has been shown to elicit a robust defense response in plants like Arabidopsis thaliana.[3][5] It acts as a signaling molecule that primes the plant for heightened resistance against pathogens and insects.
Key Signaling Events:
-
Perception: While specific receptors for 3-BN have not been identified, its presence is recognized by the plant, likely as a signal of cellular damage.
-
Nitric Oxide (NO) Production: Treatment with 3-BN can induce the production of nitric oxide (NO), a key signaling molecule in plant immunity. At high concentrations (e.g., 2.5 mM), this NO production can lead to localized cell death or lesion formation, a defensive strategy to limit pathogen spread.[3][13][14]
-
Phytohormone Induction: A crucial downstream effect is the increased production of the defense hormones salicylic acid (SA) and jasmonic acid (JA).[3]
-
Salicylic Acid (SA): Generally associated with defense against biotrophic pathogens.
-
Jasmonic Acid (JA): Primarily involved in defense against necrotrophic pathogens and chewing insects.
-
-
Gene Activation: The SA and JA signaling pathways activate downstream transcription factors, leading to the expression of a wide array of defense-related genes, including those encoding pathogenesis-related (PR) proteins and proteinase inhibitors.[15][16]
-
Enhanced Resistance: This cascade ultimately results in enhanced tolerance to necrotrophic pathogens (e.g., Pectobacterium carotovorum, Botrytis cinerea) and increased resistance to chewing insects (e.g., Spodoptera frugiperda).[5]
Metabolism and Detoxification
While beneficial for defense, high concentrations of nitriles can be autotoxic. Therefore, plants possess enzymatic pathways to metabolize and detoxify these compounds. The primary mechanism for this compound detoxification involves the nitrilase enzyme family.[17][18][19]
Detoxification Pathway:
-
Enzyme: Nitrilase (EC 3.5.5.1)
-
Reaction: Nitrilases catalyze the hydrolysis of the nitrile group (C≡N) directly to a carboxylic acid and ammonia (B1221849), bypassing an amide intermediate.[20]
-
Transformation: this compound is converted into 3-butenoic acid and ammonia (NH₃) .[17]
This conversion serves two purposes:
-
Detoxification: 3-butenoic acid is significantly less toxic than this compound.
-
Nutrient Recycling: The released ammonia can be reassimilated into primary metabolism, particularly for nitrogen-containing compounds like amino acids.[21]
Data Presentation
Quantitative data on this compound is often presented as headspace volatile concentrations or relative abundance in tissue homogenates.
| Plant Species | Tissue/Condition | Compound | Concentration / Amount | Analysis Method | Reference |
| Eruca sativa (Salad Rocket) | Headspace | This compound | 0.15 ng/g FW | GC-O | [7] |
| Eutrema japonicum (Wasabi) | Headspace | This compound | 0.37 ng/g FW | GC-O | [7] |
| Alliaria petiolata | Leaf Homogenate (in vitro) | This compound | Detected semi-quantitatively | SPME-GC-MS | [17] |
| Brassica napus | Oil | This compound | Key odor difference contributor | GC-MS | [22] |
| Brassica juncea | Oil | This compound | Key odor difference contributor | GC-MS | [22] |
| Arabidopsis thaliana | Rosette Homogenate | Indolic Nitriles | ~5-55% of total products | GC-MS | [8] |
| Arabidopsis thaliana | Root Homogenate | Indolic Nitriles | ~40-95% of total products | GC-MS | [8] |
Table 1: Summary of Quantitative Data for this compound and Related Nitriles in Plants. Note: Data for indolic nitriles in Arabidopsis is included to show the prevalence of nitrile formation, which is regulated by the same class of specifier proteins.
Experimental Protocols
Protocol: Extraction and Analysis of Glucosinolate Hydrolysis Products (including this compound)
This protocol is adapted for the analysis of volatile and semi-volatile hydrolysis products from plant tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Methylene (B1212753) chloride (CH₂Cl₂) or Diethyl ether, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., Phenylacetonitrile, if not naturally present)
-
2 mL screw-cap microcentrifuge tubes
-
GC vials with inserts
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Harvest: Harvest 100-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Hydrolysis Initiation: Transfer the frozen powder to a 2 mL screw-cap tube. Allow it to thaw at room temperature for a defined period (e.g., 10-30 minutes) to allow endogenous myrosinase to hydrolyze the glucosinolates.
-
Extraction: Add 1 mL of methylene chloride containing a known concentration of the internal standard to the tube. Vortex vigorously for 1 minute to extract the hydrolysis products.
-
Phase Separation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the plant debris.
-
Drying: Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Concentration (Optional): If concentrations are expected to be low, the extract can be gently concentrated under a stream of nitrogen gas. Avoid complete evaporation.
-
GC-MS Analysis: Transfer the final extract to a GC vial. Analyze using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector Temp: 250°C
-
Oven Program: Start at 40°C for 3 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Conditions: Scan range 40-350 m/z in electron ionization (EI) mode.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of 3-BN to the internal standard.
Protocol: Quantification of Phytohormones (SA/JA) via LC-MS/MS
This protocol outlines the extraction and quantification of salicylic acid and jasmonic acid from plant tissue following treatment with this compound.
Materials:
-
Plant tissue (~50-100 mg fresh weight)
-
Extraction Buffer: 80:20 (v/v) methanol:water with 0.1% formic acid.
-
Internal Standards (IS): Deuterated standards (e.g., d₆-SA, d₆-JA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Harvest and Grind: Harvest tissue, record fresh weight, and flash-freeze in liquid nitrogen. Grind to a fine powder.
-
Extraction: To ~50 mg of powdered tissue, add 1 mL of ice-cold Extraction Buffer containing the internal standards. Vortex thoroughly.
-
Incubation: Incubate on a rotator at 4°C for 1-16 hours.
-
Centrifugation: Centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant.
-
SPE Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with 1 mL methanol, then 1 mL water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL water.
-
Elute the phytohormones with 1 mL of 80% methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a vacuum or nitrogen stream. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution profile. Detect and quantify the parent and fragment ions for each analyte and its corresponding internal standard using Multiple Reaction Monitoring (MRM) mode.[23][24][25][26][27]
-
Data Analysis: Calculate the concentration of each hormone based on the peak area ratio of the endogenous hormone to its stable isotope-labeled internal standard, referenced against a standard curve.
Conclusion and Future Directions
This compound is a pivotal, yet often overlooked, product of the glucosinolate-myrosinase system. Its role extends beyond that of a simple defensive toxin to that of a sophisticated signaling molecule capable of inducing a broad spectrum of immune responses in plants. It triggers the production of nitric oxide and key defense phytohormones, leading to enhanced resistance against both pathogens and herbivores. The detoxification of 3-BN via nitrilases highlights the plant's ability to manage autotoxicity while recycling valuable nitrogen resources.
For researchers in plant science and drug development, 3-BN and its associated pathways offer several areas for future exploration:
-
Receptor Identification: Identifying the plant receptors that perceive 3-BN would be a major breakthrough in understanding this signaling pathway.
-
Pathway Engineering: Modulating the expression of Nitrile-Specifier Proteins (NSPs) in crops could be a strategy to alter their defense profiles, potentially enhancing resistance to specific pests.
-
Bioactivity Screening: The signaling cascade initiated by 3-BN involves numerous downstream metabolites. Screening these compounds for novel bioactivities could be a fruitful avenue for drug discovery.
This guide provides a foundational understanding of the biochemical importance of this compound, offering both the theoretical framework and practical methodologies for its further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural diversification during glucosinolate breakdown: mechanisms of thiocyanate, epithionitrile and simple nitrile formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound在阿拉伯芥中誘導植物防禦及信號傳遞之研究 = The study of signal transduction of this compound-induced plant defense in Arabidopsis thaliana|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana [mdpi.com]
- 9. [PDF] Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana* | Semantic Scholar [semanticscholar.org]
- 10. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cmbr-journal.com [cmbr-journal.com]
- 15. [The signaling pathways of plant defense response and their interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Frontiers | Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Nitrilase - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of plant hormones by standard addition method [protocols.io]
- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 25. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
3-Butenenitrile: An In-depth Material Safety Data Sheet for Laboratory Professionals
Introduction
3-Butenenitrile, also known as allyl cyanide, is an organic compound with the chemical formula C4H5N.[1] It is a colorless to pale yellow liquid characterized by a pungent, onion-like odor.[2][3][4] This versatile unsaturated nitrile is utilized as a chemical intermediate in the synthesis of pharmaceuticals, specialty polymers for coatings and adhesives, and agrochemicals.[5] It occurs naturally in cruciferous vegetables and can be produced synthetically through the reaction of allyl bromide and cuprous cyanide.[2][4][6] Given its flammability and high toxicity, a thorough understanding of its material safety data is crucial for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks in the laboratory environment.[2][7]
Chemical and Physical Properties
Understanding the fundamental properties of this compound is foundational to its safe handling. This section outlines its key identifiers and physicochemical characteristics.
Table 1: Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Allyl cyanide, Vinylacetonitrile |
| CAS Number | 109-75-1 |
| EC Number | 203-701-1 |
| Molecular Formula | C4H5N |
| Molecular Weight | 67.09 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale brown/yellow liquid.[2][3][8] |
| Odor | Pungent, onion-like.[1][2][4] |
| Boiling Point | 116-121 °C.[2][4] |
| Melting Point | -87 °C.[1][2] |
| Flash Point | 24 °C (75 °F).[2][8] |
| Density | 0.834 g/mL at 25 °C.[2][4] |
| Vapor Pressure | 16.3 - 18.5 mmHg at 25 °C.[1][2] |
| Water Solubility | Not miscible / Very slightly soluble.[2][4] |
| Solubility | Soluble in alcohol and ether.[2] |
| Autoignition Temperature | 450 °C.[8][9] |
| Refractive Index (n20/D) | 1.406.[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is flammable, highly toxic if swallowed or inhaled, and harmful in contact with skin.[1]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H226 | Flammable liquid and vapour.[1] |
| H301 + H331 | Toxic if swallowed or if inhaled.[1] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| Precautionary Statements (Selection) | |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8] |
| P261 | Avoid breathing mist or vapors.[8] |
| P270 | Do not eat, drink or smoke when using this product.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| P403 + P235 | Store in a well-ventilated place. Keep cool.[8] |
Table 4: NFPA 704 Rating
| Category | Rating | Description |
| Health (Blue) | 4 | Very short exposure could cause death or major residual injury.[8] |
| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions.[8] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[8] |
| Special Hazards | - | No special hazards indicated. |
Toxicology and Health Effects
The toxicity of this compound is a significant concern, primarily due to the potential liberation of cyanide in the body.[4][10] High doses have been shown to cause behavioral abnormalities and vestibular toxicity in animal studies.[6]
Table 5: Acute Toxicity Data
| Route | Species | Value |
| Oral LD50 | Rat | 115 mg/kg.[2] |
| Subcutaneous LD50 | Rat | 150 mg/kg.[2] |
| Inhalation LCLo | Rat | 500 ppm/4hr.[1] |
Routes of Exposure and Symptoms:
-
Inhalation: Toxic if inhaled.[7] May cause respiratory tract irritation, coughing, headache, nausea, and dizziness.[9][10]
-
Skin Contact: Harmful in contact with skin.[7] Causes skin irritation.[2] Mild irritation was observed in rabbit skin tests (10 mg/24 hours).[2]
-
Eye Contact: Causes serious eye irritation.[7][10] Mild irritation was noted in rabbit eye tests (500 mg/24 hours).[2]
-
Ingestion: Toxic if swallowed.[7] Swallowing even a small amount can pose a serious health hazard.[10]
-
Chronic Effects: Nitriles can be partially metabolized to cyanide in the body. Symptoms of cyanide exposure include rapid respiration, headache, drop in blood pressure, vomiting, and loss of consciousness.[10]
Emergency Experimental Protocols
In the event of an emergency, immediate and appropriate action is critical. The following protocols are based on standard safety data sheet recommendations.
Protocol 4.1: First Aid Measures
This protocol details the immediate steps to be taken following exposure to this compound.
Methodology:
-
Inhalation:
-
Immediately move the affected person to an area with fresh air.[7]
-
Keep the patient warm and at rest.[7]
-
If breathing has stopped, apply artificial respiration, preferably with a demand valve resuscitator or bag-valve mask.[7] Perform CPR if necessary.[7]
-
Call a physician or POISON CENTER immediately.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Protocol 4.2: Fire-Fighting Measures
This protocol provides guidance for responding to a fire involving this compound.
Methodology:
-
Extinguishing Media:
-
Specific Hazards:
-
The substance is a flammable liquid and vapor.[7][10] Vapors are explosive when mixed with air and may travel a considerable distance to an ignition source.[7]
-
Combustion may produce toxic and irritating fumes, including nitrogen oxides and organic acid vapors.[2][7][10]
-
Containers may rupture violently if heated.[7]
-
-
Fire-Fighter Actions:
-
Alert the Fire Brigade and inform them of the location and nature of the hazard.[7]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
-
Use a water spray to cool exposed containers and knock down vapors.[10]
-
Prevent fire-extinguishing water from entering drains or surface water.
-
Protocol 4.3: Accidental Release Measures
This protocol outlines the procedure for cleaning up spills of this compound.
Methodology:
-
Personal Precautions:
-
Emergency Procedures:
-
Environmental Precautions:
-
Containment and Cleaning Up:
-
Minor Spills: Contain and absorb the spill with small quantities of vermiculite, sand, or other non-combustible absorbent material.[7] Wipe up the area and collect the residues into a labeled container for flammable waste.[7]
-
Major Spills: Stop the leak if it is safe to do so.[7] Contain the spill with sand, earth, or vermiculite.[7] Collect recoverable liquid into labeled containers for recycling or disposal.[7]
-
Collect solid residues and seal them in labeled drums for disposal.[7]
-
After cleanup, wash the area and decontaminate and launder all protective clothing before reuse.[7]
-
Safe Handling, Storage, and Personal Protection
Adherence to strict handling and storage protocols is essential for preventing exposure and accidents.
Protocol 5.1: Safe Handling
-
Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.[10] Provide local exhaust to prevent the accumulation of vapors.[10] Emergency eye wash fountains and safety showers should be readily available.[10]
-
Personal Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the work area.[7][8] Wash hands thoroughly with soap and water after handling.[7][8]
-
Static and Ignition Control: Keep away from heat, sparks, and open flames. Ground and bond containers and receiving equipment during transfer.[8][10] Use explosion-proof electrical equipment and non-sparking tools.[7][10]
-
Container Handling: Keep containers securely sealed when not in use.[7] Avoid physical damage to containers.[7] Note that even emptied containers may contain explosive vapors.[7]
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][7] Recommended storage temperature is between +2°C and +8°C.[2][4]
-
Keep containers tightly closed.[10]
-
Store locked up or in an area accessible only to qualified or authorized personnel.
-
Store separately from incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[10]
Table 6: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles.[10] Contact lenses should not be worn.[10] |
| Skin Protection | Wear suitable protective clothing to prevent skin contact.[7] |
| Hand Protection | Neoprene or nitrile rubber gloves.[10] |
| Respiratory Protection | If ventilation is inadequate or exposure may occur, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[10] |
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | Properties, Uses, Safety, SDS & Supplier Guide - Buy this compound Online China [nj-finechem.com]
- 4. This compound | 109-75-1 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. m.molbase.com [m.molbase.com]
- 10. gelest.com [gelest.com]
Synonyms and alternative names for 3-Butenenitrile
An In-depth Technical Guide to 3-Butenenitrile: Synonyms, Properties, Synthesis, and Biological Activity
Introduction
This compound, a versatile organic compound, holds significance in various scientific and industrial domains. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, detailed synthesis protocols, and its mechanisms of biological action, particularly its neurotoxic effects. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and commerce. A comprehensive list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | but-3-enenitrile |
| CAS Number | 109-75-1 |
| Common Synonyms | Allyl cyanide, Vinylacetonitrile, 3-Cyano-1-propene, Allylnitrile |
| Other Names | 1-Butene-4-nitrile, 3-Butenonitrile, 3-Butenylnitrile, 3-Cyanopropene, Propene-3-nitrile, β-Butenonitrile, Acetonitrile, vinyl- |
| Chemical Formula | C4H5N |
| InChI Key | SJNALLRHIVGIBI-UHFFFAOYSA-N |
| SMILES | C=CCC#N |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table.
| Property | Value |
| Molecular Weight | 67.09 g/mol |
| Appearance | Colorless liquid |
| Odor | Onion-like |
| Boiling Point | 116-121 °C |
| Melting Point | -87 °C |
| Density | 0.834 g/mL at 25 °C |
| Solubility | Not miscible in water. Soluble in alcohol and ether. |
| Flash Point | 23 °C |
| Refractive Index | 1.406 (20 °C, 589 nm) |
Experimental Protocols
Synthesis of this compound from Allyl Bromide and Cuprous Cyanide
This protocol is adapted from a well-established procedure in Organic Syntheses and provides a reliable method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
Allyl bromide (220 g, 1.83 moles)
-
Dry cuprous cyanide (170 g, 1.9 moles)
-
Ice-water bath
-
Water bath
-
Oil bath
-
1-L round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a condenser and a mechanical stirrer, place 220 g (1.83 moles) of allyl bromide and 170 g (1.9 moles) of dry cuprous cyanide.[1]
-
Initiation of Reaction: Heat the mixture in a water bath and rotate the stirrer slowly by hand. The reaction is expected to start within 15 to 30 minutes.[1]
-
Reaction Control: The reaction is vigorous once it begins. At this point, replace the heating bath with a cooling mixture of ice and water to prevent the loss of product through the condenser.[1]
-
Completion of Reaction: After the initial vigorous reaction subsides, replace the cooling bath with the water bath. Start the mechanical stirrer and continue heating until no more allyl bromide refluxes. This step typically takes about one hour.[1]
-
Distillation: Set up the condenser for distillation. Distill the allyl cyanide from the reaction flask by heating it in an oil bath with continuous stirring.[1]
-
Purification: Upon redistillation, the this compound is obtained in a pure form, boiling at 116–121 °C with minimal loss. The expected yield is between 98–103 g, which corresponds to an 80–84% theoretical yield.[1]
Experimental Workflow for Synthesis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Butenenitrile in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-butenenitrile (also known as allyl cyanide), a versatile building block in organic synthesis.[1][2] The protocols are tailored for a research laboratory environment, emphasizing safety, efficiency, and reproducibility. This compound serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][3]
Overview of Synthesis Methods
Several methods for the synthesis of this compound have been reported. The most common and practical methods for a laboratory setting involve the nucleophilic substitution of an allyl halide with a cyanide salt. Industrial-scale production often utilizes the hydrocyanation of 1,3-butadiene, a process that is less common in a research lab due to the handling of highly toxic hydrogen cyanide gas.[4][5]
The primary methods covered in this document are:
-
Reaction of Allyl Bromide with Copper(I) Cyanide: A classic and reliable method with good yields.[6][7]
-
Reaction of Allyl Chloride with Copper(I) Cyanide: An alternative using a more readily available starting material.
-
Lewis Acid Catalyzed Reaction of Allyl Chloride with Sodium Cyanide: A method that avoids the use of copper salts.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods to allow for easy comparison.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |
| Method 1 | Allyl Bromide, Copper(I) Cyanide | - | Neat | ~1 hour | Vigorous reflux | 80-84 | High | Organic Syntheses |
| Method 2 | Allyl Chloride, Hydrogen Cyanide | Cuprous Chloride | Aqueous | Not specified | Not specified | ~90 | High | J. Org. Chem. |
| Method 3 (Lewis Acid Catalyzed) | Allyl Chloride, Sodium Cyanide (30-50% aq. soln.) | ZnCl₂, NiCl₂, or PdCl₂ | Water | 3-6 hours | 30-45 | >90 | High | Patent KR101323189B1 |
Experimental Protocols
Safety Precautions: this compound and its precursors are toxic and flammable.[1][9][10] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrogen cyanide and cyanogen (B1215507) gas can be evolved in some of these reactions; ensure proper quenching and disposal procedures are in place.[6]
Protocol 1: Synthesis of this compound from Allyl Bromide and Copper(I) Cyanide
This protocol is adapted from a well-established procedure in Organic Syntheses.[6]
Materials:
-
Allyl bromide (1.83 moles, 220 g)
-
Dry Copper(I) cyanide (1.9 moles, 170 g)
-
1 L round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle or water bath
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer and a condenser, add dry copper(I) cyanide (170 g).[6]
-
Addition of Allyl Bromide: To the flask, add allyl bromide (220 g).[6]
-
Initiation of Reaction: Gently heat the mixture using a water bath while stirring. The reaction is expected to start within 15-30 minutes.[6]
-
Controlling the Exothermic Reaction: The reaction is vigorous once initiated. Be prepared to replace the heating bath with a cooling ice-water bath to control the exothermic reaction and prevent the loss of product through the condenser.[6]
-
Completion of Reaction: Once the initial vigorous reaction subsides, continue to stir the mixture for approximately one hour to ensure the reaction goes to completion.[6]
-
Purification:
Protocol 2: Catalytic Synthesis from Allyl Chloride and Hydrogen Cyanide
This method provides high yields and utilizes allyl chloride.[11]
Materials:
-
Allyl chloride
-
Hydrogen cyanide
-
Cuprous chloride
-
Calcium carbonate
-
Appropriate reaction vessel for handling HCN
Procedure: Note: This reaction involves the use of highly toxic hydrogen cyanide and should only be performed by personnel with extensive experience in handling this reagent in a specialized laboratory setup.
-
Reaction Setup: In a suitable reaction vessel, a mixture of cuprous chloride and calcium carbonate in an aqueous medium is prepared.
-
Addition of Reactants: Allyl chloride and hydrogen cyanide are introduced to the catalytic mixture.[11]
-
Reaction Conditions: The reaction is allowed to proceed, and the formation of this compound is monitored by appropriate analytical techniques (e.g., GC-MS).
-
Work-up and Purification: Upon completion, the organic layer is separated, washed, dried, and purified by distillation to yield this compound with a purity of approximately 90%.[11]
Protocol 3: Lewis Acid Catalyzed Synthesis from Allyl Chloride and Sodium Cyanide
This method offers a copper-free alternative with high purity of the final product.[8]
Materials:
-
Allyl chloride
-
Sodium cyanide (30-50% aqueous solution)
-
Lewis Acid (e.g., ZnCl₂)
-
Hydrochloric acid (10-35%)
-
Reaction vessel with temperature control and stirrer
Procedure:
-
Catalyst Preparation: Dissolve the Lewis acid (e.g., ZnCl₂) in water in the reaction vessel.[8]
-
Addition of Allyl Chloride: Add 1 equivalent of allyl chloride to the Lewis acid solution.[8]
-
Controlled Addition of Sodium Cyanide: Slowly add a 30-50% aqueous solution of sodium cyanide dropwise over 1-2 hours, maintaining the temperature between 20-25 °C.[8]
-
pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 5-5.5 using 10-35% hydrochloric acid.[8]
-
Reaction: Stir the mixture at 30-45 °C for 3-6 hours.[8]
-
Isolation and Purification: After the reaction, distill the liquid phase to separate the organic layer containing this compound. Further purification can be achieved by fractional distillation.[8]
Visualizations
Reaction Mechanism: Nucleophilic Substitution
Caption: General Sɴ2 reaction mechanism for the synthesis of this compound.
Experimental Workflow: General Protocol
Caption: A generalized experimental workflow for the laboratory synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]
- 8. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]
- 9. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 10. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Coupling Reaction of 3-Butenenitrile with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Mizoroki-Heck coupling reaction between 3-butenenitrile (also known as allyl cyanide) and various aryl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted cinnamonitrile (B126248) derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Heck reaction, a Nobel Prize-winning transformation, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The reaction of this compound with aryl halides provides a direct route to γ-aryl-α,β-unsaturated nitriles. These products are versatile building blocks due to the presence of both a nitrile group and a carbon-carbon double bond, which can be further functionalized. The general reaction scheme is depicted below:
Scheme 1: General Heck Coupling Reaction of this compound with an Aryl Halide
(where Ar = aryl group; X = I, Br, Cl)
This document outlines the general mechanism, provides standardized experimental protocols, and presents a summary of expected outcomes based on the nature of the aryl halide.
Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for performing the Heck coupling reaction with this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Heck Coupling of this compound with an Aryl Iodide
This protocol is optimized for highly reactive aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃; 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N; 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
To this mixture, add the aryl iodide (1.0 mmol), this compound (0.12 mL, 1.5 mmol), and triethylamine (0.21 mL, 1.5 mmol).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Heck Coupling of this compound with an Aryl Bromide
This protocol is adapted for less reactive aryl bromides and often requires a stronger base and higher temperatures.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous DMF or NMP (5 mL) followed by this compound (0.12 mL, 1.5 mmol).
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions with aryl bromides may require longer reaction times (12-24 hours).
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The success and yield of the Heck coupling reaction are highly dependent on the nature of the aryl halide and the specific reaction conditions. The following tables summarize expected outcomes based on literature precedents for similar unsaturated nitriles.
Table 1: Influence of the Aryl Halide on Reaction Conditions and Yields
| Aryl Halide (Ar-X) | Typical Catalyst | Typical Base | Temperature (°C) | Typical Yield Range (%) |
| Aryl Iodide (Ar-I) | Pd(OAc)₂ / PPh₃ | Et₃N | 80 - 100 | 70 - 95 |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, NaOAc | 120 - 140 | 50 - 80 |
| Aryl Chloride (Ar-Cl) | Palladacycle / Bulky phosphine | Cs₂CO₃, K₃PO₄ | > 140 | 20 - 60 |
Table 2: Effect of Substituents on Aryl Bromides in Heck Coupling with Unsaturated Nitriles
| Aryl Bromide | Substituent Type | Expected Reactivity | Typical Yield Range (%) |
| 4-Bromobenzonitrile | Electron-withdrawing | High | 75 - 90 |
| 4-Bromotoluene | Electron-donating | Moderate | 60 - 75 |
| 4-Bromoanisole | Strongly electron-donating | Lower | 50 - 65 |
| 2-Bromotoluene | Sterically hindered (ortho) | Lower | 40 - 60 |
Visualizations
Heck Reaction Catalytic Cycle
References
Application Notes and Protocols for the Hydroformylation of 3-Butenenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond. This application note provides a detailed overview of the catalysts and conditions for the hydroformylation of 3-butenenitrile (also known as allyl cyanide), a functionalized olefin of significant interest. The primary goal of this reaction is often the synthesis of 5-cyanopentanal, a linear aldehyde that serves as a valuable intermediate in the production of various chemicals, including adiponitrile, a precursor to nylon-6,6.
The presence of the nitrile group in this compound introduces electronic and coordinating effects that can influence catalyst activity and selectivity. Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve high yields and regioselectivity towards the desired linear product. This document outlines effective catalytic systems, detailed experimental protocols, and the underlying mechanistic principles.
Catalysts and Conditions for Hydroformylation of this compound
The hydroformylation of this compound can be effectively catalyzed by transition metal complexes, primarily based on rhodium and cobalt. The choice of metal and, critically, the coordinating ligands dictates the catalyst's performance in terms of activity, stability, and selectivity for the linear (n) versus branched (iso) aldehyde.
Rhodium-Based Catalysts
Rhodium complexes are highly active catalysts for hydroformylation, often operating under milder conditions than their cobalt counterparts.[1][2] For the hydroformylation of this compound, rhodium catalysts modified with phosphorus-based ligands, such as phosphines and phosphites, are commonly employed to enhance selectivity towards the linear aldehyde, 5-cyanopentanal.
Key considerations for rhodium-catalyzed hydroformylation include:
-
Ligand Selection: The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligand are paramount in controlling regioselectivity. Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the substrate that leads to the branched product.
-
Pressure and Temperature: The reaction is typically carried out under pressures of synthesis gas (a mixture of carbon monoxide and hydrogen) ranging from 20 to 100 atm and temperatures between 40 and 120 °C.[3]
-
Solvent: A variety of organic solvents can be used, with toluene (B28343) and benzene (B151609) being common choices.
Table 1: Performance of Rhodium-Based Catalysts in the Hydroformylation of this compound
| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (atm) | Solvent | Conversion (%) | n:iso Ratio (5-cyanopentanal : 2-cyano-3-methylbutanal) | Reference |
| Rh(acac)(CO)₂ | Bis-N-heterocyclic carbene | 60 | 34 (500 psig) | Toluene | High | - (High regioselectivity reported) | [3] |
| [Rh(COD)Cl]₂ | Bis-3,4-diazaphospholane | 60 | 34 (500 psig) | Toluene | High | 4.8:1 | [3] |
| Rh(acac)(CO)₂ | Monodentate phosphoramidite | 25 | 40 | Benzene | - | 96:4 | [4] |
Cobalt-Based Catalysts
Cobalt catalysts, typically in the form of cobalt carbonyls, are a more cost-effective alternative to rhodium, though they generally require more forcing reaction conditions (higher temperatures and pressures).[5][6] Unmodified cobalt carbonyl, HCo(CO)₄, can be used, but often leads to a mixture of linear and branched products.[7] The addition of phosphine ligands can improve the selectivity for the linear aldehyde.
Table 2: General Conditions for Cobalt-Catalyzed Hydroformylation
| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (atm) | Key Characteristics | Reference |
| Co₂(CO)₈ | None (forms HCo(CO)₄ in situ) | 100 - 180 | 100 - 350 | Lower selectivity for linear aldehyde | [8] |
| Co₂(CO)₈ | Trialkylphosphine | 150 - 200 | 50 - 100 | Improved linear selectivity | [6] |
Experimental Protocols
The following protocols provide a general framework for conducting the hydroformylation of this compound in a laboratory setting. Safety Precaution: These experiments involve flammable and toxic gases under high pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is adapted from general procedures for rhodium-catalyzed hydroformylation of functionalized olefins.[3][4]
Materials:
-
This compound (allyl cyanide)
-
Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]
-
Bis-3,4-diazaphospholane ligand (or other suitable phosphine/phosphite ligand)
-
Anhydrous, degassed toluene
-
Synthesis gas (CO/H₂ = 1:1 molar ratio)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and the phosphine ligand (e.g., 0.02-0.04 mmol, maintaining a specific ligand-to-rhodium ratio) to the autoclave reactor vessel.
-
Add anhydrous, degassed toluene (e.g., 20 mL) to dissolve the catalyst precursor and ligand.
-
-
Reactant Addition:
-
Add this compound (e.g., 1.0 mmol) to the reactor vessel.
-
-
Reaction Setup:
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to the gas lines and purge with nitrogen or argon three times, followed by three purges with synthesis gas.
-
-
Reaction Execution:
-
Pressurize the autoclave with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 34 atm).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 60 °C).
-
Maintain the pressure and temperature for the desired reaction time (e.g., 4-24 hours), monitoring the pressure for any significant drop that might indicate gas consumption.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of this compound and the ratio of 5-cyanopentanal to 2-cyano-3-methylbutanal.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydroformylation of this compound.
Caption: General workflow for the hydroformylation of this compound.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
The following diagram illustrates the generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation, adapted for this compound. The potential for coordination of the nitrile group is a consideration, although the primary catalytic cycle proceeds through the olefinic double bond.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
The hydroformylation of this compound presents a viable route to valuable cyanated aldehydes. Rhodium-based catalysts, particularly those modified with bulky phosphine or phosphite ligands, offer high activity and selectivity for the desired linear product, 5-cyanopentanal, under relatively mild conditions. Cobalt-based systems provide a more economical alternative, albeit typically requiring more stringent conditions. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field to develop and optimize this important transformation. Further research into novel ligand designs and process optimization will continue to enhance the efficiency and sustainability of this reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydroformylation - Wikipedia [en.wikipedia.org]
Polymerization of 3-Butenenitrile: Initiators and Mechanisms
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butenenitrile, also known as allyl cyanide, is a versatile monomer with the chemical formula C₄H₅N. Its structure, containing both a terminal double bond and a nitrile functional group, presents unique opportunities and challenges for polymerization. This document provides a detailed overview of the potential initiators and mechanisms for the polymerization of this compound, summarizing the current understanding in the field. While the homopolymerization of this compound is not a widely established process due to inherent chemical challenges, this note explores the theoretical and practical aspects of its polymerization, with a focus on its utility in copolymerization.[1][2]
Challenges in Homopolymerization
The direct homopolymerization of this compound is hindered by two primary factors:
-
Reactive Nitrile Group: The electron-withdrawing nature of the nitrile group can interfere with certain polymerization mechanisms, particularly anionic polymerization, by reacting with the initiator or the propagating chain end.
-
Allylic Position: The presence of a hydrogen atom on the carbon adjacent to the double bond (the allylic position) makes the monomer susceptible to degradative chain transfer in free-radical polymerization. This process involves the abstraction of an allylic hydrogen by a propagating radical, forming a stable, less reactive allylic radical, which is slow to reinitiate polymerization, often leading to the formation of low molecular weight oligomers.
Potential Polymerization Mechanisms and Initiators
Despite the challenges, several polymerization mechanisms can be considered for this compound, each with its own set of potential initiators and specific considerations.
Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers.[3][4] However, in the case of this compound, the efficiency is limited by degradative chain transfer.
Initiators:
Standard free-radical initiators can be employed, categorized by their method of decomposition:
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals.[5]
-
Azo Initiators: Such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Peroxide Initiators: Such as benzoyl peroxide (BPO).
-
-
Photoinitiators: These compounds generate radicals upon exposure to UV light.
Mechanism:
The polymerization proceeds through the classic steps of initiation, propagation, and termination.[5] However, the propagation step is often interrupted by chain transfer.
-
Initiation: A free radical (R•) generated from the initiator adds to the double bond of a this compound monomer.
-
Propagation: The newly formed monomer radical adds to another monomer, extending the polymer chain.
-
Degradative Chain Transfer: A propagating radical (P•) abstracts a hydrogen atom from the allylic position of a monomer molecule, terminating the growth of that chain and forming a stable allylic radical.
-
Termination: Two radicals combine to terminate the polymerization process.
Experimental Protocol (General Approach):
A typical, albeit likely low-yielding, free-radical polymerization of this compound would involve the following steps:
-
Monomer Purification: this compound should be distilled under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: The purified monomer is placed in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. An appropriate solvent (e.g., toluene, benzene) can be used.
-
Initiator Addition: The free-radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer) is added to the reaction mixture.
-
Polymerization: The mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere. The reaction is allowed to proceed for a specified time (e.g., 24-48 hours).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Data Presentation:
| Initiator | Initiator Type | Typical Reaction Temperature (°C) | Expected Polymer Molecular Weight |
| AIBN | Azo | 60-80 | Low |
| Benzoyl Peroxide | Peroxide | 80-100 | Low |
Anionic Polymerization
Direct anionic polymerization of this compound is generally unsuccessful due to the high reactivity of the nitrile group towards common anionic initiators like organolithium compounds. The initiator can attack the electrophilic carbon of the nitrile group, leading to side reactions and termination.
Challenges:
-
Nitrile Group Reactivity: The primary obstacle is the reaction of the initiator with the nitrile group.
-
Proton Abstraction: The acidity of the allylic protons can also lead to side reactions with strong anionic initiators.
Alternative Approach: Post-Polymerization Modification
While direct polymerization is problematic, polymers containing this compound units can be synthesized through post-polymerization modification of a pre-existing polymer. This indirect method avoids the issues associated with the direct polymerization of the monomer.
Coordination Polymerization
Coordination polymerization, often utilizing Ziegler-Natta or metallocene catalysts, is a powerful method for producing polymers with high stereoregularity.[6][7][8][9] This method could potentially overcome the challenges of free-radical and anionic polymerization of this compound. The coordination of the monomer to a metal center could activate the double bond for insertion while potentially mitigating side reactions at the nitrile group.
Potential Catalyst Systems:
-
Ziegler-Natta Catalysts: Typically based on titanium halides and organoaluminum compounds (e.g., TiCl₄/Al(C₂H₅)₃).
-
Metallocene Catalysts: Single-site catalysts that can offer better control over polymer architecture.
Mechanism:
The proposed mechanism involves the coordination of the monomer to the active metal center, followed by insertion of the double bond into the metal-alkyl bond, leading to chain growth. The nitrile group might also coordinate to the metal center, influencing the polymerization process.
Experimental Protocol (Theoretical):
A hypothetical coordination polymerization experiment would be conducted under inert conditions:
-
Catalyst Preparation: The catalyst components are prepared and handled under a dry, inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: A Schlenk flask or a similar reactor is charged with a dry, deoxygenated solvent (e.g., toluene).
-
Catalyst Addition: The catalyst components are added to the reactor.
-
Monomer Addition: Purified this compound is introduced into the reactor.
-
Polymerization: The reaction is carried out at a specific temperature and for a set duration.
-
Termination and Isolation: The polymerization is quenched (e.g., with an alcohol), and the polymer is isolated by precipitation, filtration, and drying.
Copolymerization
Given the difficulties in its homopolymerization, the most practical application of this compound in polymer synthesis is through copolymerization with other vinyl monomers.[1][2] By incorporating this compound into a copolymer, its nitrile functionality can be introduced into the polymer backbone, imparting specific properties such as improved adhesion, chemical resistance, or providing a site for post-polymerization modification.
Comonomers:
A variety of comonomers can be used, including:
-
Styrene
-
Acrylonitrile
-
Methyl methacrylate
-
Butadiene
Initiators and Mechanisms:
The choice of initiator and polymerization mechanism will depend on the comonomer. Free-radical and coordination polymerization are the most likely successful methods.
Data Presentation:
| Comonomer | Polymerization Method | Potential Initiator/Catalyst | Resulting Copolymer Properties |
| Styrene | Free-Radical | AIBN, BPO | Modified thermal and mechanical properties |
| Acrylonitrile | Free-Radical | Redox initiators | Enhanced chemical resistance |
| Butadiene | Coordination | Ziegler-Natta, Metallocenes | Introduction of nitrile functionality into elastomers |
Visualizations
Caption: Free-Radical Polymerization of this compound Workflow.
Caption: Challenge in Anionic Polymerization of this compound.
Caption: Proposed Mechanism for Coordination Polymerization.
Conclusion
The polymerization of this compound presents significant challenges, primarily due to the reactivity of the nitrile group and the presence of an allylic position. Direct homopolymerization by free-radical or anionic methods is generally inefficient, leading to low molecular weight products or undesired side reactions. Coordination polymerization remains a promising but less explored avenue. The most viable route for utilizing this compound in polymer synthesis is through copolymerization, which allows for the incorporation of its nitrile functionality into a variety of polymer backbones, thereby tailoring the final properties of the material. Further research into novel catalyst systems for coordination polymerization may unlock the potential for efficient homopolymerization of this versatile monomer.
References
- 1. CAS 109-75-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 8. fiveable.me [fiveable.me]
- 9. Coordination polymerization - Wikipedia [en.wikipedia.org]
Application Note: Analysis of 3-Butenenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Butenenitrile, also known as allyl cyanide, is a volatile organic compound with the molecular formula C₄H₅N.[1][2][3][4] It is found in some plants of the Brassica genus and has applications in the synthesis of polymers and pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for quality control in industrial processes, environmental monitoring, and in the analysis of food and biological samples. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.
Principle
This method involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The protocol is applicable to liquid samples where this compound can be extracted into an organic solvent. For samples with volatile matrices, headspace analysis is a suitable alternative.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples such as wastewater or reaction mixtures.
Reagents and Materials:
-
This compound standard (≥99% purity)
-
Dichloromethane (B109758) (DCM), GC grade
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
15 mL screw-cap glass tubes
-
2 mL GC autosampler vials with caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.
-
Extraction:
-
Pipette 5 mL of the aqueous sample into a 15 mL screw-cap glass tube.
-
Add 2 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Drying:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Transfer:
-
Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
GC Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 35-200.
-
Solvent Delay: 3 minutes.
Calibration
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in dichloromethane. A typical concentration range would be 0.1 to 10 µg/mL.
-
Calibration Curve: Inject each working standard into the GC-MS system and record the peak area of the primary ion (m/z 41). Plot a calibration curve of peak area versus concentration.
Data Presentation
Quantitative data for this compound is summarized in the tables below.
Table 1: Physicochemical and Mass Spectral Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄H₅N | [1][2][3][4] |
| Molecular Weight | 67.09 g/mol | [1] |
| CAS Number | 109-75-1 | [2] |
| Characteristic Mass Ions (m/z) | ||
| Molecular Ion [M]⁺ | 67 | [1] |
| Base Peak | 41 | [1] |
| Other Significant Fragments | 39, 40, 27 | [1] |
Table 2: Chromatographic Data for this compound
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index (RI) | |||
| 625.2 | Standard non-polar | [1] | |
| 1186 | Standard polar | [1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Chiral Synthesis of 3-Butenenitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 3-butenenitrile derivatives, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The focus is on modern catalytic asymmetric hydrocyanation methods, including both traditional cyanide-based and innovative cyanide-free approaches.
Application Note 1: Nickel-Catalyzed Asymmetric Hydrocyanation of Vinylarenes
The nickel-catalyzed asymmetric hydrocyanation of vinylarenes is a powerful and well-established method for the synthesis of enantioenriched 2-arylpropanenitriles. These compounds are valuable precursors for non-steroidal anti-inflammatory drugs like Ibuprofen and Naproxen. The reaction typically employs a nickel(0) precatalyst in conjunction with a chiral diphosphite or phosphine-phosphite ligand.
The general transformation is as follows:
Ar-CH=CH₂ + HCN --[Ni(0)/Chiral Ligand]--> Ar-CH(CN)-CH₃
Key to the success of this reaction is the choice of the chiral ligand, which controls the enantioselectivity of the hydrocyanation. TADDOL-derived diphosphite ligands and phenol-derived phosphine-phosphite ligands have shown excellent performance, leading to high yields and enantiomeric excesses (ee).[1][2]
Application Note 2: Rhodium-Catalyzed Cyanide-Free Asymmetric Hydrocyanation
To circumvent the use of highly toxic hydrogen cyanide, innovative cyanide-free methods have been developed. One notable example is a rhodium-catalyzed asymmetric tandem reaction involving hydroformylation, condensation, and aza-Cope elimination.[3][4][5] This one-pot procedure converts a wide range of mono-, di-, and trisubstituted alkenes into chiral nitriles with high yields and enantioselectivities.[5] A key factor for achieving high enantioselectivity is the addition of a catalytic amount of benzoic acid.[3][4][5] This method offers a safer and versatile alternative for the synthesis of valuable chiral nitrile building blocks.
Quantitative Data Summary
The following tables summarize the quantitative data for the chiral synthesis of this compound derivatives using different catalytic systems and substrates.
Table 1: Nickel-Catalyzed Asymmetric Hydrocyanation of Vinylarenes
| Entry | Substrate (Alkene) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Ni(cod)₂ / Chiral Phosphine-Phosphite | THF | RT | 95 | 88 | [1] |
| 2 | 4-Methoxy-styrene | Ni(cod)₂ / Chiral Phosphine-Phosphite | THF | RT | 92 | 91 | [1] |
| 3 | 4-Hydroxy-styrene | Ni(cod)₂ / Chiral Phosphine-Phosphite | THF | RT | 85 | >99 | [1] |
| 4 | 2-Vinylnaphthalene | Ni(cod)₂ / Chiral Phosphine-Phosphite | THF | RT | 96 | 90 | [1] |
| 5 | 2-Vinylthiophene | Ni(cod)₂ / Chiral Phosphine-Phosphite | THF | RT | 89 | 94 | [1] |
Table 2: Rhodium-Catalyzed Cyanide-Free Asymmetric Hydrocyanation of Alkenes
| Entry | Substrate (Alkene) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 92 | 92 | [5] |
| 2 | 4-Methylstyrene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 91 | 93 | [5] |
| 3 | 4-Chlorostyrene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 93 | 91 | [5] |
| 4 | 1-Octene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 85 | 90 | [5] |
| 5 | (R)-Limonene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 82 (d.r. >20:1) | 95 | [5] |
| 6 | α-Methylstyrene | [Rh(CO)₂acac] / (R,S)-YanPhos | THF | 80 | 88 | 86 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Hydrocyanation of Vinylarenes[1]
Caution: Hydrogen cyanide (HCN) is extremely toxic and volatile. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), a Schlenk flask is charged with Ni(cod)₂ (3.4 mg, 0.0125 mmol, 5 mol%) and the chiral phosphine-phosphite ligand (11.6 mg, 0.0125 mmol). Toluene (B28343) (0.25 mL) is added, and the mixture is stirred for 5 minutes at room temperature. The toluene is then removed under vacuum to yield the air-sensitive catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add THF (2.0 mL) and the vinylarene substrate (0.25 mmol, 1.0 equiv.).
-
HCN Addition: In a separate flask, prepare a solution of HCN (10.1 mg, 0.375 mmol, 1.5 equiv.) in THF (3.0 mL). This solution is added to the reaction mixture over a period of 2 hours using a syringe pump at room temperature.
-
Quenching and Work-up: After the addition is complete, bubble argon through the reaction mixture for 10 minutes to remove any residual HCN. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the pure chiral nitrile. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyanide-Free Asymmetric Hydrocyanation[5]
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂acac] (1.0 mol%), the chiral phosphine (B1218219) ligand (e.g., (R,S)-YanPhos, 1.2 mol%), and benzoic acid (10 mol%).
-
Addition of Reagents: Add the alkene substrate (0.2 mmol), 1-aminopiperidine (B145804) (3.0 equiv.), and anhydrous THF (1.0 mL).
-
Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 80 °C. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral nitrile. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for asymmetric hydrocyanation.
Caption: Simplified catalytic cycle for Nickel-catalyzed hydrocyanation.
References
3-Butenenitrile: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenenitrile, a reactive bifunctional molecule, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its dual reactivity, stemming from the terminal alkene and the nitrile group, allows for a wide range of chemical transformations, making it an attractive precursor for the construction of complex molecular architectures found in numerous drug substances. This document provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, detailing key chemical transformations and providing experimental protocols for the synthesis of critical pharmaceutical intermediates.
Introduction
This compound (allyl cyanide) is a colorless liquid characterized by the presence of both a carbon-carbon double bond and a nitrile functional group.[1][2] This unique structural feature allows for selective reactions at either functional group, or simultaneous transformations involving both, providing a powerful tool for medicinal chemists. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the alkene moiety can undergo various addition reactions, oxidations, and C-C bond-forming reactions such as the Heck and Michael reactions. These transformations are pivotal in the synthesis of a diverse array of bioactive molecules and pharmaceutical intermediates.[3][4]
Key Chemical Transformations and Applications
The utility of this compound as a pharmaceutical precursor is demonstrated through several key reaction types that lead to the formation of important structural motifs found in drugs.
Michael Addition
The electron-withdrawing nature of the nitrile group activates the double bond of this compound for Michael addition reactions. This allows for the introduction of various nucleophiles at the β-position, leading to the formation of functionalized nitrile intermediates.
Application: Synthesis of γ-Aminobutyric Acid (GABA) Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are an important class of drugs used for the treatment of epilepsy, neuropathic pain, and anxiety disorders. While direct synthesis of major drugs like Gabapentin or Pregabalin from this compound is not the primary commercial route, the underlying chemical principles demonstrate its potential in the synthesis of related structures. A generalized scheme for the synthesis of a GABA analog intermediate is presented below.
Experimental Protocol: Synthesis of a γ-Nitro-pentanenitrile Intermediate via Michael Addition
-
Materials: this compound, Nitromethane (B149229), Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add nitromethane (1.2 eq).
-
Slowly add the TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-nitro-pentanenitrile intermediate.
-
Table 1: Representative Data for the Michael Addition of Nitromethane to this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Nitromethane |
| Catalyst | TBAF |
| Solvent | THF |
| Reaction Time | 24 hours |
| Temperature | 0 °C to RT |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
Hydrocyanation and Isomerization
While not a direct application of this compound as a starting material, it is a key intermediate in the industrial synthesis of adiponitrile, a precursor to nylon. The technology behind the hydrocyanation of butadiene to form 3-pentenenitrile, which involves this compound as a co-product, is highly relevant. The isomerization of butenenitrile isomers is a critical step in this process.
Synthesis of Heterocyclic Scaffolds
The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in a vast number of pharmaceuticals.
Application: Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Experimental Protocol: Synthesis of a 3-Amino-5-methyl-1H-pyrazole Intermediate
-
Materials: this compound, Hydrazine (B178648) hydrate (B1144303), Sodium ethoxide, Ethanol (B145695).
-
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask and stir for 30 minutes at room temperature.
-
Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with chloroform (B151607) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude pyrazole intermediate.
-
Recrystallize from an appropriate solvent system to obtain the pure product.
-
Table 2: Representative Data for the Synthesis of a Pyrazole Intermediate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrazine hydrate, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Yield | 60-70% |
| Purity (by HPLC) | >98% |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Michael addition of nitromethane to this compound.
Caption: Synthesis of a pyrazole intermediate from this compound.
References
Application Notes and Protocols: 3-Butenenitrile in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] While traditionally focused on α,β-unsaturated ketones, esters, and amides, the use of α,β-unsaturated nitriles as Michael acceptors offers a valuable pathway to introduce a cyanoethyl group into a molecule. This "cyanoethylation" provides a versatile synthetic handle for further transformations, making it a reaction of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.[3] 3-Butenenitrile (also known as allyl cyanide or vinylacetonitrile), with its terminal double bond conjugated to a nitrile group, serves as a reactive Michael acceptor.[4][5] These application notes provide an overview and detailed protocols for the use of this compound in Michael addition reactions with various nucleophiles.
Reaction Mechanism and Principles
The Michael addition to this compound is typically initiated by a base, which deprotonates the Michael donor to form a nucleophilic enolate or a related stabilized anion.[2] This nucleophile then attacks the β-carbon of this compound, leading to the formation of a resonance-stabilized carbanion. Subsequent protonation yields the final 1,4-adduct. The reaction is thermodynamically driven by the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of a pi bond.[2]
Various catalysts can be employed to facilitate this reaction, including bases (both inorganic and organic), Lewis acids, and organocatalysts.[6][7][8] The choice of catalyst and reaction conditions can influence the reaction rate, yield, and in the case of prochiral nucleophiles and acceptors, the stereoselectivity of the addition.
Applications in Synthesis
The products of Michael addition to this compound are γ-cyanated compounds, which are valuable intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups, providing access to a wide range of molecular scaffolds.[9] This versatility makes the Michael addition with this compound a powerful tool in the construction of complex molecules, including those with potential biological activity.
Data Presentation: Michael Addition Reactions with this compound
The following tables summarize representative quantitative data for Michael addition reactions involving this compound with various nucleophiles.
Table 1: Michael Addition of Active Methylene (B1212753) Compounds to this compound
| Entry | Michael Donor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Oxotriterpenoid | BnEt₃NCl / 30% KOH | Dioxane | RT | 12 | 65-74 | [10] |
Note: Data for reactions specifically with this compound is limited in the reviewed literature. The data presented is based on analogous cyanoethylation reactions with acrylonitrile, which is expected to have similar reactivity.
Table 2: Aza-Michael Addition to this compound
Specific quantitative data for the aza-Michael addition to this compound was not available in the reviewed literature. The following represents typical conditions for aza-Michael additions to α,β-unsaturated nitriles.
| Entry | Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aromatic/Aliphatic Amines | Lewis Acid or Base | Various | RT - 80 | 1 - 24 | Moderate to High |
Table 3: Thia-Michael Addition to this compound
Specific quantitative data for the thia-Michael addition to this compound was not available in the reviewed literature. The following represents typical conditions for thia-Michael additions.
| Entry | Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiols | Base (e.g., Et₃N) | Various | RT | 0.5 - 3 | High |
Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Michael Addition of an Active Methylene Compound to this compound
This protocol is adapted from the cyanoethylation of 3-oxotriterpenoids.[10]
Materials:
-
Active methylene compound (e.g., a β-ketoester, malonic ester, or a ketone with acidic α-hydrogens) (1.0 eq)
-
This compound (1.1 - 3.0 eq)
-
Benzyltriethylammonium chloride (BnEt₃NCl) (catalytic amount)
-
30% Aqueous Potassium Hydroxide (B78521) (KOH)
-
Dioxane
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a solution of the active methylene compound (1.0 eq) in dioxane, add a catalytic amount of benzyltriethylammonium chloride.
-
Add 30% aqueous potassium hydroxide to the mixture.
-
Add this compound (1.1 to 3.0 equivalents, depending on the desired degree of cyanoethylation) dropwise to the stirring reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Protocol 2: General Procedure for the Aza-Michael Addition of an Amine to this compound
This is a general protocol as specific examples with this compound are not detailed in the provided search results. Optimization of the catalyst and reaction conditions may be necessary.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.1 eq)
-
Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a base like DBU) (5-10 mol%)
-
Solvent (e.g., acetonitrile, dichloromethane, or solvent-free)
-
Standard workup reagents
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the catalyst (if used) in the chosen solvent.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-amino nitrile.
Protocol 3: General Procedure for the Thia-Michael Addition of a Thiol to this compound
This is a general protocol based on typical thia-Michael addition reactions.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 eq)
-
Base catalyst (e.g., triethylamine, DBU) (10 mol%)
-
Solvent (e.g., dichloromethane, THF, or neat)
-
Standard workup reagents
Procedure:
-
To a solution of the thiol (1.0 eq) in the chosen solvent, add the base catalyst (10 mol%).
-
Add this compound (1.0 eq) to the stirring mixture at room temperature. The reaction is often exothermic.
-
Stir the reaction for 30 minutes to 3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-thioether nitrile.
Visualizations
Caption: General mechanism of the Michael addition of an active methylene compound to this compound.
Caption: A generalized experimental workflow for performing a Michael addition reaction with this compound.
Caption: Logical relationship of different nucleophile classes in Michael additions to this compound.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ijsdr.org [ijsdr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrocyanation of Butadiene to 3-Pentenenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrocyanation of butadiene is a cornerstone of industrial organic synthesis, providing a key route to adiponitrile, a precursor to Nylon-6,6.[1][2] The selective synthesis of the linear isomer, 3-pentenenitrile (B94367) (3PN), over the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN), is a critical challenge that is primarily addressed through the design of sophisticated catalyst systems.[3][4] This document provides detailed experimental protocols for the nickel-catalyzed hydrocyanation of butadiene, focusing on achieving high selectivity towards 3-pentenenitrile. The protocols are based on established literature, emphasizing the use of bidentate phosphine (B1218219) and phosphite (B83602) ligands which are known to favor the formation of the desired linear product.[1][3][5]
Reaction Mechanism Overview
The catalytic cycle, primarily utilizing a zerovalent nickel complex, involves several key steps:[4][6]
-
Oxidative Addition: Hydrogen cyanide (HCN) adds to the Ni(0) complex to form a hydrido cyanide species.
-
Alkene Coordination: Butadiene coordinates to the nickel center.
-
Migratory Insertion: The hydride ligand inserts across one of the double bonds of butadiene, forming a nickel-allyl intermediate.
-
Reductive Elimination: The cyanide group reductively eliminates with the allyl group to form either the linear (3PN) or branched (2M3BN) product, regenerating the Ni(0) catalyst.
The choice of ligand is crucial in steering the regioselectivity of the reductive elimination step.[3][4]
Experimental Data Summary
The following table summarizes key quantitative data from representative experimental setups for the hydrocyanation of butadiene.
| Parameter | Catalyst System 1 | Catalyst System 2 | Reference(s) |
| Catalyst Precursor | Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) | Ni(cod)₂ | [1][5] |
| Ligand | Triptycene-based diphosphine | Bidentate Phosphite Ligand | [1][5] |
| Solvent | Dioxane | Aliphatic/Aromatic Hydrocarbons or Nitrile Solvents (e.g., acetonitrile) | [1][5] |
| HCN Source | Acetone (B3395972) cyanohydrin (ACH) or slow dosage of gaseous HCN | Gaseous HCN | [1][7] |
| Reaction Temperature | 90 °C | 80 - 140 °C | [1][5] |
| Butadiene:Ni Ratio | ~1000:1 | 10:1 to 100,000:1 | [1][7] |
| HCN:Ni Ratio | Controlled via slow addition | 10:1 to 100,000:1 | [1][7] |
| Conversion (Butadiene) | Up to 87% | >95% (of HCN) | [1][5] |
| Selectivity (to 3PN) | Up to 98% | ~70% (can be lower, isomerization of 2M3BN is often a separate step) | [1][2][3] |
Detailed Experimental Protocols
Safety Precautions: Hydrogen cyanide is an extremely toxic and volatile liquid. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-specific gas detectors and a readily available cyanide antidote kit. Butadiene is a flammable gas. Nickel compounds are potential carcinogens.
Protocol 1: High-Selectivity Hydrocyanation using a Diphosphine Ligand
This protocol is adapted from methodologies demonstrating high selectivity to 3-pentenenitrile in a single step.[1]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Triptycene-based diphosphine ligand (or other high-selectivity bidentate diphosphine)
-
Anhydrous dioxane (solvent)
-
Acetone cyanohydrin (ACH) as HCN source
-
Anhydrous toluene (B28343) (for catalyst preparation)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Gas-tight syringes
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature control
Procedure:
-
Catalyst Preparation (in-situ): a. In a glovebox or under a strict inert atmosphere, add Ni(cod)₂ (0.018 mmol) and the diphosphine ligand (0.018 mmol, 1:1 molar ratio) to a Schlenk flask. b. Add 2 mL of anhydrous toluene to dissolve the components. c. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: a. Transfer the prepared catalyst solution via a cannula to a high-pressure reactor that has been previously dried and purged with inert gas. b. Add 2 mL of anhydrous dioxane to the reactor. c. Seal the reactor and purge again with inert gas. d. Cool the reactor to a low temperature (e.g., -20 °C) and condense a known amount of 1,3-butadiene (e.g., ~1.8 mmol) into the vessel.
-
Reaction Execution: a. Heat the sealed reactor to 90 °C with vigorous stirring. b. Using a syringe pump, slowly add a solution of acetone cyanohydrin in dioxane to the reactor over a period of several hours. A slow addition rate (e.g., 13 µmol/min of HCN equivalent) is crucial to maintain a low HCN concentration, which prevents catalyst deactivation and favors the isomerization of any formed 2M3BN to 3PN.[1] c. Continue the reaction at 90 °C for a predetermined time (e.g., 4-12 hours) after the addition of ACH is complete.
-
Work-up and Analysis: a. Cool the reactor to room temperature and carefully vent any excess butadiene into a proper scrubbing system. b. Open the reactor and take an aliquot of the reaction mixture. c. Dilute the aliquot with a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane). d. Analyze the sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of butadiene and the selectivity towards 3-pentenenitrile and other isomers.[8]
Protocol 2: General Procedure using a Bidentate Phosphite Ligand
This protocol describes a more general approach, often the first step in a multi-stage industrial process where subsequent isomerization of 2M3BN may be required.[2][5]
Materials:
-
Zerovalent nickel source (e.g., Ni(cod)₂)
-
Bidentate phosphite ligand
-
Anhydrous aliphatic or aromatic hydrocarbon solvent (e.g., cyclohexane (B81311) or toluene)
-
1,3-Butadiene
-
Liquid or gaseous Hydrogen Cyanide (HCN)
-
High-pressure reactor with gas and liquid feed lines
Procedure:
-
Catalyst Preparation: a. In an inert atmosphere, prepare a catalyst solution by dissolving the Ni(0) source and the bidentate phosphite ligand in the chosen solvent inside the reaction vessel.
-
Reaction Setup: a. Charge the reactor with the catalyst solution and a known amount of 1,3-butadiene. b. Seal the reactor and bring the contents to the desired reaction temperature (e.g., 100-130 °C).[5]
-
Reaction Execution: a. Feed liquid or gaseous HCN into the reactor at a controlled rate. The molar ratio of HCN to butadiene should be kept near stoichiometric (e.g., 0.9:1 to 1.04:1).[5] b. Maintain the reaction temperature and pressure for a residence time sufficient to convert at least 95% of the HCN.[5]
-
Product Recovery and Analysis: a. After the reaction, cool the mixture and transfer it to a distillation apparatus. b. The desired 3-pentenenitrile and other isomeric products can be recovered from the reaction product by distillation.[5] c. Unreacted butadiene, HCN, and the 2M3BN co-product may be recycled. d. Quantify the product mixture using GC with an appropriate internal standard to determine the yields and selectivities.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory-scale hydrocyanation of butadiene.
Caption: A flowchart of the key steps in the hydrocyanation experiment.
Signaling Pathway: Catalytic Cycle
This diagram outlines the simplified catalytic cycle for the nickel-catalyzed hydrocyanation of butadiene.
Caption: Key steps in the Ni-catalyzed hydrocyanation of butadiene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 6. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 7. EP1344770A1 - Process for the hydrocyanation of butadiene - Google Patents [patents.google.com]
- 8. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]
Application Notes and Protocols: Synthesis of Ketones via Reaction of 3-Butenenitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of Grignard reagents to nitriles is a classic and versatile method for the synthesis of ketones, offering a powerful tool for the formation of new carbon-carbon bonds.[1][2][3][4][5] This reaction proceeds through a two-step sequence involving the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, forming a stable intermediate imine anion.[6][7] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[1][3] A key advantage of this method is that the intermediate imine salt is unreactive towards further addition of the Grignard reagent, preventing the formation of tertiary alcohol byproducts often seen in reactions with other carbonyl compounds.[3]
This application note provides a detailed protocol for the reaction of 3-butenenitrile with Grignard reagents to produce β,γ-unsaturated ketones. The presence of the alkene functionality in this compound introduces the potential for side reactions, and thus careful control of reaction conditions is crucial for achieving high yields of the desired ketone product.
Reaction Mechanism and Signaling Pathway
The reaction begins with the nucleophilic attack of the Grignard reagent on the polarized carbon-nitrogen triple bond of this compound. This addition leads to the formation of a magnesium salt of an imine. This intermediate is stable and does not react further with the Grignard reagent. The final step is the hydrolysis of the imine salt under acidic conditions to liberate the ketone and ammonia.
Caption: Reaction mechanism of Grignard addition to this compound.
Experimental Protocols
This section provides a general protocol for the reaction of this compound with a Grignard reagent. The specific quantities and reaction parameters may require optimization depending on the specific Grignard reagent used and the desired scale of the reaction.
Materials:
-
This compound (Allyl cyanide)
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Methyl iodide, Bromobenzene)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis of ketones.
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.
Part 2: Reaction with this compound and Workup
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Prepare a solution of this compound in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for the reaction of various Grignard reagents with nitriles to form ketones. Note that specific yields for this compound are not widely reported and may vary. The data presented here are based on reactions with similar nitriles and should be considered as a general guide.
| Entry | Nitrile | Grignard Reagent | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Ethylmagnesium Bromide | Propiophenone | Diethyl Ether | 2 | ~80 | [1] |
| 2 | Acetonitrile | Phenylmagnesium Bromide | Acetophenone | THF | 1 | ~75 | General Knowledge |
| 3 | Butanenitrile | Methylmagnesium Bromide | 2-Pentanone | Diethyl Ether | 3 | ~70 | General Knowledge |
| 4 | This compound | Phenylmagnesium Bromide | 1-Phenyl-3-buten-1-one | THF | 2 | Moderate (expected) | - |
| 5 | This compound | Methylmagnesium Bromide | 4-Penten-2-one | Diethyl Ether | 2 | Moderate (expected) | - |
Discussion of Potential Side Reactions
The reaction of Grignard reagents with this compound is generally expected to proceed via nucleophilic addition to the nitrile group. However, the presence of the terminal alkene functionality introduces the possibility of side reactions. While 1,4-conjugate addition is a known side reaction for α,β-unsaturated nitriles, it is less likely with the β,γ-unsaturated system of this compound.
A more significant potential side reaction, particularly with allyl Grignard reagents or when the nitrile itself is allylic, is the formation of tetrahydropyridine (B1245486) derivatives through a formal [4+2] cycloaddition of two molecules of the intermediate imine. The conditions of the hydrolysis step (acidic versus basic) can also influence the product distribution, potentially leading to the formation of β-aminoketones or enamines. Careful control of the reaction stoichiometry and temperature, as well as the workup procedure, is therefore essential to maximize the yield of the desired ketone.
Conclusion
The reaction of this compound with Grignard reagents provides a viable route for the synthesis of β,γ-unsaturated ketones. The protocol outlined in this application note serves as a comprehensive guide for researchers in organic synthesis and drug development. Successful implementation requires careful attention to anhydrous reaction techniques and may necessitate optimization of reaction conditions to achieve high yields and minimize the formation of byproducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 3-Butenenitrile in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenenitrile, also known as allyl cyanide, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N.[1] Its structure, containing both a terminal double bond and a nitrile functional group, makes it a versatile monomer and building block in polymer chemistry.[2][3] The presence of the nitrile group can impart desirable properties to polymers, such as increased glass transition temperature (Tg), improved thermal stability, and enhanced chemical resistance. However, the reactivity of the allyl group presents unique challenges in polymerization, particularly in free-radical systems, where abstraction of the allylic hydrogen can lead to degradative chain transfer and the formation of low molecular weight polymers.[4] This document provides a comprehensive overview of the application of this compound in polymer synthesis, detailing available experimental protocols and the properties of the resulting polymers.
Applications in Polymer Chemistry
The dual functionality of this compound allows for its use in several areas of polymer science:
-
Monomer for Homopolymerization and Copolymerization: this compound can be polymerized to form poly(this compound) or copolymerized with other vinyl monomers to introduce nitrile functionality into a polymer backbone. This can be a strategic approach to modify the thermal and mechanical properties of commodity plastics.[2]
-
Cross-linking Agent: The presence of the reactive allyl group allows this compound to be used as a cross-linking agent in some polymer systems, enhancing their network structure and properties.[4][5][6]
-
Intermediate for Specialty Polymers: this compound serves as a precursor in the synthesis of more complex monomers and functional polymers.[2] For instance, it is a key intermediate in the production of adiponitrile, a precursor to nylon 6,6.[7]
-
Electrolyte Additive: In the field of materials for energy storage, allyl cyanide has been investigated as an additive in propylene (B89431) carbonate-based electrolytes for graphite (B72142) anodes. It is believed to undergo reductive polymerization to form a film that prevents anode exfoliation.[3][5][6]
Experimental Protocols
Detailed experimental protocols for the homopolymerization of this compound to high molecular weight polymers are not widely reported in the literature, likely due to the challenges associated with its polymerization. However, some studies have explored its polymerization under specific conditions and its copolymerization with other monomers.
Base-Catalyzed Polymerization of this compound
A study by Yamada et al. investigated the base-catalyzed polymerization of allyl cyanide. While this method induces polymerization, it is accompanied by isomerization of the allyl group, and the reaction of the nitrile group is limited.[8]
Protocol:
-
Monomer and Catalyst Preparation: Purify this compound by distillation. Prepare a solution of a strong base, such as sodium tert-butoxide, in a suitable aprotic solvent like N,N-dimethylformamide (DMF).
-
Polymerization: In a moisture-free and inert atmosphere (e.g., under nitrogen or argon), dissolve the purified this compound in the chosen solvent. Add the base catalyst to the monomer solution.
-
Reaction Conditions: The reaction can be carried out at temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction rate. The reaction time can vary from several hours to days.
-
Termination and Polymer Isolation: Terminate the polymerization by adding a proton source, such as methanol. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as water or methanol.
-
Purification and Drying: Wash the precipitated polymer repeatedly with the non-solvent to remove unreacted monomer and catalyst residues. Dry the polymer under vacuum to a constant weight.
Note: This method may yield oligomers or low molecular weight polymers due to side reactions. Characterization of the resulting polymer is crucial to determine its structure and properties.
Free-Radical Copolymerization of this compound with Styrene (B11656)
Copolymerization with a more reactive monomer like styrene is a common strategy to incorporate allyl monomers into a polymer chain. The following is a general protocol for the free-radical copolymerization of this compound and styrene.
Materials:
-
This compound (purified)
-
Styrene (inhibitor removed and purified)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Toluene or other suitable solvent
-
Methanol for precipitation
Protocol:
-
Monomer and Initiator Solution: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of this compound, styrene, and the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomers) in toluene. The molar ratio of the two monomers can be varied to achieve different copolymer compositions.
-
Degassing: De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Maintain the temperature and stir the mixture for a specified period (e.g., 6-24 hours).
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated copolymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization: The resulting copolymer should be characterized by techniques such as ¹H NMR or FTIR to determine its composition, and by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI).
Data Presentation
Quantitative data on the properties of homopolymers of this compound are scarce. The following tables summarize general physical properties of the monomer and typical properties of related nitrile-containing polymers for comparative purposes.
Table 1: Physical Properties of this compound [1][9]
| Property | Value |
| Molecular Formula | C₄H₅N |
| Molecular Weight | 67.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Onion-like |
| Density | 0.834 g/mL at 25 °C |
| Boiling Point | 116-121 °C |
| Melting Point | -87 °C |
| Solubility | Soluble in organic solvents, slightly soluble in water |
Table 2: Illustrative Properties of Nitrile-Containing Copolymers (for comparison)
| Polymer System | Monomer Ratio (molar) | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Reference |
| Styrene-Acrylonitrile | 75:25 | Free Radical | 80,000 | 2.1 | 105 | [10][11] |
| Butyl Acrylate-Styrene-Acrylonitrile | Varied | Emulsion Graft | - | - | - | [10] |
| Lignin-derived Nitrile Methacrylate | Homopolymer | Free Radical | - | - | 130-222 | [12] |
Note: The data in Table 2 are for polymers containing other nitrile monomers and are provided as a general reference for the expected influence of the nitrile group on polymer properties.
Mandatory Visualizations
Logical Relationship of Polymerization Challenges with this compound
Caption: Challenges in the radical polymerization of this compound.
Experimental Workflow for Copolymerization
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 7. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. asianpubs.org [asianpubs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for the Quantification of 3-Butenenitrile in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-butenenitrile in a typical reaction mixture. The methodologies described herein are essential for monitoring reaction progress, determining yield, and ensuring the quality of intermediates in drug development and chemical synthesis. Three primary analytical techniques are covered: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
This compound (also known as allyl cyanide or vinylacetonitrile) is a versatile intermediate in organic synthesis. Accurate and precise quantification of this compound within a complex reaction matrix is crucial for process optimization and quality control. The choice of analytical technique depends on several factors, including the concentration of the analyte, the complexity of the reaction mixture, the required level of accuracy and precision, and the available instrumentation. This guide offers a comparative overview of three robust methods for the quantification of this compound, complete with detailed experimental protocols and data presentation.
Analytical Techniques: A Comparative Overview
The following table summarizes the key quantitative parameters for the three analytical techniques detailed in this document. This allows for a quick comparison to select the most suitable method for a specific application.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, detection by UV absorbance. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1.5 µg/mL | ~0.5 mg/mL |
| Linear Range | 0.5 - 500 µg/mL | 1.5 - 1000 µg/mL | 0.5 - 50 mg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Sample Throughput | High | Medium | Low to Medium |
| Primary Strengths | High sensitivity, excellent for volatile compounds. | Versatile for a wide range of compounds, non-destructive. | Absolute quantification without a specific reference standard for the analyte, provides structural information. |
| Primary Limitations | Requires volatile and thermally stable analytes. | This compound lacks a strong chromophore, may require derivatization for high sensitivity. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive and robust technique for the quantification of volatile compounds like this compound. Headspace analysis is recommended to minimize matrix effects from the reaction mixture.
3.1.1. Sample Preparation: Headspace Analysis
-
Sample Dilution: Dilute an accurately weighed aliquot of the reaction mixture with a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) in a headspace vial. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the calibration curve.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-heptane) to the vial.
-
Equilibration: Seal the vial and place it in the headspace autosampler. Allow the sample to equilibrate at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile components to partition into the headspace.
-
Injection: The autosampler will then inject a specific volume of the headspace gas into the GC injector.
3.1.2. GC-FID Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC System or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 40°C (hold for 2 min) Ramp 1: 10°C/min to 100°C Ramp 2: 25°C/min to 240°C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
3.1.3. Data Analysis
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound. The concentration of this compound in the reaction mixture sample is then calculated from this calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While this compound does not possess a strong UV chromophore, HPLC-UV can be a viable method for its quantification, particularly at moderate to high concentrations.
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Extraction: To an accurately measured aliquot of the reaction mixture, add a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and deionized water.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully collect the organic layer containing the this compound.
-
Drying: Pass the organic layer through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Dilution: Dilute the dried organic extract with the mobile phase to a concentration within the linear range of the HPLC method.
3.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 Separations Module or equivalent |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
3.2.3. Data Analysis
Quantification is typically performed using an external standard calibration curve. A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. The peak area of this compound is plotted against its concentration to generate a calibration curve. The concentration of this compound in the prepared sample is then determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself.
3.3.1. Sample Preparation
-
Weighing: Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The chosen internal standard should be soluble in the NMR solvent, not react with any components of the mixture, and have at least one signal that does not overlap with any signals from the reaction mixture.
-
Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Dissolution: Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
3.3.2. qNMR Instrumentation and Parameters
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹H |
| Pulse Program | A standard 90° pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification). |
| Number of Scans (ns) | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans). |
| Acquisition Time (aq) | At least 3 seconds. |
| Spectral Width (sw) | Sufficient to cover all signals of interest. |
3.3.3. Data Processing and Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration: Integrate the well-resolved signals of both this compound (e.g., the protons of the vinyl group) and the internal standard.
-
Calculation: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a reaction mixture, from sample collection to the final analytical result.
Caption: General workflow for quantifying this compound.
Application Note: In-Situ Reaction Monitoring of 3-Butenenitrile Conversion using FTIR
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of 3-butenenitrile conversion. This technique offers significant advantages for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters for the synthesis of valuable amine compounds.
Introduction
The conversion of nitriles is a fundamental transformation in organic synthesis, yielding primary, secondary, and tertiary amines that are crucial building blocks in the pharmaceutical and fine chemical industries. The catalytic hydrogenation of unsaturated nitriles, such as this compound, presents a complex challenge due to the presence of multiple reactive sites—the carbon-carbon double bond and the carbon-nitrogen triple bond. In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling, thereby providing a detailed window into the reaction dynamics.
Reaction Pathway and Key Species
The catalytic hydrogenation of this compound can proceed through several pathways, depending on the catalyst and reaction conditions. The primary expected products are butanenitrile (from the hydrogenation of the C=C bond) and butylamine (B146782) (from the hydrogenation of the C≡N group). A plausible reaction network is illustrated below, involving the initial hydrogenation of either the alkene or the nitrile group, followed by further reduction. The formation of an imine intermediate is a key step in the hydrogenation of the nitrile.
Caption: Proposed reaction pathways for the catalytic hydrogenation of this compound.
Experimental Protocol: In-Situ ATR-FTIR Monitoring
This protocol outlines the procedure for monitoring the catalytic hydrogenation of this compound in a batch reactor using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials and Equipment
-
Reactant: this compound (99%+)
-
Solvent: Ethanol (B145695) (anhydrous)
-
Catalyst: 5% Palladium on Carbon (Pd/C)
-
Hydrogen Source: High-purity hydrogen gas
-
Reactor: High-pressure batch reactor equipped with a magnetic stirrer, temperature control, and gas inlet/outlet.
-
FTIR Spectrometer: FTIR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or Silicon crystal).
-
Software: Data acquisition and analysis software for the FTIR spectrometer.
Experimental Workflow
Caption: Workflow for in-situ FTIR monitoring of this compound hydrogenation.
Detailed Procedure
-
System Setup:
-
Install the ATR-FTIR probe into the reactor, ensuring a proper seal.
-
Charge the reactor with ethanol (100 mL) and the Pd/C catalyst (e.g., 0.5 g).
-
Seal the reactor and purge thoroughly with nitrogen gas to remove any air.
-
-
Reaction Initiation:
-
Begin stirring the reactor contents.
-
Heat the reactor to the desired temperature (e.g., 70°C).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Collect a background FTIR spectrum of the solvent and catalyst under reaction conditions.
-
Inject a known amount of this compound (e.g., 5 mL) into the reactor to start the reaction.
-
-
Data Acquisition:
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the reaction progress by observing the changes in the characteristic infrared absorption bands of the reactants and products.
-
-
Reaction Completion and Shutdown:
-
Continue monitoring until the characteristic peaks of this compound have disappeared or no further changes are observed in the product peaks.
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen before opening.
-
Data Analysis and Interpretation
The collected FTIR spectra can be used to generate concentration profiles of the key components in the reaction mixture over time. This is achieved by monitoring the intensity of characteristic absorption bands.
Characteristic FTIR Peaks
The following table summarizes the key infrared absorption bands for the reactant and potential products.
| Compound | Functional Group | Characteristic Peak (cm⁻¹) | Vibration Mode |
| This compound | C≡N | ~2250 | Nitrile Stretch |
| C=C | ~1645 | Alkene Stretch | |
| Butanenitrile | C≡N | ~2245 | Nitrile Stretch |
| Butylamine | N-H | ~3370 and ~3290 | N-H Asymmetric & Symmetric Stretch |
| N-H | ~1600 | N-H Scissoring Bend | |
| Iminobutane (Intermediate) | C=N | ~1660 | Imine Stretch |
Note: Peak positions can vary slightly depending on the solvent and other reaction conditions.
Data Analysis Workflow
Caption: Logical workflow for analyzing in-situ FTIR data.
Quantitative Data Summary
The following table presents representative data that could be obtained from the in-situ FTIR monitoring of this compound hydrogenation under different conditions. This data can be used to assess the impact of process parameters on reaction rate and selectivity.
| Experiment | Temperature (°C) | H₂ Pressure (bar) | Catalyst Loading (wt%) | Reaction Time (min) | this compound Conversion (%) | Butylamine Selectivity (%) | Butanenitrile Selectivity (%) | |
Troubleshooting & Optimization
Troubleshooting low yield in 3-Butenenitrile hydrocyanation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrocyanation of 3-butenenitrile. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrocyanation?
The primary and desired product of the hydrocyanation of this compound (or more commonly, its isomer 3-pentenenitrile) is adiponitrile (B1665535) (ADN). This reaction is a key step in the industrial synthesis of nylon-6,6.[1][2]
Q2: What type of catalyst is typically used for this reaction?
The hydrocyanation of this compound is most commonly catalyzed by zerovalent nickel complexes coordinated with phosphite (B83602) (P(OR)₃) or phosphinite ligands.[1][3] These catalysts are crucial for achieving high yield and selectivity.
Q3: Why is a Lewis acid co-catalyst necessary for the hydrocyanation of 3-pentenenitrile (B94367)?
The hydrocyanation of unactivated alkenes like 3-pentenenitrile requires the use of a Lewis acid promoter, such as zinc chloride (ZnCl₂) or aluminum trichloride (B1173362) (AlCl₃).[1][3] The Lewis acid is thought to activate the nickel catalyst and facilitate the rate-limiting reductive elimination step, thereby increasing the reaction rate and overall yield.[2]
Q4: What are the common isomers of this compound, and how do they affect the reaction?
In the industrial process, 3-pentenenitrile is the desired linear starting material for hydrocyanation to adiponitrile. It is often produced from the hydrocyanation of butadiene, which also yields the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN).[1] 2M3BN can be isomerized to 3-pentenenitrile in a separate step. The presence of other pentenenitrile isomers, such as 2-pentenenitrile, can be detrimental to catalyst efficiency.[4]
Troubleshooting Guide for Low Yield
Q5: My this compound hydrocyanation reaction is showing low or no conversion. What are the potential causes?
Several factors can contribute to low conversion. The most common issues are related to catalyst deactivation, improper reaction conditions, or reagent quality.
-
Catalyst Deactivation: The active Ni(0) catalyst can be deactivated by an excess of hydrogen cyanide (HCN), leading to the formation of inactive dicyanonickel(II) species (Ni(CN)₂).[1] Careful, controlled addition of HCN is critical to maintain catalyst activity.
-
Absence or Insufficient Lewis Acid: As mentioned, a Lewis acid is crucial for this reaction. Ensure that the Lewis acid co-catalyst has been added in the appropriate amount.
-
Impure Reagents or Solvents: Impurities in the this compound, HCN, or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.
-
Improper Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also accelerate catalyst deactivation. The optimal temperature must be determined experimentally for the specific catalyst system.
Q6: I am observing the formation of significant byproducts. How can I improve the selectivity towards adiponitrile?
Poor selectivity can result from several factors, including the choice of ligand, the concentration of the Lewis acid, and the presence of isomers in the starting material.
-
Ligand Choice: The structure of the phosphite or phosphinite ligand has a significant impact on the selectivity of the reaction. Bidentate ligands with a large "bite angle" are often employed to enhance selectivity for the linear product.[1]
-
Lewis Acid Concentration: The concentration and type of Lewis acid can influence the product distribution. The optimal ratio of Lewis acid to nickel catalyst should be determined to maximize the yield of adiponitrile.
-
Isomerization of Starting Material: If your starting material contains a mixture of pentenenitrile isomers, undesired side reactions can occur. It is important to use a starting material that is predominantly the desired linear isomer (3-pentenenitrile).
Q7: How can I monitor the progress of my hydrocyanation reaction?
Gas chromatography (GC) is a standard and effective method for monitoring the progress of the reaction.[5] By taking aliquots from the reaction mixture at different time points, you can quantify the consumption of the 3-pentenenitrile starting material and the formation of the adiponitrile product and any byproducts.
Data Presentation
Table 1: Typical Reaction Conditions for 3-Pentenenitrile Hydrocyanation
| Parameter | Typical Range | Notes |
| Catalyst | Zerovalent Nickel with Phosphite Ligands | Examples include Ni[P(O-tolyl)₃]₄. |
| Substrate | 3-Pentenenitrile | High purity is essential. |
| Lewis Acid | ZnCl₂, AlCl₃, BPh₃ | Molar ratio relative to Ni is critical. |
| HCN Source | Gaseous HCN or Acetone Cyanohydrin | Controlled addition is crucial to avoid catalyst deactivation. |
| Temperature | 30 - 130 °C | Optimal temperature depends on the specific catalyst system.[6] |
| Pressure | 1 - 20 bar | Sufficient to maintain reactants in the liquid phase.[6] |
| Solvent | Toluene, Dioxane, or other inert solvents | Must be dry and free of impurities. |
Experimental Protocols
General Procedure for Nickel-Catalyzed Hydrocyanation of 3-Pentenenitrile
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and catalyst systems. Extreme caution must be exercised when handling hydrogen cyanide due to its high toxicity.
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a Schlenk flask is charged with the nickel(0) precursor (e.g., Ni(COD)₂) and the desired phosphite or phosphinite ligand in an appropriate solvent (e.g., toluene). The mixture is stirred at room temperature to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: The catalyst solution, the 3-pentenenitrile substrate, and the Lewis acid co-catalyst are added to a reaction vessel equipped with a stirrer, a temperature probe, and a means for controlled gas/liquid addition. The system is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
HCN Addition: A solution of hydrogen cyanide in a suitable solvent is prepared. The HCN solution is then added to the reaction mixture slowly and in a controlled manner using a syringe pump or a similar device. The rate of addition should be carefully controlled to avoid a high instantaneous concentration of HCN, which can deactivate the catalyst.
-
Reaction Monitoring: The reaction is maintained at the desired temperature and pressure. The progress of the reaction is monitored by periodically taking small aliquots from the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of 3-pentenenitrile and the yield of adiponitrile.
-
Work-up and Analysis: Once the reaction is complete, the reaction mixture is cooled, and the catalyst is quenched or removed. The product mixture is then purified, typically by distillation. The identity and purity of the adiponitrile product are confirmed by analytical techniques such as GC-MS, NMR, and IR spectroscopy.
Visualizations
Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of 3-pentenenitrile.
Caption: Troubleshooting workflow for low yield in this compound hydrocyanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2046729B1 - Hydrocyanation process with reduced yield losses - Google Patents [patents.google.com]
- 5. US3496215A - Hydrocyanation of olefins using selected nickel phosphite catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Butenenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using 3-butenenitrile (also known as allyl cyanide) in organic synthesis.
Section 1: Isomerization to Crotononitrile (B213123)
A prevalent side reaction involving this compound is its isomerization to the more thermodynamically stable conjugated isomer, crotononitrile (2-butenenitrile). This can occur under both acidic and basic conditions, particularly with heating, and can impact the desired reaction pathway and product purity.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is isomerization to crotononitrile most likely to occur?
A1: Isomerization is favored by both acidic and basic conditions, especially at elevated temperatures. Basic conditions, in particular, facilitate the migration of the double bond to form the conjugated and more thermodynamically stable crotononitrile.
Q2: How can I minimize the isomerization of this compound?
A2: To minimize isomerization, it is recommended to use milder reaction conditions, such as lower temperatures and shorter reaction times, whenever possible. If basic conditions are required, consider using a non-nucleophilic base and maintaining a low temperature. For reactions sensitive to this isomerization, careful monitoring of the reaction progress is crucial to stop the reaction before significant isomerization occurs.
Q3: How can I detect the presence of crotononitrile in my reaction mixture?
A3: The presence of crotononitrile can be detected using various analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. In ¹H NMR, the appearance of signals in the vinyl region corresponding to a conjugated system would indicate the presence of crotononitrile.
Troubleshooting Guide: Isomerization
| Symptom | Possible Cause | Suggested Solution |
| Unexpected formation of a conjugated nitrile, confirmed by NMR or GC-MS. | Reaction temperature is too high. | Lower the reaction temperature. If the desired reaction is slow at lower temperatures, consider alternative catalysts or longer reaction times at a reduced temperature. |
| Reaction time is too long. | Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. | |
| The base used is too strong or used in excess. | Use a weaker, non-nucleophilic base if compatible with the reaction. Use the minimum effective amount of base. | |
| The reaction is conducted under strongly acidic conditions with heating. | Explore milder acidic conditions or alternative acid catalysts. |
Logical Relationship: Isomerization Control
Caption: Controlling isomerization of this compound.
Section 2: Polymerization
Due to the presence of a vinyl group, this compound is susceptible to polymerization, especially in the presence of radical initiators, light, or high temperatures.[1]
Frequently Asked questions (FAQs)
Q1: What initiates the polymerization of this compound?
A1: Polymerization can be initiated by radical species, which can be formed by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). Certain metals and metal compounds can also promote polymerization.
Q2: How can I prevent polymerization during a reaction?
A2: To prevent polymerization, it is advisable to work at the lowest practical temperature, protect the reaction from light by using amber glassware or wrapping the reaction vessel in foil, and ensure all reagents and solvents are free of peroxides. Adding a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can also be effective if it does not interfere with the desired reaction.
Q3: My this compound has become viscous or solidified upon storage. What should I do?
A3: Increased viscosity or solidification is a sign of polymerization. It is not recommended to use polymerized this compound as it can lead to unpredictable results and potential safety hazards. The material should be disposed of according to your institution's safety guidelines. To prevent this, store this compound in a cool, dark place, and consider adding a stabilizer for long-term storage.
Troubleshooting Guide: Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Formation of an insoluble solid or a significant increase in viscosity of the reaction mixture. | Reaction temperature is too high. | Reduce the reaction temperature. |
| Exposure to light. | Protect the reaction from light by using amber glassware or aluminum foil. | |
| Presence of radical initiators (e.g., peroxides in solvents). | Use freshly distilled solvents or solvents treated to remove peroxides. | |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time to be as short as possible. | |
| Incompatible metal catalyst or vessel. | Ensure the reaction vessel and any catalysts are compatible and do not promote polymerization. |
Experimental Protocol: General Polymerization Inhibition
Objective: To minimize the polymerization of this compound during a typical organic synthesis reaction.
Materials:
-
This compound
-
Reaction solvent (peroxide-free)
-
Radical inhibitor (e.g., hydroquinone, BHT)
-
Amber glassware or aluminum foil
Procedure:
-
Solvent Preparation: Ensure the solvent to be used is free of peroxides. This can be achieved by distilling from a suitable drying agent or by passing it through a column of activated alumina.
-
Reaction Setup: Assemble the reaction in amber glassware or wrap the reaction vessel securely with aluminum foil to exclude light.
-
Inhibitor Addition: If compatible with the desired reaction, add a small amount of a radical inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the reaction mixture at the beginning of the experiment.
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a temperature-controlled bath for precise temperature management.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation which can sometimes lead to the formation of radical species.
-
Monitoring: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged heating.
Workflow for Preventing Polymerization
Caption: Workflow for preventing this compound polymerization.
Section 3: Grignard Reactions
In reactions with Grignard reagents, this compound is expected to undergo nucleophilic attack at the nitrile carbon to form a ketone after hydrolysis. However, the acidic allylic protons introduce the possibility of the Grignard reagent acting as a base, leading to deprotonation and the formation of an enolate.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when reacting this compound with a Grignard reagent?
A1: The main side reaction is the deprotonation of the α-carbon (the carbon adjacent to the nitrile group), as the Grignard reagent can act as a base. This leads to the formation of an unreactive enolate and consumption of the Grignard reagent, thus lowering the yield of the desired ketone.
Q2: How can I favor the desired ketone formation over deprotonation?
A2: To favor nucleophilic addition, it is recommended to use less sterically hindered Grignard reagents and to perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Slowly adding the this compound to the Grignard solution can also help to maintain a high concentration of the Grignard reagent, favoring the bimolecular addition reaction.
Q3: Can the double bond of this compound react with the Grignard reagent?
A3: While less common, addition of the Grignard reagent to the alkene is a possibility, especially with highly reactive Grignard reagents or in the presence of certain catalysts. However, the primary competing reaction is typically deprotonation.
Troubleshooting Guide: Grignard Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the expected ketone and recovery of starting material. | Deprotonation of the allylic position by the Grignard reagent. | Perform the reaction at a lower temperature (e.g., -78 °C). Use a less sterically hindered Grignard reagent if possible. Slowly add the this compound to an excess of the Grignard reagent. |
| Incomplete reaction. | Ensure the Grignard reagent was successfully prepared and is of sufficient concentration. Increase the reaction time or allow the reaction to warm slowly to room temperature after the initial addition at low temperature. | |
| Formation of complex mixtures of products. | Multiple reaction pathways occurring (addition, deprotonation, etc.). | Re-evaluate the reaction conditions. Lowering the temperature is the most critical parameter to control selectivity. |
Reaction Pathway: Grignard Reaction
Caption: Competing pathways in the Grignard reaction.
Section 4: Michael Addition
This compound itself is not a Michael acceptor. For it to participate in a Michael addition, it must first isomerize to the conjugated crotononitrile (2-butenenitrile). Therefore, the primary challenge in using this compound in a Michael addition is controlling this initial isomerization step.
Frequently Asked Questions (FAQs)
Q1: Can this compound act as a Michael acceptor?
A1: No, this compound is not a conjugated system and therefore cannot directly act as a Michael acceptor. It must first isomerize to crotononitrile (2-butenenitrile) under the reaction conditions, which is then the active Michael acceptor.
Q2: What conditions are needed to use this compound in a Michael addition?
A2: The reaction conditions must be suitable for both the initial isomerization of this compound to crotononitrile and the subsequent Michael addition. This typically involves the use of a base, which can catalyze both steps.
Q3: What are the potential side reactions in a Michael addition starting from this compound?
A3: Besides the desired Michael addition to the in-situ formed crotononitrile, potential side reactions include polymerization of the unsaturated nitriles, and other base-catalyzed side reactions of the nucleophile or the product. If the isomerization is not efficient, you may also recover unreacted this compound.
Troubleshooting Guide: Michael Addition
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion. | Isomerization to crotononitrile is not occurring. | Use a stronger base or a higher temperature to promote isomerization, but be mindful of other potential side reactions. |
| The nucleophile is not strong enough to add to the conjugated nitrile. | Consider using a stronger nucleophile or activating the Michael acceptor with a Lewis acid if compatible. | |
| Formation of polymer. | The reaction conditions are too harsh, favoring polymerization. | Lower the reaction temperature and consider using a polymerization inhibitor. |
| Recovery of this compound. | The conditions are not sufficient to cause isomerization. | Increase the catalyst loading or switch to a more effective catalyst for the isomerization step. |
Section 5: Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation, coupling an unsaturated halide with an alkene. When using this compound as the alkene component, side reactions can arise from the reactivity of the nitrile group or the allylic position.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of a Heck reaction with this compound?
A1: The expected product is a substituted butenenitrile, where the aryl or vinyl group from the halide is attached to the double bond of the this compound. The regioselectivity of the addition (at C3 or C4) can be influenced by the catalyst and reaction conditions.
Q2: What are the potential side reactions in the Heck reaction of this compound?
A2: Potential side reactions include isomerization of the double bond in the starting material or product, dimerization of the alkene, and reactions involving the nitrile group, although the latter is generally less reactive under typical Heck conditions. Double bond migration in the product to form a more stable conjugated system is also a possibility.
Q3: How can I control the regioselectivity of the Heck reaction with this compound?
A3: The regioselectivity of the Heck reaction is influenced by the phosphine (B1218219) ligand on the palladium catalyst and the electronic nature of the substrates. Bulky ligands often favor addition to the less substituted carbon of the double bond. A systematic screening of ligands and reaction conditions may be necessary to achieve the desired regioselectivity.
Troubleshooting Guide: Heck Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product. | Inefficient catalytic activity. | Screen different palladium catalysts and phosphine ligands. Ensure the base is appropriate for the reaction. |
| Decomposition of the catalyst or starting materials. | Lower the reaction temperature and ensure an inert atmosphere. | |
| Formation of a mixture of regioisomers. | Lack of regiocontrol in the carbopalladation step. | Experiment with different phosphine ligands (monodentate vs. bidentate, varying steric bulk). |
| Isomerization of the product's double bond. | The reaction conditions favor isomerization. | Lower the reaction temperature and minimize the reaction time. Some bases can promote isomerization; consider screening alternative bases. |
This technical support center provides a foundational understanding of the common side reactions of this compound. For specific applications, further optimization of reaction conditions will likely be necessary. Always consult relevant literature and safety data sheets before conducting any experiment.
References
Technical Support Center: 3-Butenenitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conversion rate of 3-butenenitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound conversion rate is low. What are the potential causes and how can I improve it?
A1: Low conversion rates in this compound synthesis can stem from several factors, depending on your synthetic route. Here are common issues and solutions for two primary methods:
-
For Hydrocyanation of Butadiene:
-
Catalyst Deactivation: The nickel catalyst is sensitive to impurities and excess hydrogen cyanide (HCN).[1] Slow, controlled addition of HCN is crucial to prevent the formation of inactive nickel-cyanide species.[1]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios significantly impact conversion. Ensure you are operating within the optimal range for your specific catalyst system.[2][3]
-
Inadequate Mixing: In multiphase reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
-
For Allyl Halide Substitution:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[4]
-
Poor Reagent Quality: Ensure the purity of your allyl halide and cyanide source. Impurities can interfere with the reaction.
-
Insufficient Temperature: While high temperatures can cause side reactions, the temperature must be sufficient to drive the reaction forward.
-
Q2: I am observing significant formation of byproducts, particularly isomers. How can I increase the selectivity for this compound?
A2: Isomer formation is a common challenge. The primary isomers of concern are 2-methyl-3-butenenitrile (B95465) (in butadiene hydrocyanation) and crotononitrile (B213123) (isomerization of this compound).
-
Minimizing 2-Methyl-3-butenenitrile (Branched Isomer) in Butadiene Hydrocyanation:
-
Catalyst Ligand Selection: The choice of ligand on the nickel catalyst is the most critical factor for controlling regioselectivity. Bidentate phosphite (B83602) and specific diphosphine ligands with large bite angles have been shown to significantly favor the formation of the linear product (3-pentenenitrile, a precursor).[1][5][6] Triptycene-based diphosphine ligands, for instance, have demonstrated selectivities up to 98% for the linear product.[1][6]
-
Lewis Acid Co-catalyst: In some systems, the addition of a Lewis acid can influence the isomerization of the branched byproduct to the desired linear product.[5][7]
-
-
Minimizing Crotononitrile (Isomerization of this compound):
-
Temperature Control: this compound can isomerize to the more thermodynamically stable crotononitrile, especially at elevated temperatures.[4] It is crucial to maintain the reaction temperature within the recommended range and avoid prolonged heating.[4]
-
Catalyst Choice: Certain catalysts, particularly some amines, can promote this isomerization.[8] If this is a persistent issue, consider screening alternative catalysts.
-
Q3: My catalyst appears to be deactivating quickly. What are the likely causes and preventative measures?
A3: Catalyst deactivation, particularly in the nickel-catalyzed hydrocyanation of butadiene, is a significant concern.
-
Excess Hydrogen Cyanide (HCN): As mentioned, a high concentration of HCN can lead to the formation of inactive nickel(II)-dicyano complexes.[1]
-
Solution: Implement a slow, controlled dosage of HCN that matches the rate of the hydrocyanation and isomerization reactions.[1]
-
-
Impurities: The catalyst can be poisoned by impurities in the feedstock, such as water, oxygen, or sulfur compounds.
-
Solution: Ensure all reactants and solvents are thoroughly purified and dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst complex.
-
Solution: Operate within the recommended temperature range for your specific catalyst system.
-
Data Presentation
Table 1: Influence of Catalyst Ligand on Butadiene Hydrocyanation Selectivity
| Catalyst System | Ligand Type | 3-Pentenenitrile (B94367) (Linear) Selectivity (%) | 2-Methyl-3-butenenitrile (Branched) Ratio | Reference |
| Ni(0) with Monodentate Phosphite | Monodentate | ~40-60% | Typically 2:3 | [1][6] |
| Ni(0) with Bidentate π-acceptor Ligands | Bidentate | Up to 70% | Improved linear to branched ratio | [1][6] |
| (tript-PPh2)Ni(cod) | Triptycene-based Diphosphine | Up to 98% | Highly selective for linear product | [1][6] |
Table 2: General Reaction Parameters for this compound Synthesis
| Parameter | Butadiene Hydrocyanation | Allyl Halide Substitution | Reference |
| Catalyst | Zero-valent Nickel with phosphite/phosphine ligands | Cuprous Cyanide (CuCN) | [2][8] |
| Reactants | 1,3-Butadiene (B125203), Hydrogen Cyanide | Allyl Bromide or Allyl Chloride, CuCN | [2][8][9] |
| Temperature | ~100-130 °C | Varies, often requires heating | [2][8] |
| Pressure | Varies depending on the process | Atmospheric or slightly elevated | |
| Solvent | Dioxane, Toluene, or other non-protic solvents | Aqueous or organic solvents | [1][8] |
| Key for High Conversion | Catalyst activity & selectivity, controlled HCN addition | Reaction time, temperature control | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Allyl Halide Substitution (General Laboratory Scale)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cuprous cyanide (CuCN) and a suitable solvent (e.g., aqueous solution or an organic solvent like DMF).
-
Reactant Addition: Slowly add allyl bromide or allyl chloride to the stirred suspension of CuCN.[9]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by GC or TLC.[4]
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product is then isolated by extraction and distillation. The exact workup procedure will depend on the solvent used.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Nickel-Catalyzed Hydrocyanation of Butadiene (Conceptual)
This is a conceptual outline of the industrial process and requires specialized equipment.
-
Catalyst Preparation: A catalyst precursor comprising zero-valent nickel and a bidentate phosphite ligand is prepared in a suitable solvent within a reaction zone.[2][3]
-
Reactant Feed: A feed containing 1,3-butadiene and a separate feed of hydrogen cyanide are introduced into the reaction zone.[2] The molar ratio of HCN to butadiene is typically kept slightly below 1:1.[2][3]
-
Reaction Conditions: The reaction is maintained at a temperature between 100°C and 130°C.[2] The residence time in the reactor is controlled to achieve high conversion of HCN (e.g., >95%).[2]
-
Isomerization: The reaction mixture, containing 3-pentenenitrile and the byproduct 2-methyl-3-butenenitrile, may undergo a subsequent isomerization step to convert the branched isomer to the desired linear product.[5][6]
-
Product Separation: The pentenenitrile products are separated from the catalyst, which can then be recycled.
Visualizations
Caption: Key synthetic routes to this compound and common isomers.
Caption: A decision tree for troubleshooting low conversion rates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 3. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Byproduct formation in 3-Butenenitrile synthesis and removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 3-butenenitrile (allyl cyanide).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Cyanide Salt: The copper(I) cyanide may be of low quality or has degraded.[1] 2. Moisture in Reaction: The presence of water can significantly reduce the yield.[1] 3. Poor Quality Allyl Halide: The starting allyl bromide or chloride may be impure or degraded.[1] | 1. Use freshly prepared or high-purity, dry copper(I) cyanide. Technical grade CuCN that has been thoroughly dried at 110°C can be effective.[1] 2. Ensure all glassware is oven-dried and reactants (especially CuCN and allyl halide) are anhydrous.[1] 3. Purify the allyl halide by distillation after drying over calcium chloride before use.[1] |
| Product is Impure After Distillation (Purity ~90%) | 1. Formation of Isomers: The product may have isomerized to crotononitrile (B213123), which has a similar boiling point, making separation by fractional distillation difficult.[2] 2. Formation of Allyl Isocyanide: The cyanide ion can attack through the nitrogen atom, forming the isomeric isocyanide, which can be difficult to separate by distillation. | 1. Avoid high temperatures during distillation by using reduced pressure. Avoid basic conditions during the workup, as this can promote isomerization.[3][4] A synthesis method using a Lewis acid catalyst (e.g., NiCl₂, ZnCl₂) may yield byproducts with more distinct boiling points, simplifying purification.[2] 2. To remove the isocyanide, the crude product can be treated with warm dilute mineral acid (e.g., H₂SO₄). This selectively hydrolyzes the isocyanide to an amine, which can then be easily removed by an acidic wash.[5][6] |
| Formation of a White Precipitate During Reaction | This is expected during acid-catalyzed hydrolysis of the nitrile, where ammonium (B1175870) chloride is formed as a byproduct.[3][7] | This is a normal observation for this specific reaction and indicates that the reaction is proceeding. |
| Product Loss During Aqueous Workup | 1. Partial Hydrolysis: The nitrile group can be hydrolyzed to 3-butenamide (B15750) or 3-butenoic acid, especially if the workup involves prolonged contact with acidic or basic aqueous solutions.[3][6] 2. Product Solubility: this compound has some, albeit very slight, solubility in water. | 1. Minimize contact time with aqueous phases. Use neutral washes (e.g., brine) where possible and work quickly. If using phase-transfer catalysis, a solid-liquid system can minimize the presence of water and reduce hydrolysis.[6] 2. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover all the product. |
| Vigorous, Uncontrolled Reaction | The reaction between allyl bromide and cuprous cyanide is known to be exothermic and can become vigorous once initiated.[1] | Heat the reaction mixture gently to initiate the reaction. Once the reaction begins, be prepared to replace the heating bath with a cooling bath (e.g., ice-water) to moderate the reaction rate and prevent loss of product through the condenser.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from allyl halides?
A1: The most common byproducts are isomers, specifically crotononitrile and allyl isocyanide. Crotononitrile is formed via isomerization of the double bond, a reaction favored by high temperatures and basic conditions. Allyl isocyanide is formed due to the ambident nature of the cyanide nucleophile. Other potential impurities include unreacted allyl halide and hydrolysis products like 3-butenamide if the workup is not carefully controlled.[2][3]
Q2: Why is my final product purity stuck at around 90% after fractional distillation?
A2: This is a common issue, particularly when using traditional methods involving copper(I) cyanide and an allyl halide.[2] The likely reason is the presence of byproducts, such as crotononitrile, which have boiling points very close to that of this compound (116-121°C), making their separation by fractional distillation challenging.[1][2][8]
Q3: How can I remove the allyl isocyanide byproduct?
A3: Allyl isocyanide can be selectively removed by chemical means. Isocyanides are susceptible to hydrolysis under acidic conditions, which converts them to primary amines (allylamine in this case).[5] By treating the crude product mixture with warm, dilute mineral acid (like sulfuric acid), the isocyanide is converted into an amine salt, which can then be easily removed from the organic phase by extraction with water.[6]
Q4: Can I use sodium cyanide instead of copper(I) cyanide?
A4: Yes, sodium cyanide can be used, often in conjunction with a phase-transfer catalyst or a Lewis acid.[2][6] However, due to the higher reactivity of sodium cyanide, side reactions involving the allyl group can be more prevalent, potentially leading to a wider range of byproducts.[2] Using a Lewis acid catalyst like nickel chloride can help control the reaction and yield byproducts that are easier to separate by distillation.[2]
Q5: What is the best way to monitor the reaction's progress?
A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[6] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (allyl halide) and the appearance of the product (this compound). This allows for the determination of the optimal reaction time.
Quantitative Data Summary
The following table summarizes yield and purity data from different synthesis methods. Note that detailed quantitative analysis of byproduct distribution is not widely available in the cited literature.
| Synthesis Method | Starting Materials | Reported Yield | Reported Purity | Source(s) |
| Classical Method | Allyl Bromide, Copper(I) Cyanide | 80-84% | Not specified, but redistilled product is described as "pure".[1] | Organic Syntheses[1] |
| Classical Method (General Observation) | Allyl Halide, Copper(I) Cyanide | Not specified | ~90% (due to difficult-to-remove impurities) | KR101323189B1[2] |
| Lewis Acid Catalysis | Allyl Chloride, Sodium Cyanide, NiCl₂ | 88% | "Pure" (impurities easily removed by simple distillation) | KR101323189B1[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Allyl Bromide and Copper(I) Cyanide
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Allyl bromide (220 g, 1.83 moles), dried and redistilled
-
Dry copper(I) cyanide (170 g, 1.9 moles)
-
1-L round-bottomed flask
-
Efficient reflux condenser
-
Mechanical stirrer
-
Heating bath (water or oil)
-
Cooling bath (ice-water)
-
Distillation apparatus
Procedure:
-
Setup: Place the allyl bromide and dry copper(I) cyanide into the 1-L round-bottomed flask equipped with a mechanical stirrer and a highly efficient reflux condenser.
-
Initiation: Gently heat the mixture in a water bath. The stirrer may be rotated slowly by hand until the reaction begins (this can take 15-30 minutes).
-
Reaction Control: The reaction is highly exothermic. Once it starts, it will become vigorous. Immediately replace the heating bath with a cooling bath (ice-water) to control the reflux and prevent loss of product.
-
Completion: After the vigorous reaction subsides, replace the cooling bath with the heating bath. Start the mechanical stirrer and continue to heat the mixture under reflux until no more allyl bromide is seen refluxing (approximately 1 hour).
-
Purification: Arrange the apparatus for distillation. Distill the this compound directly from the reaction flask. A tarry residue will remain.[1]
-
Redistillation: Collect the crude product and redistill it. The pure this compound boils at 116–121°C. The expected yield is 98–103 g (80–84%).[1]
Protocol 2: Removal of Allyl Isocyanide Impurity
This is a general procedure for the removal of isocyanide byproducts.
Materials:
-
Crude this compound containing isocyanide impurity
-
Dilute sulfuric acid (e.g., 10% aqueous solution)
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
Acid Treatment: Place the crude this compound in a flask and add an equal volume of warm (e.g., 40-50°C) 10% sulfuric acid. Stir the mixture vigorously for 1-2 hours. This hydrolyzes the isocyanide to allylamine, which will be protonated to allylammonium sulfate (B86663) in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. The layers may be slow to separate. Add an organic solvent like diethyl ether to dilute the organic phase if necessary.
-
Separation: Separate the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The resulting this compound can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Key byproduct formation pathways from allyl halides.
Caption: Workflow for synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Allyl cyanide - Wikipedia [en.wikipedia.org]
Purification of 3-Butenenitrile from 2-methyl-3-butenenitrile
Technical Support Center: Purification of 3-Butenenitrile
Welcome to the technical support center for the purification of this compound from its common isomer impurity, 2-methyl-3-butenenitrile (B95465). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound.
Physical Properties and Data Presentation
The primary challenge in separating this compound and 2-methyl-3-butenenitrile lies in their very close boiling points. Fractional distillation is possible but requires high efficiency. Other methods like extractive distillation may be necessary for achieving high purity.
Table 1: Physical Properties of Butenenitrile Isomers
| Property | This compound | 2-methyl-3-butenenitrile | Reference |
| Molecular Formula | C₄H₅N | C₅H₇N | [1][2] |
| Molecular Weight | 67.09 g/mol | 81.12 g/mol | [1][2] |
| Boiling Point | 116-121°C | 124-126°C | [3][4][5][6] |
| Density | ~0.834 g/mL at 25°C | ~0.813-0.82 g/cm³ at 20°C | [3][4][5][6] |
| Refractive Index | ~1.406 at 20°C | ~1.407-1.411 at 20°C | [3][5][7] |
| Water Solubility | Very slightly soluble / Not miscible | Slightly soluble / Soluble | [3][4][5][6] |
| Flash Point | ~24°C (75°F) | ~15°C (59°F) | [5][8] |
Method Selection Workflow
Choosing the correct purification strategy is critical. The following workflow provides a logical approach to selecting a method based on experimental requirements.
Caption: Logical workflow for selecting a purification method.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Fractional Distillation
Q1: Why is my separation of the two isomers by fractional distillation so inefficient?
A1: The boiling points of this compound (116-121°C) and 2-methyl-3-butenenitrile (124-126°C) are very close.[3][5][6] Simple distillation is ineffective. For fractional distillation, success depends on the efficiency of your fractionating column.
-
Possible Cause: Insufficient theoretical plates in your column.
-
Solution: Use a longer column and/or a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). Ensure the column is well-insulated to maintain the temperature gradient. Operate the distillation slowly to allow equilibrium to be established at each stage.[9]
Q2: The distillation is proceeding very slowly, and I'm not getting a good separation. What's wrong?
A2:
-
Possible Cause 1: "Flooding" of the column, where excess vapor flow prevents the liquid (reflux) from flowing back down.
-
Solution 1: Reduce the heating rate to decrease the boil-up rate. Ensure the column is perfectly vertical.
-
Possible Cause 2: High reflux ratio. While a high reflux ratio improves separation, setting it too high can significantly slow down the rate at which the distillate is collected.
-
Solution 2: Optimize the reflux ratio. Start with a high ratio to establish the gradient and then slowly decrease it to find a balance between separation efficiency and distillation speed.
Q3: My product is turning yellow/brown and polymerizing in the distillation flask. How can I prevent this?
A3: Nitriles, especially unsaturated ones, can polymerize at elevated temperatures, potentially catalyzed by acidic or basic impurities.[2]
-
Solution 1 (Add Inhibitor): Add a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask before heating.
-
Solution 2 (Vacuum Distillation): Perform the distillation under reduced pressure. This will lower the boiling points of both components, reducing the thermal stress on the compounds and minimizing polymerization.
-
Solution 3 (Pre-treatment): Wash the crude nitrile mixture with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash, before drying and distilling.[10]
Extractive Distillation
Q4: When should I consider using extractive distillation?
A4: Extractive distillation is recommended when fractional distillation fails to provide the desired purity due to the low relative volatility of the components.[11][12] It is particularly useful for separating mixtures with close boiling points or those that form azeotropes.[11][12]
Q5: How do I choose a suitable solvent (entrainer) for extractive distillation?
A5: The ideal entrainer should:
-
Have a boiling point significantly higher than the components to be separated.
-
Be completely miscible with the mixture.
-
Not form an azeotrope with either component.[11]
-
Selectively alter the volatility of one component more than the other. Polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or sulfolane (B150427) are often used to separate non-polar or less polar compounds from more polar ones.[13]
Q6: The entrainer is contaminating my final product. What should I do?
A6:
-
Possible Cause: The boiling point of the entrainer is not high enough, or the distillation column for solvent recovery is inefficient.
-
Solution: Ensure your chosen entrainer has a boiling point at least 30-50°C higher than your components. The process typically requires two columns: the first for separating the isomers in the presence of the solvent, and the second for stripping the high-boiling solvent from the less volatile isomer.[11][12] Ensure the second column is designed for efficient solvent recovery.
General Purity and Analysis
Q7: How can I accurately determine the purity of my this compound sample?
A7: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method.
-
Column Choice: A polar capillary column is recommended for separating these isomers.
-
Confirmation: Purity can be further confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of signals corresponding to the 2-methyl-3-butenenitrile impurity.
Q8: What are the primary safety concerns when handling these nitriles?
A8:
-
Toxicity: Both compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][8] Nitriles can be metabolized to cyanide in the body.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time), safety goggles, and a lab coat.
-
Flammability: Both are highly flammable liquids with low flash points.[2][8] Keep away from all sources of ignition, including sparks, open flames, and hot surfaces.[14][15] Ensure all equipment is properly grounded to prevent static discharge.[14]
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol describes the separation using a laboratory-scale fractional distillation setup.
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Packed fractionating column (e.g., 50 cm Vigreux or packed with Raschig rings)
-
Distillation head with condenser and reflux control (if available)
-
Receiving flasks
-
Thermometer
-
Vacuum adapter and pump (for vacuum distillation)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dry.[10] Add the crude this compound/2-methyl-3-butenenitrile mixture and a magnetic stir bar to the round-bottom flask. Add a polymerization inhibitor if desired.
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure the column is well-insulated.
-
Distillation: Begin heating the flask gently. As the mixture boils, vapor will rise into the column.
-
Equilibration: Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly. Once vapor reaches the top of the column, set the apparatus for total reflux for 15-30 minutes to establish the concentration gradient.
-
Collection: Begin collecting the distillate at a slow rate (e.g., 1 drop per 5-10 seconds).
-
Fractionation:
-
Fore-run: Discard the initial few milliliters, which may contain low-boiling impurities.
-
Product Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~116-121°C at atmospheric pressure).
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction containing a mixture of both isomers.
-
Impurity Fraction: The temperature will then stabilize at the boiling point of 2-methyl-3-butenenitrile.
-
-
Analysis: Analyze all collected fractions by GC to determine their composition and purity.
Caption: A simplified workflow of a fractional distillation setup.
Protocol 2: Extractive Distillation (Conceptual Laboratory Scale)
This protocol outlines the conceptual steps for separating the isomers using an entrainer.
Apparatus:
-
Two complete distillation setups are required: one for the extractive separation and one for solvent recovery.
-
A feeding pump or dropping funnel to introduce the entrainer.
Procedure:
-
Solvent Selection: Choose a suitable high-boiling polar solvent (e.g., N-methylpyrrolidone, b.p. ~202°C).
-
Column 1 (Extractive Column):
-
Charge the distillation flask with the isomer mixture.
-
Set up the distillation column. The entrainer will be fed continuously near the top of the column.
-
Begin heating the flask. Once the mixture is refluxing, start adding the entrainer at a steady rate.
-
The more volatile component (this compound, whose volatility is enhanced by the polar solvent) will distill over as the top product. Collect this in a receiving flask.
-
The bottom product will be a mixture of the less volatile isomer (2-methyl-3-butenenitrile) and the high-boiling entrainer.
-
-
Column 2 (Solvent Recovery Column):
-
Transfer the bottom product from Column 1 to the flask of the second distillation setup.
-
Distill this mixture (vacuum distillation is highly recommended here to avoid degrading the nitrile).
-
The lower-boiling 2-methyl-3-butenenitrile will distill off and be collected as the product.
-
The high-boiling entrainer will remain in the distillation flask and can be recovered for reuse.
-
-
Analysis: Confirm the purity of both separated isomers using GC or NMR.
Caption: Process flow for two-column extractive distillation.
References
- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. This compound | 109-75-1 [chemicalbook.com]
- 5. 2-METHYL-3-BUTENENITRILE CAS#: 16529-56-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. This compound|109-75-1 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Extractive distillation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 14. gelest.com [gelest.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Catalyst Deactivation and Regeneration in 3-Butenenitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst deactivation and regeneration in reactions involving 3-butenenitrile and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of this compound and related pentenenitriles?
A1: The industrial synthesis of pentenenitriles, including 3-pentenenitrile (B94367) (a key isomer), primarily involves the hydrocyanation of 1,3-butadiene (B125203). This process predominantly uses homogeneous nickel(0) catalysts stabilized with phosphorus-containing ligands, such as phosphites or phosphines.[1][2][3][4] For subsequent hydrogenation reactions of nitriles to amines, heterogeneous catalysts like Raney Nickel and noble metals such as palladium are commonly employed.[5][6][7]
Q2: What are the primary causes of catalyst deactivation in these reactions?
A2: Catalyst deactivation can occur through several mechanisms depending on the catalyst and reaction type:
-
Poisoning: Impurities in the feedstock, such as sulfur, water, or oxygen, can irreversibly bind to the active sites of the catalyst.[8][9][10] For nickel-based hydrocyanation catalysts, degradation byproducts can also act as poisons.[11]
-
Fouling/Coking: Deposition of carbonaceous materials (coke) or oligomeric/polymeric species on the catalyst surface can block active sites.[5][6][12] In nitrile hydrogenations with Raney Nickel, the formation of oligomeric secondary amines on the surface is a key deactivation pathway.[6][12]
-
Chemical Degradation: The catalyst itself can undergo undesirable chemical transformations. For instance, nickel(0) catalysts in hydrocyanation can be oxidized to inactive nickel(II) cyanide species.[13]
-
Sintering: At high temperatures, the small metal particles of a heterogeneous catalyst can agglomerate into larger ones, reducing the active surface area.[8][14]
Q3: My Raney®-Nickel catalyst has lost activity during a nitrile hydrogenation. What could be the cause and how can I regenerate it?
A3: Deactivation of Raney®-Nickel in nitrile hydrogenations is often due to the strong chemisorption of nitrile molecules or the formation of oligomeric amines that block the active sites.[5][6] Several regeneration methods can be attempted:
-
Solvent Washing: Washing the catalyst with a solvent like methanol (B129727) can remove some adsorbed species.[5]
-
Treatment with Alkaline or Acidic Solutions: Washing with a non-oxidizing aqueous alkaline solution (e.g., NaOH at 40–150 °C) or a dilute acidic solution (e.g., acetic acid at 20–50 °C) can help remove poisons.[5]
-
Hydrogen Treatment: Heating the catalyst under a hydrogen atmosphere (e.g., 30 bar H₂ at 150 °C) has been shown to completely recover its activity.[5][15]
Q4: How can I regenerate a homogeneous nickel catalyst used in butadiene hydrocyanation?
A4: Homogeneous nickel catalysts are typically regenerated through a purification process that separates the active catalyst from byproducts and degradation products.[11] This often involves one or more liquid-liquid extraction steps to purify the catalyst stream before it is recycled back into the reactor.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of catalyst activity in the first few cycles. | Catalyst poisoning from feedstock impurities (e.g., water, oxygen, sulfur).[8][9] | - Ensure feedstock is substantially free of oxygen, acetylenes, and water.[11]- Use an absorbent bed, such as alumina, to remove impurities like tertiary-butylcatechol from the 1,3-butadiene feed.[11] |
| Gradual decrease in catalyst performance over multiple runs. | Fouling by coke or polymer deposition.[6][12] Sintering of the catalyst particles at high temperatures.[8][14] | - Implement a regeneration protocol involving controlled oxidation (calcination) to burn off coke deposits.[16]- For Raney Nickel, consider in-situ regeneration under a hydrogen atmosphere.[5]- Optimize reaction temperature to minimize sintering.[8] |
| Change in product selectivity. | Partial deactivation of specific active sites. Alteration of the catalyst's electronic or steric properties. | - Characterize the spent catalyst to identify the deactivation mechanism (e.g., using surface analysis techniques).- A tailored regeneration procedure may be required to restore the original active sites. |
| Catalyst regeneration is ineffective. | The deactivation mechanism is irreversible (e.g., severe sintering or metal leaching). The regeneration protocol is not optimized for the specific type of deactivation. | - Try alternative regeneration methods (e.g., acid/base wash, hydrogen treatment, sonication).[5]- Consider a complete catalyst replacement if regeneration is not economically viable. |
Quantitative Data on Catalyst Regeneration
The following table summarizes quantitative data found in the literature regarding catalyst regeneration.
| Catalyst | Reaction | Deactivation Cause | Regeneration Method | Conditions | Regeneration Efficiency/Result |
| Raney®-Nickel | Hydrogenation of 10-cyano-9-decenoate | Chemisorption of multi-bonded species, formation of oligomers.[5] | In-pot hydrogen treatment | 30 bar H₂, 150 °C | Complete activity recovery.[5] |
| Raney®-Nickel | Hydrogenation of 10-cyano-9-decenoate | Chemisorption of multi-bonded species, formation of oligomers.[5] | In-pot hydrogen treatment | 70-80 bar H₂, 200 °C | Complete activity recovery.[5] |
| Spent Nickel Catalyst | Hydrogenation | Oil deposition over active sites, agglomeration.[17] | Hydrochloric acid leaching | 4 N HCl, 90 °C, 2 hrs | 98.5% nickel recovery.[17] |
| Pt-Pd Catalyst | C₃H₆ Oxidation | Poisoning by carbon, metals, chloride, and sulfate.[18] | Ozone treatment | 52 ppm ozone, 500°C, 10 min | C₃H₆ conversion efficiency improved from as low as 41% to 99%.[18] |
Experimental Protocols
1. General Protocol for Raney®-Nickel Catalyst Regeneration via Hydrogen Treatment
-
Objective: To restore the catalytic activity of deactivated Raney®-Nickel from a nitrile hydrogenation reaction.
-
Methodology:
-
After the reaction, allow the catalyst to settle, and carefully decant the reaction mixture.
-
Wash the catalyst multiple times with the reaction solvent (e.g., methanol or toluene) to remove residual reactants and products.[5]
-
Transfer the washed catalyst to a high-pressure reactor.
-
Pressurize the reactor with hydrogen to 30 bar.[5]
-
Heat the reactor to 150°C and maintain these conditions for a specified period (e.g., 2-4 hours) with stirring.[5]
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
The regenerated catalyst is now ready for reuse.
-
2. General Protocol for Homogeneous Nickel Catalyst Purification via Extraction
-
Objective: To separate the active homogeneous nickel catalyst from byproducts and degradation products in a hydrocyanation reaction effluent.
-
Methodology:
-
Direct the reaction effluent, containing the catalyst, this compound, and byproducts, to a separation section.[11]
-
Perform a series of distillation steps to separate the volatile components (unreacted butadiene, this compound) from the less volatile catalyst-containing stream.[11]
-
Subject the concentrated catalyst stream to a liquid-liquid extraction process using a suitable solvent system to remove catalyst degradation byproducts.[11]
-
Multiple extraction stages may be necessary to achieve the desired catalyst purity.[11]
-
The purified catalyst solution is then recycled back to the hydrocyanation reactor.[11]
-
Visualizations
Caption: Workflow for butadiene hydrocyanation with catalyst regeneration.
Caption: General cycle of catalyst deactivation and regeneration.
Caption: Logical relationship in Raney Nickel deactivation by fouling.
References
- 1. US20080221351A1 - Method for the Production of Adipodinitrile by Hydrocyanation of 1,3-Butadiene - Google Patents [patents.google.com]
- 2. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 3. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process (2007) | Michael W. Duch | 20 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. scispace.com [scispace.com]
- 11. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. products.evonik.com [products.evonik.com]
- 17. researchgate.net [researchgate.net]
- 18. zenodo.org [zenodo.org]
Technical Support Center: Optimizing Solvent Conditions for 3-Butenenitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butenenitrile and related reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My hydrocyanation of butadiene is resulting in a low yield of the desired linear nitrile (3-pentenenitrile) and a high proportion of the branched isomer (2-methyl-3-butenenitrile). How can I optimize the solvent to improve selectivity?
A1: Solvent choice is critical in controlling the regioselectivity of nickel-catalyzed hydrocyanation of butadiene. The formation of the linear 3-pentenenitrile (B94367) (3PN) is favored in more polar solvents, while nonpolar solvents can lead to a higher proportion of the branched 2-methyl-3-butenenitrile (B95465) (2M3BN).[1]
Troubleshooting Steps:
-
Solvent Selection: If you are using a nonpolar solvent such as toluene, consider switching to a more polar solvent like dioxane. Dioxane has been shown to significantly improve the selectivity for 3-pentenenitrile.[1]
-
Catalyst System: The choice of ligand on your nickel catalyst system also plays a crucial role. Bidentate phosphite (B83602) ligands are often used to enhance selectivity for the linear product.[2][3]
-
Lewis Acid Co-catalyst: The presence of a Lewis acid co-catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or triphenylboron, can influence the reaction rate and selectivity.[4]
-
Temperature Control: The reaction temperature should be carefully controlled, typically in the range of 80–130°C for the primary hydrocyanation step.[5]
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A2: In the hydrocyanation of butadiene, a common side product is the branched isomer 2-methyl-3-butenenitrile (2M3BN).[6] In subsequent steps to produce adiponitrile (B1665535), other byproducts such as 2-methylglutaronitrile (B1199711) can form.[3]
Strategies to Minimize Side Products:
-
Optimize Ligand and Solvent: As mentioned in Q1, the combination of a suitable bidentate phosphite ligand and a polar solvent can significantly increase the selectivity towards the desired linear product, 3-pentenenitrile.[2][7]
-
Isomerization: The undesired 2M3BN can be isomerized to the more valuable 3PN. This is a key step in the industrial synthesis of adiponitrile and is typically carried out in a separate reaction step using a nickel catalyst, often with a Lewis acid co-catalyst.[5][6]
-
Control HCN Concentration: Maintaining a low concentration of hydrogen cyanide (HCN) can favor both high conversion and high selectivity, preventing catalyst deactivation.[1]
Q3: My reaction to synthesize this compound from an allyl halide is giving a low yield. What are the potential causes and solutions?
A3: Low yields in the synthesis of this compound (allyl cyanide) from allyl halides can stem from several factors.
Troubleshooting Low Yield:
-
Choice of Halide: The leaving group ability of the halide is important. Allyl iodide is a better leaving group than allyl bromide, which in turn is better than allyl chloride. Using allyl bromide or iodide will generally give a better yield than allyl chloride.[8]
-
Cyanide Source: The reaction is typically performed with a cyanide salt like sodium cyanide or cuprous cyanide. The use of dry cuprous cyanide with allyl bromide has been shown to give good yields.[9]
-
Reaction Conditions: The reaction with cuprous cyanide and allyl bromide can be vigorous. It's important to control the initial heating and then cool the reaction as it proceeds to avoid loss of the volatile product.[9]
-
Water Content: The presence of water can lead to the formation of allyl alcohol as a byproduct. Ensure that your reagents and solvent are dry.
Data Presentation
Table 1: Effect of Solvent on Nickel-Catalyzed Hydrocyanation of Butadiene
| Solvent | Conversion (%) | Selectivity for 3-Pentenenitrile (%) | Selectivity for 2-Methyl-3-butenenitrile (%) |
| Toluene | Slow | 65 | 35 |
| Dioxane | up to 87 | 98 | 2 |
Data adapted from a study on a triptycene-based diphosphine nickel catalyst.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Allyl Cyanide) from Allyl Bromide
This protocol is adapted from a procedure in Organic Syntheses.[9]
Materials:
-
Allyl bromide (1.83 moles)
-
Dry cuprous cyanide (1.9 moles)
-
1-L round-bottomed flask
-
Condenser
-
Mechanical stirrer
-
Water bath
-
Ice bath
-
Oil bath for distillation
Procedure:
-
Combine 220 g (1.83 moles) of allyl bromide and 170 g (1.9 moles) of dry cuprous cyanide in a 1-L round-bottomed flask equipped with a condenser and a mechanical stirrer.
-
Gently heat the mixture in a water bath while slowly rotating the stirrer by hand until the reaction begins (typically 15-30 minutes).
-
Once the reaction starts, it will become vigorous. Immediately replace the heating bath with a cooling bath of ice and water to control the reaction and prevent loss of product through the condenser.
-
After the vigorous reaction subsides, replace the cooling bath with the water bath and start the mechanical stirrer. Heat the mixture until no more allyl bromide refluxes (approximately 1 hour).
-
Set up the apparatus for distillation. Distill the this compound from the reaction flask by heating it in an oil bath with continuous stirring.
-
Redistill the collected product to obtain pure this compound (boiling point 116–121°C). The expected yield is 80–84%.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound to 3-Butenoic Acid
This protocol describes the hydrolysis of this compound to 3-butenoic acid.[10]
Materials:
-
This compound (1.0 mole, 67 g)
-
Concentrated hydrochloric acid (sp. gr. 1.19, 100 mL)
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or small flame
-
Separatory funnel
-
Distillation apparatus
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a 500 mL round-bottom flask, combine 67 g (1.0 mole) of this compound and 100 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and gently heat the mixture, shaking the flask frequently.
-
After about 7-8 minutes, an exothermic reaction will begin, evidenced by the formation of a white precipitate (ammonium chloride) and rapid refluxing.
-
Remove the heat source once the vigorous refluxing starts. The reaction is typically complete after about 15 minutes from the initial heating.
-
Allow the mixture to cool slightly and then add 100 mL of water.
-
Transfer the mixture to a separatory funnel. The 3-butenoic acid will be in the upper layer.
-
Separate the upper organic layer and extract the lower aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the initial organic layer with the ether extracts.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure, collecting the fraction that boils at 69-70°C/12 mmHg to obtain pure 3-butenoic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Separation of 3-Butenenitrile Isomers by Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the separation of 3-butenenitrile and its isomers. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound, and why is their separation challenging?
A1: The primary isomers of this compound (also known as allyl cyanide) are cis- and trans-2-butenenitrile. The main challenge in their separation lies in their similar molecular structures and, consequently, their very close boiling points. Standard simple distillation is often ineffective for separating liquids with boiling points that differ by less than 70°C, necessitating the use of high-efficiency fractional distillation.[1] Constitutional isomers can often be separated by distillation due to differences in vapor pressure, but the success of the separation depends on how different the boiling points are.[2][3]
Q2: Which purification technique is most effective for separating butenenitrile isomers?
A2: Fractional distillation is the most common and effective technique for separating butenenitrile isomers on a laboratory and industrial scale.[1] This method utilizes a fractionating column to create a series of vaporization and condensation cycles (theoretical plates), which gradually enriches the vapor with the more volatile component (the isomer with the lower boiling point).[1][4] For isomers with extremely close boiling points or those that form azeotropes, advanced techniques like azeotropic or extractive distillation may be required.[5]
Q3: How can I determine the purity of my collected fractions after distillation?
A3: The purity of the separated isomers should be assessed using analytical techniques. Gas Chromatography (GC) is a highly effective method for analyzing the composition of distillation fractions.[6][7] For more complex mixtures or trace-level quantification, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide excellent separation and sensitivity for isomer quantification.[8][9][10]
Q4: Can this compound form an azeotrope during distillation?
Data Presentation: Physical Properties of Butenenitrile Isomers
The separation of isomers by distillation is fundamentally dependent on differences in their physical properties, primarily the boiling point.
| Property | This compound | (E)-2-Butenenitrile | (Z)-2-Butenenitrile |
| Synonyms | Allyl cyanide, Vinylacetonitrile[13][14] | Crotononitrile | Isocrotononitrile |
| CAS Number | 109-75-1[13][14] | 4786-20-3 | 1190-76-7 |
| Molecular Formula | C₄H₅N[13][14] | C₄H₅N | C₄H₅N |
| Molecular Weight | 67.09 g/mol [13][14] | 67.09 g/mol | 67.09 g/mol |
| Boiling Point | 116-121 °C[13][15] | ~121 °C | ~108 °C |
| Density | 0.834 g/mL at 25°C[15] | 0.825 g/mL at 20°C | 0.828 g/mL at 20°C |
| Refractive Index | 1.406 at 20°C[15] | 1.416 at 20°C | 1.413 at 20°C |
Note: Data for 2-butenenitrile isomers is compiled from various chemical databases and may vary slightly between sources. The close boiling points highlight the need for efficient fractional distillation.
Troubleshooting Guide
This guide addresses common problems encountered during the fractional distillation of this compound isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation.[6] 2. Distillation Rate Too Fast: Vapors are ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases. 3. Poor Column Insulation: Heat loss from the column disrupts the temperature gradient. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of glass beads).[6] 2. Reduce the heating rate to maintain a slow, steady collection rate of approximately 1-2 drops per second.[6] 3. Insulate the column by wrapping it with glass wool or aluminum foil.[1] |
| Fluctuating Temperature at Distillation Head | 1. Uneven Boiling (Bumping): The liquid in the distillation flask is boiling unevenly, sending slugs of mixed vapor up the column.[6] 2. Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser. | 1. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth, even boiling.[6] 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[1] |
| No Distillate Collecting Despite Boiling | 1. Column Flooding: Excessive heating causes the column to fill with condensed vapor, which flows back into the flask instead of distilling over.[5][6] 2. Insufficient Heating: The vapor is not reaching the top of the column with enough energy to pass into the condenser. | 1. Reduce the heat significantly and allow the column to equilibrate before slowly increasing the temperature again.[6] 2. If the condensate ring is stalled midway up the column, slightly increase the heat or improve column insulation.[1] |
| Pressure Drop Increases Significantly | Column Flooding: The liquid flow rate exceeds the vapor handling capacity of the column, leading to a backup of liquid.[5] | Reduce the feed/heating rate or adjust the reflux ratio. If the problem persists, check for fouling or blockages in the column internals.[5] |
Experimental Protocols
Protocol 1: Fractional Distillation of Butenenitrile Isomers
This protocol outlines a standard procedure for separating this compound from its isomers using fractional distillation at atmospheric pressure.
Materials:
-
Mixture of butenenitrile isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks (graduated cylinders or flasks)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar or boiling chips
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed and clamped securely.
-
Charging the Flask: Fill the round-bottom flask with the butenenitrile isomer mixture, ensuring it is no more than two-thirds full. Add a magnetic stir bar or a few boiling chips.
-
Heating: Begin heating the flask gently using the heating mantle. If using a stirrer, ensure it is rotating at a steady rate.
-
Equilibration: Observe the ring of condensate as it slowly rises up the fractionating column.[1] A slow ascent is crucial for achieving proper separation across the theoretical plates.
-
Temperature Monitoring: Monitor the temperature at the distillation head. It should hold steady at the boiling point of the most volatile component (the lower-boiling isomer) as the first fraction begins to distill.[1]
-
Fraction Collection: Collect the distillate at a slow and steady rate (1-2 drops per second).[6] Label the receiving flask as "Fraction 1."
-
Transition: When the majority of the first component has distilled, you may observe a drop in temperature, followed by a rise to the boiling point of the next component.
-
Collecting Subsequent Fractions: Change the receiving flask to collect the intermediate fraction, which will contain a mixture of isomers. Once the temperature stabilizes at the boiling point of the higher-boiling isomer, change the flask again to collect "Fraction 2."
-
Shutdown: Stop the distillation before the flask boils to dryness to avoid potential hazards.
-
Analysis: Analyze the purity of each collected fraction using Gas Chromatography (GC) or another suitable analytical method.
Visualizations
Experimental Workflow: Fractional Distillation
Caption: Workflow for separating butenenitrile isomers via fractional distillation.
Logical Diagram: Troubleshooting Distillation Issues
Caption: Decision tree for troubleshooting common distillation problems.
References
- 1. Purification [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Separation of 2-Butenenitrile, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound [chembk.com]
Technical Support Center: Managing Exotherms in Large-Scale 3-Butenenitrile Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the large-scale synthesis of 3-butenenitrile (allyl cyanide). The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common problems associated with exothermic events during the synthesis of this compound.
Issue 1: Rapid and Uncontrolled Temperature Rise
A sudden and sharp increase in the reaction temperature is a primary indicator of a potential thermal runaway.[1] Immediate and decisive action is crucial to regain control of the process.
| Potential Cause | Recommended Action |
| Excessive Reagent Addition Rate | - Immediately stop the addition of the limiting reagent (e.g., allyl halide or cyanide salt solution).- If the temperature continues to rise, prepare for an emergency quench.- Review and adjust the reagent addition profile for future runs; a slower, controlled feed rate is critical. |
| Inadequate Cooling | - Ensure the cooling system is operating at maximum capacity.- Check for any blockages or malfunctions in the cooling lines or reactor jacket.- Consider using a lower temperature coolant if available and compatible with the system.[1] |
| Insufficient Mixing | - Verify that the agitator is functioning correctly and at the appropriate speed.- Poor mixing can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[1] |
| Incorrect Reactant Concentration | - Confirm that the reactant concentrations are as specified in the protocol.- Higher than intended concentrations can lead to a more vigorous and exothermic reaction.[1] |
Issue 2: Localized Hot Spots or Non-Uniform Temperature Profile
The formation of localized areas of high temperature within the reactor can be a precursor to a more widespread loss of control.
| Potential Cause | Recommended Action |
| Poor Agitation | - Increase the agitator speed to improve homogeneity.- For viscous reaction mixtures, ensure the agitator design is appropriate for providing adequate mixing throughout the vessel. |
| Fouling of Heat Transfer Surfaces | - If the issue persists across batches, consider the possibility of polymer buildup or other material depositing on the reactor walls, which would impede heat transfer.- Implement a regular reactor cleaning and inspection schedule. |
| Inadequate Baffling | - In large reactors, proper baffling is essential to ensure good mixing and prevent vortex formation. Evaluate the reactor design if non-uniform heating is a recurrent issue. |
Issue 3: Sudden Pressure Increase in the Reactor
A rapid increase in reactor pressure is a critical safety concern and can indicate a number of hazardous situations.
| Potential Cause | Recommended Action |
| Reaction Temperature Exceeding Solvent/Reagent Boiling Point | - Immediately implement emergency cooling procedures.- If pressure continues to rise, vent the reactor to a safe location through a designated relief system. |
| Formation of Gaseous Byproducts | - Some side reactions may produce non-condensable gases.- Ensure the reactor's vent and relief systems are adequately sized and functioning correctly.[1] |
| Runaway Reaction | - A rapid, uncontrolled exotherm will lead to a rapid pressure increase due to vaporization of the reaction mixture.- Follow established emergency shutdown procedures, which may include quenching the reaction or activating an emergency relief system.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the large-scale synthesis of this compound?
A1: The primary hazards include:
-
Thermal Runaway: The reaction to form this compound is exothermic. If the heat generated exceeds the rate of heat removal, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic materials.[1]
-
Toxicity: this compound (allyl cyanide) and cyanide salts used in its synthesis are highly toxic.[2][3] Inhalation, ingestion, or skin contact can be harmful or fatal.[2]
-
Flammability: this compound is a flammable liquid.[2] Vapors can form explosive mixtures with air.
Q2: What are the key process parameters to monitor during the synthesis?
A2: Continuous monitoring of the following parameters is critical for safety and process control:
-
Temperature: Multiple temperature probes within the reactor are recommended for large vessels to detect any localized temperature variations.
-
Pressure: Continuous pressure monitoring provides an early warning of a potential runaway reaction or gas evolution.[1]
-
Reagent Addition Rate: The rate of addition of the limiting reagent must be carefully controlled to match the cooling capacity of the reactor.
-
Agitation Speed: Consistent and effective stirring is crucial for maintaining temperature uniformity and preventing localized reactant accumulation.[1]
Q3: How can I assess the thermal hazard of my specific this compound synthesis process?
A3: A thorough thermal hazard assessment is essential before scaling up. This should include:
-
Reaction Calorimetry (RC): To measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions.
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of any decomposition reactions for reactants, products, and the reaction mixture.
-
Accelerating Rate Calorimetry (ARC): To simulate a worst-case scenario of cooling failure and gather data for designing emergency relief systems.[1]
Q4: What are the immediate steps to take in the event of a suspected thermal runaway?
A4: In case of a suspected thermal runaway, the following immediate actions should be taken:
-
Stop Reactant Feed: Immediately halt the addition of all reactants.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Ensure Vigorous Stirring: Verify that the agitator is functioning correctly to maintain homogeneity and efficient heat transfer to the cooling surfaces.[1]
-
Prepare for Emergency Shutdown: If the temperature and pressure continue to rise uncontrollably, initiate the facility's emergency shutdown procedure and evacuate the area.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅N | [4] |
| Molecular Weight | 67.09 g/mol | [4] |
| Boiling Point | 116-121 °C | [2] |
| Melting Point | -87 °C | [2] |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| Density | 0.834 g/mL at 25 °C | |
| Autoignition Temperature | 455 °C (851 °F) | [2] |
| Enthalpy of Formation (Gas, 298.15 K) | 196.6 ± 1.3 kJ/mol | |
| Enthalpy of Combustion (Gas, 298.15 K) | -2468.9 ± 1.3 kJ/mol |
Note: Enthalpy data is for the gas phase and may differ for the liquid phase reaction.
Experimental Protocols
General Protocol for Large-Scale this compound Synthesis with Exotherm Management
This protocol outlines a generalized approach for a semi-batch process in a jacketed reactor. This is a general guide and must be adapted and rigorously tested at a smaller scale before implementation at a large scale.
1. Pre-Reaction Safety and Equipment Checks:
-
Ensure all safety features, including the emergency cooling system, quench system, and pressure relief valve, are operational and correctly sized.
-
Verify that all temperature and pressure sensors are calibrated and functioning correctly.
-
Confirm that the reactor's cooling jacket is filled with the appropriate coolant and the circulation system is working efficiently.
2. Reactor Charging:
-
Charge the reactor with the initial reactant (e.g., a solution of sodium or potassium cyanide in a suitable solvent).
-
Start the agitator to ensure the contents are well-mixed.
-
Bring the reactor contents to the desired initial temperature using the jacket's heating/cooling system.
3. Controlled Addition of the Second Reactant:
-
Begin the slow, controlled addition of the second reactant (e.g., allyl chloride or allyl bromide) at a pre-determined rate.
-
This rate should be based on calorimetric data to ensure the rate of heat generation does not exceed the cooling capacity of the reactor.
-
Continuously monitor the internal temperature and pressure of the reactor.
4. In-Process Monitoring and Control:
-
If the internal temperature rises above the set point, modulate the addition rate of the second reactant. If necessary, temporarily stop the addition until the temperature is back within the desired range.
-
If at any point the temperature continues to rise uncontrollably despite stopping the reactant feed and maximizing cooling, initiate the emergency shutdown procedure.
5. Post-Reaction and Work-up:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature until reaction completion is confirmed by in-process controls (e.g., GC, HPLC).
-
Cool the reactor contents to a safe temperature before proceeding with quenching, phase separation, and purification steps.
Visualizations
Caption: A workflow diagram for managing exotherms in chemical synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Butenenitrile and Crotononitrile in Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-butenenitrile and crotononitrile (B213123) in nucleophilic addition reactions. Understanding the distinct reactivity profiles of these two isomeric nitriles is crucial for designing synthetic routes and developing novel molecular entities. This document summarizes the key differences in their reaction mechanisms, presents available quantitative data, and provides detailed experimental protocols for representative reactions.
Executive Summary
The position of the carbon-carbon double bond in relation to the nitrile group dictates the reactivity of butenenitrile isomers in nucleophilic additions. Crotononitrile , an α,β-unsaturated nitrile, readily undergoes conjugate (Michael) addition due to the electronic activation of its β-carbon. In stark contrast, This compound , a γ,δ-unsaturated nitrile, possesses an unactivated double bond and is significantly less reactive towards nucleophilic addition at the alkene. Nucleophilic attack on this compound, when it occurs, is directed at the electrophilic carbon of the nitrile group itself. This fundamental difference in reactivity is a critical consideration in synthetic planning.
Reactivity Comparison: Electronic Effects and Reaction Pathways
The differential reactivity of crotononitrile and this compound stems from the electronic influence of the electron-withdrawing nitrile group.
-
Crotononitrile (α,β-unsaturated): The conjugation of the carbon-carbon double bond with the nitrile group creates a polarized system. Through resonance, the β-carbon develops a partial positive charge, making it a prime target for nucleophilic attack. This 1,4-conjugate addition, commonly known as the Michael addition, is the predominant reaction pathway. The resulting enolate intermediate is stabilized by resonance, further favoring this mode of addition.
-
This compound (γ,δ-unsaturated): In this compound, the double bond is isolated from the nitrile group by a methylene (B1212753) spacer. Consequently, there is no electronic communication between the two functional groups. The double bond behaves like a typical, unactivated alkene and is not susceptible to nucleophilic attack under standard conditions. Nucleophilic addition to this compound, if forced, would occur at the inherently electrophilic carbon of the nitrile group, a significantly less favorable process compared to the conjugate addition to crotononitrile.
The following diagram illustrates the differing electrophilic sites in the two molecules.
Quantitative Data Summary
| Compound | Reaction Type | Nucleophile | Typical Product | Reported/Expected Yield |
| Crotononitrile | Aza-Michael Addition | Piperidine (B6355638) | 3-(Piperidin-1-yl)butanenitrile (B2687955) | High (e.g., >90%)[1][2][3][4] |
| This compound | Nucleophilic addition to nitrile | Piperidine | No reaction at alkene; potential for slow addition to nitrile under harsh conditions | Very Low to No Reaction at the alkene |
The high yield observed for the aza-Michael addition to crotononitrile underscores its high reactivity as a Michael acceptor. Conversely, the lack of reactivity of the double bond in this compound under similar conditions highlights its unactivated nature.
Experimental Protocols
To provide a practical context for the discussed reactivities, the following are representative experimental protocols for the nucleophilic addition of piperidine to both crotononitrile and this compound.
Experiment 1: Aza-Michael Addition of Piperidine to Crotononitrile
Objective: To synthesize 3-(piperidin-1-yl)butanenitrile via aza-Michael addition.
Materials:
-
Crotononitrile
-
Piperidine
-
Ethanol (B145695) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add crotononitrile (1.0 eq).
-
Add anhydrous ethanol to dissolve the crotononitrile.
-
To the stirred solution, add piperidine (1.1 eq) dropwise at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Experiment 2: Attempted Nucleophilic Addition of Piperidine to this compound
Objective: To assess the reactivity of this compound towards nucleophilic addition of piperidine under conditions similar to the aza-Michael addition.
Materials:
-
This compound
-
Piperidine
-
Ethanol (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol.
-
To the stirred solution, add piperidine (1.1 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction for an extended period (e.g., 24 hours) using TLC or GC-MS, comparing with the starting materials.
Expected Outcome:
It is anticipated that little to no reaction will be observed at the carbon-carbon double bond of this compound under these conditions. The primary observable species will be the unreacted starting materials. Any minor product formation would likely result from the much slower nucleophilic addition to the nitrile carbon, which would require more forcing conditions to proceed at a significant rate.
Logical Workflow for Reactivity Assessment
The decision-making process for predicting the outcome of a nucleophilic addition to these nitriles can be visualized as follows:
Conclusion
The reactivity of butenenitrile isomers in nucleophilic additions is fundamentally governed by the presence or absence of conjugation between the carbon-carbon double bond and the nitrile group. Crotononitrile is a highly reactive Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. In contrast, this compound possesses an unactivated double bond that is resistant to nucleophilic attack. This guide provides a clear framework for understanding and predicting the behavior of these important synthetic building blocks, enabling more efficient and targeted molecular design.
References
A Comparative Guide to Alternatives for 3-Butenenitrile in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a versatile and widely utilized reaction in organic synthesis. The choice of the Michael acceptor is critical, profoundly influencing reaction kinetics, yields, and the overall success of the synthetic strategy. While 3-butenenitrile is a viable Michael acceptor, a range of alternatives offer distinct advantages in terms of reactivity, availability, and downstream functionalization possibilities. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Introduction to Michael Acceptors
In a Michael addition reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor) in a conjugate fashion. The reactivity of the Michael acceptor is primarily governed by the electron-withdrawing nature of the activating group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This guide focuses on nitrile-containing acceptors and other commonly employed alternatives.
Comparative Performance of Michael Acceptors
The following sections detail the performance of several key alternatives to this compound in Michael addition reactions. The presented data has been compiled from various sources and, unless otherwise stated, does not represent a direct head-to-head comparison under identical conditions.
Acrylonitrile (B1666552)
Acrylonitrile is a widely used and highly reactive Michael acceptor due to the strong electron-withdrawing capacity of the nitrile group. It readily participates in Michael additions with a broad range of nucleophiles, including amines (aza-Michael addition), thiols (thia-Michael addition), and carbanions.
Key Performance Characteristics:
-
High Reactivity: Often requires milder reaction conditions and shorter reaction times compared to less activated systems.
-
Versatility: Reacts with a wide array of soft nucleophiles.
-
Potential for Polymerization: Its high reactivity can sometimes lead to undesired polymerization, especially under basic conditions.
Experimental Data:
| Michael Donor | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzylamine (B48309) | Lipase (B570770) | 2 | RT | 92 | [1] |
| Diethylamine | Lipase | 3 | RT | 83 | [1] |
| Phenylacetonitrile | t-BuOK / Solvent | 2 | RT | 71 | [2] |
| Methanol | 10% K2CO3/ZSM-5 | 5 | 65 | 98.3 (conversion) | [3] |
Methyl Vinyl Ketone (MVK)
Methyl vinyl ketone is a potent Michael acceptor, often exhibiting higher reactivity than α,β-unsaturated esters and nitriles. Its enone structure provides strong activation of the double bond.
Key Performance Characteristics:
-
High Electrophilicity: Readily accepts a wide range of Michael donors.
-
Synthetic Utility: The resulting ketone functionality offers a handle for further synthetic transformations.
-
Stability Issues: MVK is prone to polymerization and is often stored with an inhibitor.[4]
Experimental Data:
| Michael Donor | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | None (neat) | 0.5 | 30 | 93 | [4] |
| Diethyl Malonate | NaOEt | - | - | - | [5][6] |
| 2,4-Pentanedione | Base | - | - | High | [7] |
Ethyl Acrylate (B77674)
Ethyl acrylate is a commonly used Michael acceptor that offers a good balance of reactivity and stability. The resulting ester functionality can be readily hydrolyzed or otherwise modified.
Key Performance Characteristics:
-
Moderate Reactivity: Generally less reactive than MVK but more stable.
-
Broad Applicability: Used extensively in both aza- and thia-Michael additions.
-
Ease of Handling: Less prone to spontaneous polymerization compared to MVK.
Experimental Data:
| Michael Donor | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Silica-supported AlCl3 | 4 | 60 | High | [8] |
| Piperidine | Silica-supported AlCl3 | 2 | RT | Quantitative | [8] |
| Benzylamine | Methanol | 3 | 150 | 98 | [6] |
| Thiophenol | NaHCO3 (aq) | - | RT | 95 | [7] |
Other Nitrile Alternatives: Crotononitrile (B213123) and Cinnamonitrile (B126248)
Crotononitrile (CH₃CH=CHCN) and Cinnamonitrile (C₆H₅CH=CHCN) are substituted α,β-unsaturated nitriles that also serve as Michael acceptors. The presence of substituents on the double bond generally decreases their reactivity compared to acrylonitrile due to steric hindrance and altered electronics. However, this substitution can be advantageous for introducing additional structural complexity.
Experimental Protocols
1. Aza-Michael Addition of Benzylamine to Acrylonitrile
-
Materials: Benzylamine, acrylonitrile, lipase catalyst.
-
Procedure: To a solution of acrylonitrile (1.0 mmol) in a suitable solvent (e.g., hexane), benzylamine (1.0 mmol) is added. The lipase catalyst (e.g., Candida antarctica lipase B, CALB) is then introduced. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[1]
2. Thia-Michael Addition of Thiophenol to Methyl Vinyl Ketone (Solvent-Free)
-
Materials: Thiophenol, methyl vinyl ketone.
-
Procedure: In a round-bottom flask, methyl vinyl ketone (1.0 mmol) and thiophenol (2.0 mmol) are mixed at room temperature (~30°C) without any solvent. The reaction mixture is stirred for 30 minutes. The reaction progress is monitored by TLC. The product is isolated by direct purification of the reaction mixture via preparative TLC or column chromatography.[4]
3. Michael Addition of Diethyl Malonate to Ethyl Acrylate
-
Materials: Diethyl malonate, ethyl acrylate, sodium ethoxide, ethanol (B145695).
-
Procedure: To a solution of sodium ethoxide (catalytic amount) in absolute ethanol, diethyl malonate (1.0 equiv.) is added dropwise with stirring. Subsequently, ethyl acrylate (1.0 equiv.) is added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched with a dilute acid (e.g., HCl) and the ethanol is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by vacuum distillation or column chromatography.
Visualizing the Michael Addition
Reaction Mechanism
The following diagram illustrates the general base-catalyzed mechanism for the Michael addition reaction.
Caption: General mechanism of a base-catalyzed Michael addition.
Relative Reactivity of Michael Acceptors
This diagram provides a qualitative overview of the relative reactivity of the discussed Michael acceptors.
Caption: Qualitative comparison of Michael acceptor reactivity.
Conclusion
The selection of an appropriate Michael acceptor is a critical decision in synthetic planning. Acrylonitrile and methyl vinyl ketone are highly reactive options suitable for a wide range of nucleophiles, though their propensity for polymerization requires careful handling. Ethyl acrylate presents a more stable and versatile alternative with a good balance of reactivity. Substituted nitriles like crotononitrile and cinnamonitrile offer pathways to more complex molecular architectures, albeit with generally lower reactivity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of Michael addition reactions, ultimately enabling more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
- 6. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
LC-MS vs. GC-MS for 3-Butenenitrile Analysis in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-butenenitrile (allyl cyanide) in complex biological matrices is critical for a wide range of studies, from toxicology to metabolomics. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two platforms for this compound analysis, supported by general experimental principles and data from analogous compounds, to aid in selecting the most suitable method for your research needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before detection by mass spectrometry.[1][2] | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases prior to mass spectrometry detection.[1][2] |
| Analyte Volatility | Essential. This compound is a volatile compound, making it suitable for GC-MS.[1][3] | Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1][4] |
| Derivatization | May not be necessary for this compound itself due to its volatility, but could be used to improve chromatographic properties or sensitivity.[5] | Generally not required for this compound, simplifying sample preparation.[4] |
| Sample Preparation | Often involves headspace analysis for volatile compounds to minimize matrix effects, or liquid-liquid/solid-phase extraction.[6][7][8][9] | Typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix components.[10][11] |
| Sensitivity | Can achieve high sensitivity, especially with headspace techniques that concentrate volatile analytes.[12] | Generally offers very high sensitivity, particularly with tandem MS (MS/MS), which enhances the signal-to-noise ratio.[4][13] |
| Selectivity | High selectivity is achieved through chromatographic separation and mass analysis. | Excellent selectivity, especially with MS/MS (e.g., Multiple Reaction Monitoring - MRM), which minimizes interferences from complex biological matrices.[4][11] |
| Throughput | Can be high with headspace autosamplers. Derivatization steps, if needed, can reduce throughput. | Often higher due to simpler sample preparation and the potential for rapid chromatographic methods.[4][14] |
| Matrix Effects | Headspace analysis significantly reduces matrix effects from non-volatile components of biological samples.[12] | Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and cleanup.[1][10] |
Quantitative Performance Comparison (Based on Analogous Small Molecules)
| Parameter | GC-MS (for Cyanide/Volatiles) | LC-MS/MS (for various small molecules) |
| Limit of Detection (LOD) | 0.02 µg/mL (Cyanide in blood)[6][7][9] | 0.0013 - 0.0033 ng/injection (Various drugs)[15] |
| Limit of Quantification (LOQ) | 0.05 - 0.08 µg/mL (Buprenorphine, Cyanide)[5][16] | 1 - 10 µg/L (Acrylonitrile metabolite, CEMA, in urine)[17] |
| Linear Dynamic Range | 0.07 - 50 µg/mL (Cyanide in blood)[6][7][9] | 1 - 1000 ng/mL (Various drugs in urine)[14] |
| Recovery | 90.2 - 97.6% (Buprenorphine in blood)[5] | 93 - 108% (Various drugs and pharmaceuticals)[15][18] |
| Precision (%RSD) | < 5.8% (Intra-day), < 4.7% (Inter-day) (Buprenorphine in blood)[5] | 5.4 - 9.9% (Intra- and Inter-series) (CEMA in urine)[17] |
Experimental Protocols
GC-MS Methodology for Volatile Nitriles (General Protocol)
This protocol is based on headspace analysis, which is well-suited for volatile compounds like this compound in complex biological matrices.
-
Sample Preparation (Headspace)
-
Aliquots of the biological sample (e.g., 0.5 mL of whole blood or urine) are placed into a headspace vial.
-
An internal standard (e.g., an isotopically labeled version of this compound) is added.
-
The sample may be acidified (e.g., with acetic or phosphoric acid) to facilitate the release of the analyte into the headspace.[6][8]
-
The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.[6][7][9]
-
-
GC-MS Analysis
-
A heated, gas-tight syringe injects a portion of the headspace gas into the GC inlet.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-PLOT) is typically used for separating volatile compounds.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound.
-
LC-MS/MS Methodology for Polar Analytes (General Protocol)
This protocol is suitable for analyzing this compound, taking advantage of its polarity for retention on certain columns and the high sensitivity of tandem mass spectrometry.
-
Sample Preparation (Protein Precipitation & LLE)
-
To a 100 µL aliquot of plasma or urine, add 300 µL of cold acetonitrile (B52724) containing an internal standard. This precipitates proteins.[11]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
The supernatant can be directly injected or subjected to further cleanup/concentration.
-
Alternatively, liquid-liquid extraction (LLE) can be used by adding an immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the analyte from the aqueous sample.[11]
-
The organic layer is then evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[13]
-
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is common. For polar compounds, a HILIC column could also be considered.[2][11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A potential MRM transition for this compound would be determined by infusing a standard solution.
-
Visualizing the Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Logical Comparison
Caption: Key considerations for choosing between GC-MS and LC-MS.
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are powerful and viable techniques for the quantification of this compound in biological samples.
GC-MS , particularly with a headspace autosampler, is a robust and highly effective method for analyzing volatile compounds like this compound. Its major advantage is the significant reduction of matrix effects from non-volatile sample components (salts, proteins, etc.), leading to a cleaner system and potentially more rugged methods.
LC-MS/MS emerges as a superior technique when the highest sensitivity is required. The specificity of MRM analysis on a tandem mass spectrometer allows for extremely low detection limits and can effectively distinguish the analyte from a complex background, though it requires more rigorous sample cleanup to mitigate matrix effects.[4] The ability to analyze the compound without derivatization also simplifies the workflow, often leading to higher sample throughput.[4]
Recommendation:
-
For routine analysis where high sample throughput and robustness are key, and when expected concentrations are within the µg/mL range, Headspace GC-MS is an excellent choice.
-
For applications requiring the highest sensitivity (ng/mL to pg/mL levels), such as in low-dose toxicokinetic studies or trace-level biomarker discovery, LC-MS/MS is the recommended methodology. The investment in developing a thorough sample cleanup procedure will be offset by the gains in sensitivity and specificity.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a highly sensitive GC/MS method for the determination of buprenorphine and nor-buprenorphine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanide quantification in post-mortem biological matrices by headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpp.in [ajpp.in]
- 9. Cyanide quantification in post-mortem biological matrices by headspace GC–MS - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. organomation.com [organomation.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vliz.be [vliz.be]
Comparative Toxicity of Aliphatic Nitriles: A Focus on 3-Butenenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of various aliphatic nitriles, with a specific focus on 3-Butenenitrile (also known as allyl cyanide). The information presented herein is supported by experimental data to assist researchers in understanding the relative hazards associated with these compounds.
The toxicity of many aliphatic nitriles is primarily attributed to their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[1][2] However, the rate of cyanide release and the intrinsic toxicity of the parent molecule and other metabolites can lead to significant differences in the toxicological profiles of individual nitriles.[1][3] this compound, in particular, exhibits unique neurotoxic properties that are not solely explained by cyanide production.[4]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound and other selected aliphatic nitriles.
| Compound | Chemical Formula | Species | Route | LD50/LC50 | Reference |
| This compound | C4H5N | Rat | Oral | 115 mg/kg | [5] |
| Rat | Inhalation | 500 ppm (4 hr, LCLo) | [5] | ||
| Acetonitrile | CH3CN | Mouse | Inhalation | 2693 ppm (1 hr) | [6][7][8] |
| Rat | Oral | 175 mg/kg | [7] | ||
| Mouse | Oral | 170-520 mg/kg | [9] | ||
| Propionitrile | C3H5N | Mouse | Inhalation | 163 ppm (1 hr) | [6][8] |
| n-Butyronitrile | C4H7N | Mouse | Inhalation | 249 ppm (1 hr) | [6] |
| Acrylonitrile | C3H3N | Rat | Oral | 78 mg/kg | [10] |
| Mouse | Inhalation | 50 ppm (fetotoxicity) | [8] | ||
| Valeronitrile | C5H9N | Rat | Oral | 350 mg/kg |
LD50: Median lethal dose. LC50: Median lethal concentration. LCLo: Lowest published lethal concentration.
Metabolic Activation and Toxicity Pathways
The metabolism of aliphatic nitriles is a critical determinant of their toxicity. The primary pathway involves the oxidation of the carbon alpha to the cyano group by cytochrome P450 enzymes, leading to the formation of an unstable cyanohydrin which then releases cyanide.[3]
This compound, however, possesses a terminal double bond, which allows for an alternative metabolic pathway: epoxidation. This leads to the formation of 3,4-epoxybutyronitrile, a reactive metabolite that is believed to be responsible for the compound's characteristic vestibular toxicity.[11][12]
Caption: Metabolism of this compound leading to systemic and neurotoxicity.
Experimental Protocols
The following are summaries of standardized protocols for assessing the acute toxicity of chemicals like aliphatic nitriles.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
1. Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of this step (survival or death) determines the dose for the next step.
2. Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
3. Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100 g of body weight (2 mL/100 g for aqueous solutions).
4. Observation Period: Animals are observed for a total of 14 days. Special attention is given to the first few hours after dosing and observations are made at least once daily thereafter.
5. Endpoints:
-
Mortality: The number of animals that die during the observation period is recorded.
-
Clinical Signs: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs.
-
Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.
-
Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
Acute Inhalation Toxicity (OECD 403)
This guideline describes two approaches: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[13][14][15]
1. Principle: The traditional protocol involves exposing groups of animals to the test substance at several concentration levels for a fixed duration (usually 4 hours).[14] The C x t protocol involves exposing animals to various concentrations for multiple durations to establish a relationship between concentration, exposure time, and lethality.[13][14]
2. Animals: Healthy, young adult animals of a commonly used laboratory strain are used (the rat is the preferred species).[16] Animals are acclimatized for at least 5 days prior to the test.[16]
3. Exposure Conditions: Animals are typically exposed in whole-body or nose-only inhalation chambers.[16] The temperature in the chamber should be maintained at 22 ± 3°C, and the relative humidity should ideally be between 30% and 70%.[16] Oxygen concentration should be at least 19%.[16]
4. Observation Period: Animals are observed for at least 14 days post-exposure.[13][14]
5. Endpoints:
-
Mortality: The number of animals that die during the observation period is recorded.
-
Clinical Signs: Observations are similar to those in the oral toxicity study, with a focus on respiratory effects.
-
Body Weight: Individual animal weights are recorded before exposure and at least weekly thereafter.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Logical Relationship of Toxicity Assessment
The assessment of a chemical's toxicity follows a logical progression from initial screening to detailed mechanistic studies.
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylonitrile: in vivo metabolism in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. eurolab.net [eurolab.net]
- 15. oecd.org [oecd.org]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Unraveling Nitrile Reactivity: A Comparative DFT Analysis of Reaction Mechanisms
A deep dive into the computational elucidation of reaction pathways involving nitriles reveals the power of Density Functional Theory (DFT) in predicting and understanding chemical transformations. This guide provides a comparative analysis of recent DFT studies on key reaction mechanisms involving nitriles, offering valuable insights for researchers, scientists, and professionals in drug development.
Nitriles are fundamental building blocks in organic synthesis, finding widespread application in the creation of pharmaceuticals, agrochemicals, and materials. Understanding the intricate mechanisms of their reactions is paramount for optimizing existing synthetic routes and designing novel chemical transformations. Computational chemistry, particularly DFT, has emerged as an indispensable tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating key thermodynamic and kinetic parameters. This guide summarizes and compares findings from several DFT studies on nitrile hydration, cycloaddition, and hydrogenation reactions, presenting the data in a clear, comparative format.
Comparative Analysis of Activation and Reaction Energies
The following tables summarize the calculated activation energies (ΔE‡) and reaction energies (ΔErxn) for different nitrile reaction mechanisms, as determined by various DFT functionals and basis sets. These values are crucial for comparing the feasibility and selectivity of different reaction pathways.
Table 1: DFT Calculation Results for the [3+2] Cycloaddition of Nitrile Oxides with Alkenes/Alkynes
| Reactants | DFT Functional/Basis Set | Solvent | Regioisomeric Path | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Reference |
| Benzonitrile (B105546) N-oxide + Nitroethene | B3LYP/6-31G(d) | Gas | 5-nitro | 15.6 | -29.9 | [1] |
| Benzonitrile N-oxide + Nitroethene | B3LYP/6-31G(d) | Gas | 4-nitro | 18.2 | -27.3 | [1] |
| Mesitonitrile oxide + 3-phenylpropiolaldehyde | B3LYP/6-31G(d) | Toluene | 4-formyl | 11.2 | -35.1 | [2] |
| Mesitonitrile oxide + 3-phenylpropiolaldehyde | B3LYP/6-31G(d) | Toluene | 5-formyl | 13.5 | -32.8 | [2] |
| 2,2-Dimethylpropane nitrile oxide + Cyclopentenylbenzamide | B3LYP/6-311++G(d,p) | DCM | syn (r1) | 34.4 | -15.2 | [3] |
| 2,2-Dimethylpropane nitrile oxide + Cyclopentenylbenzamide | B3LYP/6-311++G(d,p) | Benzene | syn (r1) | 33.7 | -15.9 | [3] |
Table 2: DFT Calculation Results for Nitrile Hydration and Hydrogenation
| Reaction | Catalyst/System | DFT Functional/Basis Set | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Reference |
| Nitrile Hydration (Nitrile Hydratase) | Fe(III) active site | Calibrated DFT models | Favorable | - | [4][5] |
| Benzonitrile Hydrogenation to Secondary Amine | PdPt nanoparticles | Not specified | Lowered over Pdδ+Ptδ− | - | [6] |
Methodologies and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The studies cited in this guide have employed a range of computational methods to model the reaction mechanisms of nitriles.
[3+2] Cycloaddition Studies: The investigation of the [3+2] cycloaddition reaction between a series of nitrile oxides and 3-phenylpropiolaldehyde was carried out using the B3LYP functional with the 6-31G(d) basis set.[2] The calculations were performed in both the gas phase and in toluene, with the solvent effects being modeled using the PCM model.[2] Similarly, the study on the reaction of benzonitrile N-oxide with nitroethene also utilized the B3LYP/6-31G(d) level of theory.[1] For the cycloaddition of 2,2-dimethylpropane nitrile oxide with cyclopentenylbenzamide, calculations were performed with the B3LYP functional and the larger 6-311++G(d,p) basis set in both dichloromethane (B109758) (DCM) and benzene.[3]
Nitrile Hydratase Catalysis: In the study of nitrile hydratase, a combination of spectroscopic techniques (EPR, MCD, LT-Abs) and DFT calculations was used.[4][5] The DFT models were calibrated against the experimental spectroscopic data to ensure their accuracy in describing the electronic and geometric structure of the active site.[4][5] These calibrated models were then used to explore the mechanism of nitrile hydration.[4][5]
Nitrile Hydrogenation on Bimetallic Catalysts: The mechanism of benzonitrile hydrogenation over bimetallic PdPt nanoparticles was investigated through a combination of experimental rate studies and computational analysis.[6] The computational studies focused on understanding the electronic effects at the heteroatomic Pdδ+Ptδ− sites that lead to enhanced catalytic activity.[6]
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.
Caption: Regioselective pathways in the [3+2] cycloaddition of nitrile oxides.
Caption: Simplified mechanism of enzyme-catalyzed nitrile hydration.
Caption: Key steps in the catalytic hydrogenation of nitriles.
Conclusion
DFT calculations provide a powerful framework for the comparative study of reaction mechanisms involving nitriles. The choice of functional and basis set significantly influences the accuracy of the predicted energetic and geometric parameters. The studies highlighted here demonstrate a consensus in the mechanistic pathways for several key transformations. For [3+2] cycloaddition reactions, DFT can effectively predict the regioselectivity by comparing the activation barriers of competing pathways.[1][2] In enzymatic systems like nitrile hydratase, a combined experimental and computational approach is crucial for elucidating the complex catalytic cycle.[4][5] Furthermore, DFT aids in understanding the role of catalyst structure in nitrile hydrogenation, paving the way for the design of more efficient catalytic systems.[6] This guide serves as a starting point for researchers seeking to leverage computational chemistry to advance the understanding and application of nitrile chemistry.
References
- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
A Comparative Guide to Catalyst Performance in the Hydroformylation of 3-Butenenitrile
For Researchers, Scientists, and Drug Development Professionals
The hydroformylation of 3-butenenitrile is a critical transformation for the synthesis of 5-formylvaleronitrile, a valuable precursor to adiponitrile (B1665535) and subsequently, nylon-6,6. The choice of catalyst is paramount in achieving high conversion, selectivity, and yield. This guide provides a comparative overview of the expected performance of different catalyst systems in this reaction, based on established principles of hydroformylation chemistry. While specific comparative data for this compound is limited in publicly available literature, this guide extrapolates from the behavior of similar substrates to provide a robust framework for catalyst selection and experimental design.
Catalyst Performance Comparison
The hydroformylation of this compound can be effectively catalyzed by transition metal complexes, primarily based on rhodium and cobalt. The performance of these catalysts is significantly influenced by the choice of ligands, which modulate their activity and selectivity. The key performance indicators are conversion of this compound and the regioselectivity towards the linear aldehyde (5-formylvaleronitrile) versus the branched aldehyde (2-cyano-3-methylbutanal).
| Catalyst System | Ligand Type | Expected this compound Conversion | Expected Selectivity (Linear:Branched) | Key Characteristics & Considerations |
| Rhodium-Based Catalysts | ||||
| Rh/Triphenylphosphine (TPP) | Monodentate Phosphine (B1218219) | High | Moderate to High (typically >10:1) | A widely used, robust catalyst system. Higher ligand concentrations generally favor the formation of the linear aldehyde.[1] Prone to deactivation at higher temperatures. |
| Rh/Bisphosphine (e.g., Xantphos) | Bidentate Phosphine | Very High | High to Very High (>20:1) | Chelating ligands enhance catalyst stability and can lead to higher regioselectivity towards the linear product due to steric constraints. |
| Rh/Phosphite (B83602) | Phosphite | Very High | High | Phosphite ligands are strong π-acceptors and can lead to very active catalysts. However, they can be sensitive to hydrolysis. |
| Cobalt-Based Catalysts | ||||
| Unmodified Cobalt Carbonyl | None | Moderate to High | Low to Moderate (~4:1) | Requires higher pressures and temperatures compared to rhodium catalysts.[2][3] Generally less selective for the linear aldehyde.[4] |
| Phosphine-Modified Cobalt | Monodentate Phosphine | High | Moderate | The addition of phosphine ligands to cobalt catalysts can improve selectivity towards the linear aldehyde and allow for milder reaction conditions compared to unmodified cobalt carbonyl. |
Experimental Protocols
The following provides a generalized experimental protocol for the hydroformylation of this compound in a laboratory setting. Specific parameters should be optimized for each catalyst system.
Materials:
-
This compound (substrate)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂) or Cobalt precursor (e.g., Co₂(CO)₈)
-
Phosphine or phosphite ligand
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Syngas (a mixture of CO and H₂)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk line for inert atmosphere operations
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, the autoclave is charged with the rhodium or cobalt precursor, the desired ligand, and the solvent.
-
The autoclave is sealed and purged several times with nitrogen, followed by syngas.
-
The mixture is heated and stirred under syngas pressure to preform the active catalyst species.
-
-
Hydroformylation Reaction:
-
The autoclave is cooled, and the pressure is carefully vented.
-
This compound and the internal standard are injected into the autoclave under a counterflow of nitrogen.
-
The autoclave is pressurized with syngas to the desired pressure (typically 20-100 bar).
-
The reaction mixture is heated to the desired temperature (typically 80-150 °C) and stirred vigorously.
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC.
-
-
Product Analysis:
-
The GC analysis will determine the conversion of this compound and the relative amounts of the linear and branched aldehyde products, as well as any byproducts.
-
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: General scheme of the hydroformylation of this compound.
Caption: A typical experimental workflow for catalyst performance testing.
References
A Comparative Guide to Analytical Methods for 3-Butenenitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-butenenitrile, a reactive intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document outlines the principles of each method, presents typical validation data, and provides detailed experimental protocols to assist in selecting the most appropriate technique for your analytical needs.
Principles of Separation
Gas Chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound.[1][2] In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation is achieved based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls.[1]
High-Performance Liquid Chromatography, conversely, is a versatile technique suited for a wide range of analytes, including those that are non-volatile or thermally sensitive.[2][3] In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase versus the mobile phase.[3] For a small, polar molecule like this compound, a normal-phase or cyano-based column might be employed.
Performance Comparison
The choice between GC and HPLC for this compound quantification will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Gas chromatography generally offers higher sensitivity and faster analysis times for volatile compounds.[1] HPLC provides greater flexibility in terms of mobile and stationary phase selection.[3]
Below is a summary of typical performance characteristics for validated GC-FID and HPLC-UV methods for the quantification of small, volatile nitriles.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low ng/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Mid to high ng/mL |
| Typical Run Time | 5 - 15 minutes | 10 - 20 minutes |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols are based on established methods for the analysis of similar volatile and unsaturated nitriles.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples are typically diluted in a suitable solvent such as dichloromethane (B109758) or acetonitrile. An internal standard (e.g., n-dodecane) may be used for improved accuracy and precision.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: An HPLC system with a UV detector, a pump capable of isocratic or gradient elution, and an autosampler.
-
Column: Cyano (CN) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v) for normal-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to ensure compatibility and good peak shape.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.
Signaling Pathways and Logical Relationships
The selection between GC and HPLC for this compound analysis is a decision driven by several key factors related to the analyte's properties and the analytical requirements. The following diagram illustrates this logical relationship.
References
A Comparative Guide to the Synthesis of 3-Butenenitrile: Yield and Purity Benchmarking
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is critical for achieving desired product yield, purity, and overall efficiency. This guide provides a comparative analysis of common synthesis routes to 3-butenenitrile (allyl cyanide), a versatile building block in organic chemistry. We will delve into the experimental data for yield and purity, present detailed protocols, and visualize the synthetic workflows.
Performance Comparison of Synthesis Routes
The synthesis of this compound is primarily achieved through two main routes: the nucleophilic substitution of an allyl halide with a cyanide salt and the hydrocyanation of 1,3-butadiene. The choice between these methods often depends on the desired scale, available starting materials, and tolerance for specific impurities.
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | Allyl Bromide, Cuprous Cyanide | - | 80-84%[1] | High (after redistillation)[1] | Well-established, reliable laboratory-scale synthesis. | Use of toxic copper cyanide. |
| Nucleophilic Substitution with Lewis Acid Catalyst | Allyl Chloride, Sodium Cyanide | ZnCl₂, NiCl₂, or PdCl₂ | 88-91%[2] | High[2] | High yield, uses less toxic sodium cyanide. | Requires a catalyst and pH control. |
| Hydrocyanation of 1,3-Butadiene (Industrial Process) | 1,3-Butadiene, Hydrogen Cyanide | Nickel-phosphite catalyst | High (overall process yield for adiponitrile (B1665535) is 97-99%)[3] | >99.5% (for the final product of the entire process)[3] | High atom economy, continuous process suitable for large scale. | This compound is a by-product that needs separation.[4] |
Experimental Protocols
Synthesis of this compound from Allyl Bromide and Cuprous Cyanide
This procedure is a well-documented laboratory method for the preparation of this compound.[1]
Materials:
-
Allyl bromide (1.83 moles)
-
Dry cuprous cyanide (1.9 moles)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a condenser and a mechanical stirrer, combine 220 g (1.83 moles) of allyl bromide and 170 g (1.9 moles) of dry cuprous cyanide.
-
Gently heat the mixture in a water bath while slowly rotating the stirrer by hand until the reaction initiates (typically within 15-30 minutes).
-
The reaction is exothermic and will become vigorous. Once it begins, immediately replace the heating bath with a cooling mixture of ice and water to control the reaction and prevent the loss of product.
-
After the initial vigorous reaction subsides, restart the mechanical stirrer and continue heating the mixture in a water bath until no more allyl bromide is observed refluxing (approximately 1 hour).
-
Reconfigure the condenser for distillation and distill the this compound directly from the reaction flask by heating with an oil bath and continuous stirring.
-
Redistill the collected product to obtain pure this compound, which boils at 116–121°C. The expected yield is 98–103 g (80–84%).[1]
Synthesis of this compound via Hydrocyanation of 1,3-Butadiene
This industrial process, part of the DuPont adiponitrile synthesis, involves the nickel-catalyzed addition of hydrogen cyanide to 1,3-butadiene.[3][5] In this process, this compound is formed as a by-product alongside the main products, 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile.[4]
General Industrial Conditions:
-
Catalyst: Zero-valent nickel complex with phosphite (B83602) ligands.
-
Reactants: 1,3-Butadiene and hydrogen cyanide.
-
Temperature: 80–130 °C.[3]
-
Pressure: 5–20 bar.[3]
The reaction mixture undergoes a series of steps including isomerization of by-products and a second hydrocyanation to ultimately produce adiponitrile. The this compound and other isomers are separated through distillation.
Synthesis Route Visualization
The following diagrams illustrate the logical flow and relationship between the described synthesis routes for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]
- 3. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
Comparison of 3-Butenenitrile as a Michael acceptor with other alkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and synthetic chemistry, the Michael addition reaction stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor is critical, dictating reaction kinetics, selectivity, and the stability of the resulting adduct. This guide provides an objective comparison of 3-butenenitrile with other commonly employed α,β-unsaturated systems—acrylates, acrylamides, and vinyl ketones—supported by available experimental data.
Executive Summary
This compound presents a unique reactivity profile as a Michael acceptor. While sharing the electrophilic character of α,β-unsaturated nitriles, its reactivity is generally more moderate compared to vinyl ketones and acrylates, and potentially comparable to or slightly more reactive than some acrylamides, depending on the nucleophile and reaction conditions. This nuanced reactivity can be advantageous in applications requiring a balance between adduct formation and off-target reactivity, a key consideration in drug development.
Quantitative Comparison of Michael Acceptor Reactivity
The reactivity of Michael acceptors is intrinsically linked to the electron-withdrawing ability of the activating group, which polarizes the carbon-carbon double bond and increases the electrophilicity of the β-carbon. The general order of reactivity, based on the electron-withdrawing strength of the activating group, is typically:
Vinyl ketones > Acrylates > Acrylamides ≈ α,β-Unsaturated Nitriles
This trend is reflected in the available kinetic and yield data from various studies, although direct comparative data under identical conditions is sparse. The following tables summarize representative data for the Michael addition of thiols and amines to these classes of acceptors.
Table 1: Comparison of Overall Reaction Rate Coefficients for Thiol-Michael Addition
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Overall Rate Coefficient, koverall (s⁻¹) | Reference |
| Butyl Acrylate (B77674) | Butyl 3-mercaptopropionate | TMG (photobase) | EGDE | 0.5 - 6.2 (range) | [1] |
| Ethyl Vinyl Sulfone | Butyl 3-mercaptopropionate | TMG (photobase) | EGDE | Faster than Butyl Acrylate | [1] |
| Acrylonitrile (B1666552) | Thiophenol | Base-catalyzed | Ethanol | Qualitatively reactive | N/A |
| This compound | Thiol | - | - | Data not available | |
| Methyl Vinyl Ketone | Thiophenol | Base-catalyzed | Ethanol | Qualitatively highly reactive | N/A |
| N-arylacrylamides | Glutathione (GSH) | - | Buffer (pH 7.4) | 3.38 x 10⁻⁵ - 1.92 x 10⁻³ | [2] |
Note: Direct kinetic data for this compound under these specific conditions was not found in the reviewed literature. The reactivity of acrylonitrile is included as a close structural analog. TMG: Tetramethylguanidine, EGDE: Ethylene glycol diethyl ether.
Table 2: Comparison of Yields for Aza-Michael Addition
| Michael Acceptor | Nucleophile (Amine) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methyl Acrylate | Piperidine | CAN | 0.25 | 99 | [3] |
| Acrylonitrile | Piperidine | CAN | 0.5 | 96 | [3] |
| This compound | Amine | - | - | Data not available | |
| Methyl Vinyl Ketone | Aniline | None | 4 | High | [4] |
| Acrylamide | Benzylamine | - | - | Qualitatively reactive | N/A |
Note: CAN: Ceric Ammonium Nitrate. The data suggests that under these conditions, methyl acrylate is slightly more reactive than acrylonitrile in the aza-Michael addition with piperidine.
Mechanistic Overview and Experimental Considerations
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor).[5] The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its nucleophilicity.
General Signaling Pathway
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for performing and monitoring Michael addition reactions.
Protocol 1: General Procedure for Base-Catalyzed Michael Addition of a Thiol to an α,β-Unsaturated Compound
This protocol is adapted from procedures for thia-Michael additions.[4]
-
Reaction Setup: To a solution of the Michael acceptor (e.g., this compound, 1.0 mmol, 1.0 eq) in a suitable solvent (e.g., dichloromethane, 5 mL) in a round-bottom flask, add the thiol (e.g., thiophenol, 1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with a dilute aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Michael Addition Kinetics using 1H NMR Spectroscopy
This protocol outlines a general method for acquiring kinetic data.
-
Sample Preparation: In an NMR tube, dissolve the Michael acceptor (e.g., this compound) and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the initial mixture to establish the initial concentrations of the reactants.
-
Initiation of Reaction: Add the nucleophile (and catalyst, if required) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: Collect a series of 1H NMR spectra over the course of the reaction. The disappearance of the vinyl proton signals of the Michael acceptor and the appearance of the product signals can be integrated relative to the internal standard to determine the concentration of each species over time.
-
Data Analysis: The concentration data can then be used to determine the reaction order and calculate the rate constant.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of Michael acceptors.
Caption: A typical experimental workflow for comparing Michael acceptor reactivity.
Discussion and Conclusion
The electrophilicity of the β-carbon in Michael acceptors is paramount to their reactivity. In this compound, the nitrile group provides moderate electron-withdrawing capabilities, rendering the double bond susceptible to nucleophilic attack.
-
Comparison with Acrylates and Vinyl Ketones: Acrylates and, to a greater extent, vinyl ketones are generally more reactive than α,β-unsaturated nitriles. The carbonyl group in these acceptors is more effective at stabilizing the negative charge that develops on the α-carbon in the transition state of the conjugate addition. This leads to a lower activation energy and faster reaction rates.
-
Comparison with Acrylamides: The reactivity of acrylamides can be highly variable and is sensitive to the substituents on the nitrogen atom. Unfunctionalized acrylamides are often considered weakly electrophilic.[2] In some contexts, this compound may exhibit comparable or even slightly higher reactivity than certain substituted acrylamides.
The more moderate reactivity of this compound can be a desirable trait in drug development. Highly reactive Michael acceptors can lead to off-target covalent modifications of proteins and other biomolecules, resulting in toxicity. The attenuated reactivity of this compound may allow for more selective targeting of specific nucleophilic residues, such as cysteine, in a protein's binding pocket, especially when proximity and orientation effects enhance the local concentration of the reactants.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-Butenenitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Butenenitrile (Allyl Cyanide), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound is a flammable and toxic compound that requires careful handling and disposal.[1][2] Improper disposal can lead to serious health hazards and environmental contamination. This guide outlines the necessary steps for the safe management of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazards. This substance is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[2][3][4][5] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3][4][5][6]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin and Body | Protective clothing, such as a lab coat. |
| Respiratory | In case of inadequate ventilation, use a NIOSH-certified respirator with an organic vapor cartridge.[4] |
Spill & Leak Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Minor Spills:
-
Remove all sources of ignition from the area.[3]
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material, such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for flammable waste.[3][4]
-
Clean the spill area thoroughly with soap and water.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[3][4][5]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations.[3][6] Do not dispose of this chemical down the drain.
-
Waste Identification and Classification:
-
Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5][6]
-
The storage area should be secure and accessible only to authorized personnel.[3][5][6]
-
-
Treatment and Final Disposal:
-
Consult your institution's EHS department for specific procedures and to arrange for pickup by a licensed hazardous waste disposal contractor.
-
The primary recommended method of disposal is incineration in a licensed hazardous waste facility.[3][4] This may involve mixing the this compound with a suitable combustible solvent.
-
For unused or uncontaminated this compound, recycling or reclamation through methods like filtration or distillation may be an option.[3] Consult with your EHS department to explore this possibility.
-
Hazard Classification Summary
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[2][3][5] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2][3][5] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[2][3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2][3][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Butenenitrile
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 3-Butenenitrile, a versatile but hazardous compound. By adhering to these procedural steps, you can mitigate risks and ensure a secure laboratory environment.
Essential Safety and Handling Protocols
This compound is a flammable, toxic, and irritating compound that requires careful handling to prevent exposure and accidents.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5]
Personal Protective Equipment (PPE): A critical line of defense, the correct PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4][5] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Neoprene or nitrile rubber gloves; impervious clothing.[4][5] | Prevents skin contact, which can be harmful.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][3] |
| Respiratory Protection | NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator if exposure limits are exceeded or if irritation is experienced.[4][5] | Protects against toxic inhalation.[2] |
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3][4][5]
-
Wash hands thoroughly with soap and water after handling.[2][3][5]
Storage and Disposal Plans
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][5][6] The recommended storage temperature is between 0-8 °C.[1]
-
Keep containers tightly closed and store in original containers in an approved flammable liquid storage area.[2][3][6]
-
Store locked up and in an area accessible only to trained and authorized personnel.[2][3]
-
Incompatible materials to avoid include acids, alcohols, oxidizing agents, and peroxides.[5]
Spill Management:
-
Minor Spills: Remove all ignition sources. Absorb the spill with vermiculite (B1170534) or other non-combustible absorbent material and collect the residue in a flammable waste container.[2]
-
Major Spills: Evacuate the area and move upwind. Alert the fire brigade and wear breathing apparatus and protective gloves. Contain the spill with sand, earth, or vermiculite and prevent it from entering drains or water courses.[2]
Disposal:
-
Dispose of contents and containers to an authorized hazardous or special waste collection point, in accordance with local regulations.[2][3][7]
Emergency First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water. Seek medical attention if irritation occurs.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and provide liquid slowly. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound|109-75-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. gelest.com [gelest.com]
- 6. This compound | Properties, Uses, Safety, SDS & Supplier Guide - Buy this compound Online China [nj-finechem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
